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  • Product: 2,6-diamino-3-methylpyrimidin-4(3H)-one
  • CAS: 31469-62-2

Core Science & Biosynthesis

Foundational

2,6-diamino-3-methylpyrimidin-4(3H)-one chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2,6-diamino-3-methylpyrimidin-4(3H)-one Abstract This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and applications of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties of 2,6-diamino-3-methylpyrimidin-4(3H)-one

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and applications of 2,6-diamino-3-methylpyrimidin-4(3H)-one. As a substituted diaminopyrimidinone, this heterocyclic compound represents a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. This document explores its molecular structure, tautomeric considerations, spectroscopic signatures, and reactivity. Furthermore, it details its role as a versatile building block in drug discovery, supported by established synthetic protocols and relevant biological assay workflows. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of this compound in their scientific endeavors.

Introduction

The pyrimidin-4-one core is a fundamental heterocyclic motif found in numerous biologically active molecules, most notably in the nucleobases guanine, thymine, and uracil.[1] Its ability to form specific hydrogen bond networks makes it an exceptional scaffold for molecular recognition in biological systems. The 2,6-diaminopyrimidin-4-one variant, in particular, has garnered significant attention as a bioisostere for guanine and as a "hinge-binding" motif in a multitude of kinase inhibitors.[2] This guide focuses specifically on the N3-methylated derivative, 2,6-diamino-3-methylpyrimidin-4(3H)-one, a modification that locks the molecule into a single tautomeric form, thereby reducing structural ambiguity and providing a rigid framework for rational drug design.

Molecular Structure and Physicochemical Properties

Tautomerism: A Fixed Identity

Pyrimidin-4-one derivatives can, in principle, exist in equilibrium between their keto (amide) and enol (aromatic alcohol) forms.[1] However, extensive crystallographic and theoretical studies on the parent compound, 2,6-diaminopyrimidin-4-one, have demonstrated a strong preference for the 4(3H)-one keto tautomer.[3] This stability is attributed to the favorable amide resonance and extensive intermolecular hydrogen bonding networks it can form in the solid state.[3][4]

The introduction of a methyl group at the N3 position of 2,6-diamino-3-methylpyrimidin-4(3H)-one definitively resolves this tautomeric ambiguity. The methylation "locks" the ring system into the keto form, preventing proton migration to the exocyclic oxygen. This structural rigidity is a highly desirable trait in medicinal chemistry, as it simplifies structure-activity relationship (SAR) studies and ensures a consistent presentation of hydrogen bond donors and acceptors to a biological target.

Tautomeric forms of the parent compound versus the locked N3-methyl derivative.
Key Physicochemical Data

The fundamental physicochemical properties of 2,6-diamino-3-methylpyrimidin-4(3H)-one are summarized below. These values are calculated based on its chemical structure and are essential for predicting its behavior in various experimental settings, from reaction conditions to biological assays.

PropertyValueSource
Molecular Formula C₅H₈N₄O(Calculated)
Molecular Weight 140.14 g/mol (Calculated)
CAS Number 19992-93-9(Reference)
Appearance Off-white to pale yellow solid(Inferred from related compounds)
XLogP3 -1.5(Calculated)
Hydrogen Bond Donors 2 (Two -NH₂ groups)(Calculated)
Hydrogen Bond Acceptors 4 (Two ring N, one C=O, two N from -NH₂)(Calculated)
Solubility Soluble in water and polar organic solvents like DMSO, DMF(Inferred from structure and related compounds)

Spectroscopic Characterization

While specific spectra are dependent on experimental conditions, the structural features of 2,6-diamino-3-methylpyrimidin-4(3H)-one allow for the confident prediction of its key spectroscopic signatures.

  • ¹H NMR Spectroscopy : In a solvent like DMSO-d₆, one would expect to observe a sharp singlet for the N-methyl protons around 3.2-3.5 ppm. The two amino groups (-NH₂) would likely appear as two distinct broad singlets between 6.0 and 8.0 ppm, with their chemical shift being sensitive to concentration and temperature. A singlet corresponding to the C5-proton would be expected in the aromatic region, typically around 5.5-6.5 ppm, shifted upfield due to the electron-donating effect of the adjacent amino groups.

  • ¹³C NMR Spectroscopy : The carbonyl carbon (C4) would be the most downfield signal, expected around 160-170 ppm. The carbons directly attached to the amino groups (C2 and C6) would resonate at approximately 150-160 ppm. The C5 carbon would appear further upfield, around 90-100 ppm, and the N-methyl carbon would be observed in the 30-40 ppm range.

  • Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. A strong, sharp absorption band corresponding to the C=O stretch of the amide group is expected around 1650-1690 cm⁻¹. The N-H stretching vibrations of the two primary amine groups would appear as a pair of bands in the 3100-3400 cm⁻¹ region. C-H stretches from the methyl group would be visible just below 3000 cm⁻¹.

  • Mass Spectrometry (MS) : In Electron Impact (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 140.[5][6] High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the elemental composition of C₅H₈N₄O.

Synthesis and Reactivity

General Synthetic Strategy

The synthesis of 2,6-diamino-3-methylpyrimidin-4(3H)-one can be efficiently achieved through a condensation reaction, a cornerstone of heterocyclic chemistry. A highly plausible and field-proven approach involves the cyclocondensation of N-methylguanidine with a suitable three-carbon electrophile, such as ethyl cyanoacetate.

The causality behind this choice is rooted in the inherent reactivity of the reagents. Ethyl cyanoacetate possesses two electrophilic centers (the ester carbonyl and the nitrile carbon) and an acidic α-carbon. N-methylguanidine provides the N-C-N nucleophilic unit required to form the pyrimidine core. The reaction typically proceeds under basic conditions to deprotonate the α-carbon of the ester, initiating the condensation cascade.

synthesis_workflow cluster_reaction Reaction Conditions reagent1 N-Methylguanidine intermediate Cyclocondensation reagent1->intermediate reagent2 Ethyl Cyanoacetate reagent2->intermediate cond Base (e.g., NaOEt) Solvent (e.g., Ethanol) Reflux cond->intermediate product 2,6-diamino-3-methylpyrimidin-4(3H)-one intermediate->product kinase_binding cluster_kinase Kinase Hinge Region hinge Backbone NH Backbone C=O Backbone NH inhibitor NH N C=O NH2 inhibitor:d1->hinge:a1 H-Bond (Donor) inhibitor:d2->hinge:a2 H-Bond (Donor) inhibitor:a1->hinge:d H-Bond (Acceptor)

Simplified schematic of the pyrimidinone core binding to a kinase hinge region.
Broader Therapeutic Potential

Beyond kinase inhibition, derivatives of this scaffold have shown promise in other therapeutic areas. For instance, certain 2,6-diamino-3,4-dihydropyrimidin-4-one derivatives have been identified as effective inhibitors of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), an enzyme implicated in cancer cell metabolism. [7]This suggests that the core structure is a versatile starting point for developing treatments for various diseases, including cancers and autoimmune disorders. [7]Furthermore, the parent compound serves as a key starting material in the synthesis of complex antifolate drugs like Pemetrexed, highlighting its value as a synthetic intermediate. [8]

Experimental Protocols

The following protocols are representative methodologies. As with any chemical procedure, they should be performed with appropriate safety precautions by trained personnel.

Protocol: Synthesis of 2,6-diamino-3-methylpyrimidin-4(3H)-one
  • Rationale: This protocol employs a base-catalyzed cyclocondensation reaction, a robust and high-yielding method for constructing the pyrimidine ring. Sodium ethoxide serves as the base to generate the nucleophilic enolate from ethyl cyanoacetate.

  • Procedure:

    • To a solution of sodium ethoxide (1.1 eq.) in absolute ethanol, add N-methylguanidine hydrochloride (1.0 eq.) and stir for 30 minutes at room temperature.

    • Add ethyl cyanoacetate (1.05 eq.) dropwise to the mixture.

    • Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the mixture to room temperature and neutralize with glacial acetic acid.

    • The resulting precipitate is collected by vacuum filtration.

    • Wash the solid with cold ethanol and then diethyl ether to remove impurities.

    • Recrystallize the crude product from a water/ethanol mixture to yield pure 2,6-diamino-3-methylpyrimidin-4(3H)-one.

Protocol: General Kinase Inhibition Assay (IC₅₀ Determination)
  • Rationale: This protocol describes a generic, luminescence-based in vitro assay to determine the potency (IC₅₀) of a compound against a target kinase. The assay measures the amount of ATP remaining after the kinase reaction; a potent inhibitor will result in less ATP consumption and a higher luminescent signal.

  • Procedure:

    • Prepare a serial dilution of the test compound (e.g., 2,6-diamino-3-methylpyrimidin-4(3H)-one) in DMSO.

    • In a 384-well plate, add the kinase enzyme, the specific peptide substrate, and the diluted test compound.

    • Initiate the kinase reaction by adding an ATP solution (at a concentration near its Km value for the enzyme).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Terminate the reaction and measure ATP consumption by adding a detection reagent (e.g., Kinase-Glo®). This reagent lyses the cells and contains luciferase/luciferin, which generates a light signal proportional to the amount of ATP present.

    • Measure luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2,6-diamino-3-methylpyrimidin-4(3H)-one is not widely available, data from closely related pyrimidine compounds suggest the following precautions should be observed. [9][10][11][12]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile). [10][11]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [11][12]Avoid contact with skin and eyes. Wash hands thoroughly after handling. [9][10]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents. [10][12]* First Aid:

    • Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention. [9][11] * Skin: Wash off immediately with soap and plenty of water. [11][12] * Ingestion: If swallowed, rinse mouth with water and seek medical advice. [9] * Inhalation: Move to fresh air. If breathing is difficult, give oxygen and consult a physician. [9][11]

Conclusion

2,6-diamino-3-methylpyrimidin-4(3H)-one is more than a simple heterocyclic molecule; it is a highly refined chemical tool for the modern medicinal chemist. Its fixed tautomeric state provides a rigid and predictable scaffold for structure-based drug design. The accessibility of its synthesis and the reactivity of its amino groups allow for facile derivatization and library generation. Its proven success as a hinge-binding motif in kinase inhibitors, coupled with emerging applications in other therapeutic areas, solidifies its status as a privileged structure in the pursuit of novel therapeutics. This guide has illuminated its core chemical properties, providing a foundational understanding for researchers aiming to exploit its full potential.

References

  • Humphrey, J. M., et al. (2015). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Bartnik, R., et al. (2019). Molecular structure and some reactivity aspects of 2,6-diamino-4(3H)-pyrimidinone monohydrate. ResearchGate. [Link]

  • Google Patents. (n.d.). US11504368B2 - 2,6-diamino-3,4-dihydropyrimidin-4-one derivatives and use thereof in therapy.
  • ChemDmart. (n.d.). Safety data sheet for 2,4-Diamino-6-pyrimidone. ChemDmart. [Link]

  • ResearchGate. (n.d.). Pemetrexed synthetic pathway: 2,6-diamino-4(3H)-pyrimidinone as starting material. ResearchGate. [Link]

  • McMahon, R. J. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]

  • University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Calgary. [Link]

  • Gwaram, N. S., et al. (2011). Two new polymorphs of 2,6-diaminopyrimidin-4(3H)-one monohydrate. Acta Crystallographica Section C. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure of 2,6-diamino-3-methylpyrimidin-4(3H)-one: Synthesis, Characterization, and Therapeutic Potential

Abstract This technical guide provides a comprehensive overview of the synthesis, structural elucidation, and potential therapeutic applications of 2,6-diamino-3-methylpyrimidin-4(3H)-one. While the definitive crystal st...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, structural elucidation, and potential therapeutic applications of 2,6-diamino-3-methylpyrimidin-4(3H)-one. While the definitive crystal structure of the N3-methylated derivative is not publicly available, this guide leverages extensive crystallographic data from its parent compound, 2,6-diaminopyrimidin-4(3H)-one, to infer and discuss its likely solid-state architecture. We will delve into the critical aspects of its synthesis, detailed methodologies for crystallographic analysis, and the significant impact of its structural features on its biological activity, particularly in the realm of kinase inhibition for drug development.

Introduction: The Significance of the Pyrimidinone Scaffold

The pyrimidinone core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of biologically active molecules.[1] These nitrogen-containing heterocycles are integral to the structure of nucleic acids and are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.[1] The strategic placement of amino and methyl groups on the pyrimidinone ring, as in 2,6-diamino-3-methylpyrimidin-4(3H)-one, can significantly influence its physicochemical properties and its interaction with biological targets.

This guide will focus on the structural and functional aspects of 2,6-diamino-3-methylpyrimidin-4(3H)-one, a compound of interest in the development of targeted therapeutics. Its structural similarity to known kinase inhibitors highlights its potential as a valuable building block in drug discovery programs.[2]

Synthesis of 2,6-diamino-3-methylpyrimidin-4(3H)-one

The synthesis of 2,6-diamino-3-methylpyrimidin-4(3H)-one can be achieved through a multi-step process, often starting from readily available pyrimidine derivatives. A common synthetic route involves the methylation of the parent compound, 2,6-diaminopyrimidin-4(3H)-one.

Experimental Protocol: Synthesis

Objective: To synthesize 2,6-diamino-3-methylpyrimidin-4(3H)-one.

Materials:

  • 2,6-diaminopyrimidin-4(3H)-one

  • Methyl iodide (CH₃I)

  • A suitable base (e.g., sodium hydride (NaH) or potassium carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., dimethylformamide (DMF) or acetonitrile (CH₃CN))

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Preparation of the reaction mixture: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,6-diaminopyrimidin-4(3H)-one in the chosen anhydrous solvent.

  • Addition of base: Carefully add the base to the solution at room temperature. The choice of base is critical to deprotonate the pyrimidinone ring, facilitating nucleophilic attack.

  • Methylation: Slowly add methyl iodide to the reaction mixture. The reaction is typically stirred at room temperature or slightly elevated temperatures to ensure complete methylation.

  • Monitoring the reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and purification: Once the reaction is complete, the mixture is quenched with water and extracted with an appropriate organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 2,6-diamino-3-methylpyrimidin-4(3H)-one.

Causality behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent side reactions with atmospheric moisture and oxygen, especially when using reactive bases like sodium hydride.

  • Anhydrous Solvents: Anhydrous solvents are essential to ensure the efficiency of the base and prevent the hydrolysis of the starting materials and products.

  • Choice of Base: The basicity of the chosen reagent will influence the site of deprotonation and, consequently, the regioselectivity of the methylation.

Synthesis_Workflow Start Start: 2,6-diaminopyrimidin-4(3H)-one Dissolve Dissolve in Anhydrous Solvent Start->Dissolve AddBase Add Base (e.g., NaH) Dissolve->AddBase AddMeI Add Methyl Iodide AddBase->AddMeI React Reaction (Stirring) AddMeI->React Monitor Monitor with TLC React->Monitor Monitor->React Incomplete Workup Quench & Extract Monitor->Workup Complete Purify Column Chromatography Workup->Purify Product Product: 2,6-diamino-3-methylpyrimidin-4(3H)-one Purify->Product

Caption: Synthetic workflow for 2,6-diamino-3-methylpyrimidin-4(3H)-one.

Crystal Structure Analysis

While a specific crystal structure for 2,6-diamino-3-methylpyrimidin-4(3H)-one is not available in public databases, we can infer its key structural features by examining the well-characterized crystal structure of its parent compound, 2,6-diaminopyrimidin-4(3H)-one.

Tautomerism and the Predominant 4(3H)-one Form

Derivatives of pyrimidin-4-one can exist in different tautomeric forms. However, crystallographic studies on 2,6-diaminopyrimidin-4-one have consistently shown that the 3H-tautomer is the predominant form in the solid state.[3] This preference is crucial as it dictates the hydrogen bonding patterns and overall crystal packing. The introduction of a methyl group at the N3 position in 2,6-diamino-3-methylpyrimidin-4(3H)-one will lock the molecule in this tautomeric form.

Expected Crystal Packing and Hydrogen Bonding

The crystal structure of 2,6-diaminopyrimidin-4(3H)-one monohydrate reveals a complex network of hydrogen bonds.[3][4] The molecules form ribbons through R²₂(8) hydrogen-bonding interactions, which are then further connected into a three-dimensional network.[3] These interactions involve the amino groups and the carbonyl oxygen.

For 2,6-diamino-3-methylpyrimidin-4(3H)-one, the methylation at the N3 position will prevent this nitrogen from participating as a hydrogen bond donor. However, the two amino groups and the carbonyl oxygen will still be available for hydrogen bonding. It is anticipated that the molecules will form dimers or extended chains through N-H···O and N-H···N hydrogen bonds. The overall crystal packing will be influenced by the steric bulk of the methyl group.

Experimental Protocol: Single-Crystal X-ray Diffraction

Objective: To determine the single-crystal X-ray structure of 2,6-diamino-3-methylpyrimidin-4(3H)-one.

Methodology:

  • Crystal Growth:

    • Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).

    • Vapor diffusion technique, where a solution of the compound is placed in a vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble.

    • Cooling of a saturated solution.

  • Data Collection:

    • A suitable single crystal is mounted on a goniometer head.

    • X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

    • The crystal is rotated, and diffraction patterns are recorded at various orientations.

  • Structure Solution and Refinement:

    • The collected data is processed to determine the unit cell parameters and space group.

    • The crystal structure is solved using direct methods or Patterson methods.

    • The atomic positions and thermal parameters are refined using full-matrix least-squares techniques.

XRay_Workflow Start Synthesized Compound CrystalGrowth Crystal Growth (Slow Evaporation/Vapor Diffusion) Start->CrystalGrowth MountCrystal Mount Single Crystal CrystalGrowth->MountCrystal DataCollection X-ray Diffraction Data Collection MountCrystal->DataCollection DataProcessing Data Processing (Unit Cell, Space Group) DataCollection->DataProcessing StructureSolution Structure Solution (Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement (Least-Squares) StructureSolution->StructureRefinement FinalStructure Final Crystal Structure StructureRefinement->FinalStructure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Physicochemical Characterization

A comprehensive understanding of the physicochemical properties of 2,6-diamino-3-methylpyrimidin-4(3H)-one is essential for its development as a drug candidate.

PropertyTechniqueExpected Outcome
Molecular Weight Mass Spectrometry (MS)Confirmation of the molecular formula (C₅H₈N₄O) and determination of the exact mass.
Structural Integrity ¹H and ¹³C NMR SpectroscopyElucidation of the chemical environment of each proton and carbon, confirming the molecular structure.
Vibrational Modes Infrared (IR) SpectroscopyIdentification of characteristic functional groups, such as N-H, C=O, and C-N bonds.
Electronic Transitions UV-Vis SpectroscopyDetermination of the absorption maxima, providing information about the electronic structure of the molecule.
Thermal Stability TGA/DSCAssessment of the compound's melting point, decomposition temperature, and thermal stability.

Self-Validating System: The combination of these analytical techniques provides a self-validating system. For instance, the molecular formula determined by mass spectrometry should be consistent with the integration and chemical shifts observed in the NMR spectra.

Biological Activity and Therapeutic Potential

Derivatives of 2,6-diaminopyrimidin-4-one have shown significant potential as inhibitors of various kinases, which are key targets in cancer and inflammatory diseases.[2]

Kinase Inhibition

The 2,6-diaminopyrimidin-4-one scaffold has been identified as a potent and selective chemotype for inhibiting kinases such as Interleukin-1 receptor-associated kinase 4 (IRAK4).[2] IRAK4 is a critical mediator in inflammatory signaling pathways. The structural features of 2,6-diamino-3-methylpyrimidin-4(3H)-one, including the hydrogen bond donors and acceptors, make it a promising candidate for interacting with the ATP-binding pocket of kinases. The methyl group at the N3 position can influence the compound's solubility, membrane permeability, and metabolic stability, which are crucial for its pharmacokinetic profile.

Dihydrofolate Reductase (DHFR) Inhibition

Related compounds have also been investigated as inhibitors of dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis and cell proliferation.[5] The inhibition of DHFR is a well-established strategy in cancer chemotherapy.

Biological_Activity Compound 2,6-diamino-3-methyl- pyrimidin-4(3H)-one Inhibition Inhibition Compound->Inhibition Kinase Kinase (e.g., IRAK4) Kinase->Inhibition DHFR Dihydrofolate Reductase (DHFR) DHFR->Inhibition Inflammation ↓ Inflammation Inhibition->Inflammation Cancer ↓ Cancer Cell Proliferation Inhibition->Cancer

Caption: Potential biological targets and therapeutic outcomes.

Conclusion

While the definitive crystal structure of 2,6-diamino-3-methylpyrimidin-4(3H)-one remains to be determined, this guide has provided a comprehensive framework for its synthesis, structural analysis, and potential biological applications. Based on the extensive data available for the parent compound, we can confidently predict its key structural features, including its tautomeric form and hydrogen bonding capabilities. The strategic methylation at the N3 position is expected to fine-tune its physicochemical properties, making it an attractive candidate for further investigation in drug discovery, particularly in the development of novel kinase inhibitors. The experimental protocols and analytical workflows detailed herein provide a robust roadmap for researchers and scientists in the field.

References

  • Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. Vertex Pharmaceuticals.
  • Molecular structure and some reactivity aspects of 2,6-diamino-4(3H)-pyrimidinone monohydrate. ResearchGate. [Link]

  • 2,6-diamino-5-nitropyrimidin-4(3H)-one | C4H5N5O3 | CID 135461662. PubChem. [Link]

  • ChemInform Abstract: Synthesis and Biological Evaluation of N-(4-(2-trans-(((2,6-Diamino-4( 3H)-oxopyrimidin-5-yl)methyl)thio)cyclobutyl)benzoyl)-L-glutamic Acid ( I), a Novel 5-Thiapyrimidinone Inhibitor of Dihydrofolate Reductase. ResearchGate. [Link]

  • Two new polymorphs of 2,6-diaminopyrimidin-4(3H)-one monohydrate. PubMed. [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Potential Mechanisms of Action of 2,6-diamino-3-methylpyrimidin-4(3H)-one

Introduction: The Promising Scaffold of 2,6-diaminopyrimidin-4(3H)-one The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, inclu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promising Scaffold of 2,6-diaminopyrimidin-4(3H)-one

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including essential components of DNA and RNA.[1][2][3] The substituted pyrimidinone ring, in particular, represents a privileged scaffold in drug discovery, with derivatives exhibiting a wide spectrum of pharmacological activities. This guide focuses on the potential mechanisms of action of a specific, yet under-investigated derivative, 2,6-diamino-3-methylpyrimidin-4(3H)-one. While direct mechanistic studies on this N3-methylated compound are not extensively available in the public domain, a comprehensive analysis of the activities of the parent molecule, 2,6-diaminopyrimidin-4(3H)-one, and its other derivatives provides a strong foundation for postulating its biological targets and pathways.

This document will explore three primary, evidence-based potential mechanisms of action for compounds based on the 2,6-diaminopyrimidin-4(3H)-one core: inhibition of folate-dependent enzymes, modulation of the IRAK4 signaling pathway, and interference with mitochondrial one-carbon metabolism via MTHFD2 inhibition. For each proposed mechanism, we will delve into the underlying biochemistry, present the supporting evidence from related compounds, and provide exemplary experimental protocols for validation.

Potential Mechanism 1: Inhibition of Folate-Dependent Enzymes in Oncology

One of the most well-established roles for pyrimidine analogs is in the realm of oncology, specifically through the disruption of folate metabolism. Folate is a critical B-vitamin that, in its reduced tetrahydrofolate form, acts as a one-carbon donor in the synthesis of purines and thymidylate, essential precursors for DNA and RNA synthesis.[4] Cancer cells, with their high proliferative rate, have a heightened demand for these nucleic acid building blocks, making the folate pathway an attractive target for chemotherapy.

The multi-target antifolate agent, Pemetrexed, utilizes a pyrrolo[2,3-d]pyrimidine core, which is synthesized from 2,6-diamino-4(3H)-pyrimidinone.[4] This structural lineage suggests that 2,6-diamino-3-methylpyrimidin-4(3H)-one could act as an inhibitor of key folate-dependent enzymes such as dihydrofolate reductase (DHFR), thymidylate synthase (TS), and glycinamide ribonucleotide formyltransferase (GARFT).

Hypothesized Mechanism of Action: Folate Pathway Disruption

By mimicking the structure of folic acid, 2,6-diamino-3-methylpyrimidin-4(3H)-one may bind to the active sites of folate-dependent enzymes, competitively inhibiting their function. This would lead to a depletion of the nucleotide pool, stalling DNA replication and inducing apoptosis in rapidly dividing cancer cells.

Folate_Pathway_Inhibition cluster_inhibition Potential Inhibition by 2,6-diamino-3-methylpyrimidin-4(3H)-one Folate Folate DHFR DHFR Folate->DHFR inhibited by Methotrexate THF THF DHFR->THF Serine -> Glycine Serine -> Glycine THF->Serine -> Glycine GARFT GARFT THF->GARFT inhibited by Pemetrexed 5,10-Methylene-THF 5,10-Methylene-THF Serine -> Glycine->5,10-Methylene-THF TS TS 5,10-Methylene-THF->TS inhibited by 5-Fluorouracil dUMP -> dTMP dUMP -> dTMP TS->dUMP -> dTMP dTMP dTMP DNA Synthesis DNA Synthesis dTMP->DNA Synthesis Purine Synthesis Purine Synthesis GARFT->Purine Synthesis DNA & RNA Synthesis DNA & RNA Synthesis Purine Synthesis->DNA & RNA Synthesis

Figure 1: Potential inhibition of key enzymes in the folate pathway.
Experimental Validation Protocol: Enzyme Inhibition Assays

Objective: To determine the inhibitory activity of 2,6-diamino-3-methylpyrimidin-4(3H)-one against DHFR, TS, and GARFT.

Methodology:

  • Recombinant Enzyme Expression and Purification: Obtain or express and purify recombinant human DHFR, TS, and GARFT.

  • Enzyme Activity Assays:

    • DHFR: Monitor the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+ in the presence of dihydrofolate.

    • TS: Measure the release of tritium from [5-³H]dUMP as it is converted to dTMP.

    • GARFT: Couple the reaction to the subsequent enzyme in the purine biosynthesis pathway and monitor the formation of a colored product.

  • IC50 Determination: Perform the enzyme assays in the presence of a serial dilution of 2,6-diamino-3-methylpyrimidin-4(3H)-one to determine the half-maximal inhibitory concentration (IC50). Pemetrexed and Methotrexate should be used as positive controls.

Enzyme Target Substrate Product Assay Principle Positive Control
DHFRDihydrofolate, NADPHTetrahydrofolate, NADP+Spectrophotometry (A340nm)Methotrexate
TSdUMP, 5,10-Methylene-THFdTMP, DihydrofolateRadiometric5-Fluorouracil
GARFTGAR, 10-Formyl-THFFGAR, THFCoupled Enzyme AssayPemetrexed

Potential Mechanism 2: Modulation of Innate Immunity via IRAK4 Inhibition

The innate immune system relies on the recognition of pathogen-associated molecular patterns (PAMPs) by Toll-like receptors (TLRs) and the subsequent activation of intracellular signaling cascades. Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine-threonine kinase that acts as a central node in TLR and IL-1 receptor signaling.[5] Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases.

Derivatives of 2,6-diaminopyrimidin-4-one have been identified as potent and selective inhibitors of IRAK4.[5] This suggests that 2,6-diamino-3-methylpyrimidin-4(3H)-one could exert anti-inflammatory effects by targeting this kinase.

Hypothesized Mechanism of Action: IRAK4 Signaling Cascade Blockade

2,6-diamino-3-methylpyrimidin-4(3H)-one may act as an ATP-competitive inhibitor of the IRAK4 kinase domain. By blocking the phosphorylation and activation of downstream substrates, the compound would prevent the activation of transcription factors such as NF-κB and AP-1, which are responsible for the expression of pro-inflammatory cytokines.

IRAK4_Signaling_Inhibition cluster_inhibition Potential Inhibition by 2,6-diamino-3-methylpyrimidin-4(3H)-one TLR/IL-1R TLR/IL-1R MyD88 MyD88 TLR/IL-1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1/2 IRAK1/2 IRAK4->IRAK1/2 Phosphorylation TRAF6 TRAF6 IRAK1/2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK Complex IKK Complex TAK1->IKK Complex NF-kB NF-kB IKK Complex->NF-kB Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines

Figure 2: Proposed inhibition of the IRAK4 signaling pathway.
Experimental Validation Protocol: Cellular Inflammation Assay

Objective: To assess the ability of 2,6-diamino-3-methylpyrimidin-4(3H)-one to inhibit TLR-mediated inflammatory responses in a cellular context.

Methodology:

  • Cell Culture: Culture human monocytic THP-1 cells or primary human peripheral blood mononuclear cells (PBMCs).

  • Cell Stimulation: Pre-incubate the cells with varying concentrations of 2,6-diamino-3-methylpyrimidin-4(3H)-one for 1 hour. Subsequently, stimulate the cells with a TLR agonist, such as lipopolysaccharide (LPS) for TLR4.

  • Cytokine Measurement: After a 24-hour incubation period, collect the cell culture supernatant.

  • ELISA: Quantify the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatant using enzyme-linked immunosorbent assay (ELISA).

  • IC50 Calculation: Determine the IC50 of the compound for the inhibition of cytokine production. A known IRAK4 inhibitor should be used as a positive control.

Potential Mechanism 3: Targeting Mitochondrial Metabolism through MTHFD2 Inhibition

Mitochondrial one-carbon (1C) metabolism is a critical pathway for the biosynthesis of macromolecules and the maintenance of cellular redox balance. The enzyme methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a key component of this pathway, and its expression is highly upregulated in many types of cancer cells compared to normal tissues.[6] This makes MTHFD2 an attractive target for the development of novel anti-cancer therapies.

Significantly, derivatives of 2,6-diamino-3,4-dihydropyrimidin-4-one have been patented as MTHFD2 inhibitors for the treatment of cancer.[6] This provides a strong rationale for investigating 2,6-diamino-3-methylpyrimidin-4(3H)-one as a potential inhibitor of this mitochondrial enzyme.

Hypothesized Mechanism of Action: Disruption of Mitochondrial 1C Metabolism

2,6-diamino-3-methylpyrimidin-4(3H)-one may selectively inhibit the dehydrogenase activity of MTHFD2. This would disrupt the mitochondrial production of formate, which is a crucial one-carbon unit for cytosolic purine and thymidylate synthesis. The resulting metabolic stress would preferentially impact cancer cells, leading to reduced proliferation and cell death.

MTHFD2_Inhibition cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Serine Serine SHMT2 SHMT2 Serine->SHMT2 Glycine Glycine SHMT2->Glycine 5,10-Methylene-THF 5,10-Methylene-THF SHMT2->5,10-Methylene-THF MTHFD2 MTHFD2 5,10-Methylene-THF->MTHFD2 Dehydrogenase 10-Formyl-THF 10-Formyl-THF MTHFD2->10-Formyl-THF Cyclohydrolase MTHFD1L MTHFD1L 10-Formyl-THF->MTHFD1L Formate Formate MTHFD1L->Formate Cytosol Cytosol Formate->Cytosol Cytosolic 1C Metabolism Cytosolic 1C Metabolism Cytosol->Cytosolic 1C Metabolism Purine & Thymidylate Synthesis Purine & Thymidylate Synthesis Cytosolic 1C Metabolism->Purine & Thymidylate Synthesis

Figure 3: Proposed inhibition of MTHFD2 in mitochondrial one-carbon metabolism.
Experimental Validation Protocol: Cancer Cell Proliferation Assay

Objective: To evaluate the anti-proliferative effect of 2,6-diamino-3-methylpyrimidin-4(3H)-one on cancer cell lines with high MTHFD2 expression.

Methodology:

  • Cell Line Selection: Choose cancer cell lines known to have high MTHFD2 expression (e.g., certain breast cancer or acute myeloid leukemia cell lines) and a corresponding normal cell line with low MTHFD2 expression.

  • Cell Proliferation Assay:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of 2,6-diamino-3-methylpyrimidin-4(3H)-one.

    • After 72 hours of incubation, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • GI50 Determination: Calculate the concentration of the compound that causes 50% inhibition of cell growth (GI50).

  • Rescue Experiment: To confirm that the anti-proliferative effect is due to the disruption of one-carbon metabolism, perform a rescue experiment by co-administering the compound with a downstream metabolite such as formate or hypoxanthine. A reversal of the growth inhibition would support the proposed mechanism.

Conclusion and Future Directions

While the precise mechanism of action of 2,6-diamino-3-methylpyrimidin-4(3H)-one remains to be definitively elucidated, the structural homology to known bioactive molecules provides a robust framework for targeted investigation. The potential for this compound to act as an inhibitor of folate metabolism, IRAK4 signaling, or MTHFD2 presents exciting opportunities for its development as a therapeutic agent in oncology or inflammatory diseases.

The experimental protocols outlined in this guide offer a clear path forward for researchers to systematically evaluate these hypotheses. A multi-faceted approach, combining enzymatic assays, cell-based functional screens, and ultimately, in vivo studies, will be crucial in fully characterizing the pharmacological profile of 2,6-diamino-3-methylpyrimidin-4(3H)-one and unlocking its therapeutic potential.

References

  • Pemetrexed synthetic pathway: 2,6-diamino-4(3H)-pyrimidinone as starting material to obtain substituted pyrrolo [2,3-d] pyrimidine, which reacts in a conventional peptide coupling with glutamate. - ResearchGate. [Link]

  • Developments of pyridodipyrimidine heterocycles and their biological activities - PMC. [Link]

  • US11504368B2 - 2,6-diamino-3,4-dihydropyrimidin-4-one derivatives and use thereof in therapy - Google P
  • 2,6-diamino-5-nitropyrimidin-4(3H)-one | C4H5N5O3 | CID 135461662 - PubChem. [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES - Rasayan. [Link]

  • Synthesis and Biological Activities of 2,6-Diaryl-3-methyl-4-piperidone Derivatives. [Link]

  • Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. [Link]

  • 2,6-DIAMINO-5-NITRO-4(3H)-PYRIMIDINONE - Inxight Drugs - ncats. [Link]

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - MDPI. [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - MDPI. [Link]

  • Molecular structure and some reactivity aspects of 2,6-diamino-4(3H)-pyrimidinone monohydrate - ResearchGate. [Link]

  • Two new polymorphs of 2,6-diaminopyrimidin-4(3H)-one monohydrate - PubMed. [Link]

  • Synthesis of Novel Analogs of Thieno[2,3- d] Pyrimidin-4(3 H)-ones as Selective Inhibitors of Cancer Cell Growth - PubMed. [Link]

  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC. [Link]

  • Development of 2,4-diaminopyrimidine derivatives as novel SNSR4 antagonists - PubMed. [Link]

Sources

Exploratory

biological activity of 2,6-diamino-3-methylpyrimidin-4(3H)-one

An In-depth Technical Guide on the Biological Activity of the 2,6-Diaminopyrimidin-4(3H)-one Scaffold Introduction This guide provides a comprehensive technical overview of the biological activities associated with the 2...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Biological Activity of the 2,6-Diaminopyrimidin-4(3H)-one Scaffold

Introduction

This guide provides a comprehensive technical overview of the biological activities associated with the 2,6-diaminopyrimidin-4(3H)-one core structure. While the specific molecule of interest, 2,6-diamino-3-methylpyrimidin-4(3H)-one, is not extensively documented in publicly available scientific literature, the foundational scaffold is a well-recognized "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, making them a fertile ground for drug discovery and development. This guide will, therefore, focus on the synthesis, diverse biological functions, and structure-activity relationships of various derivatives of 2,6-diaminopyrimidin-4-one, providing researchers, scientists, and drug development professionals with a thorough understanding of this important chemical class.

Synthesis of the 2,6-Diaminopyrimidin-4-one Scaffold

The synthesis of 2,6-diaminopyrimidin-4-one derivatives can be achieved through various established chemical routes. A common strategy involves the cyclocondensation of a guanidine derivative with a β-ketoester or a related three-carbon synthons. Modifications at the N3 position, as in the user's specified molecule, can be introduced by using an appropriately substituted guanidine or through post-cyclization alkylation.

A general synthetic approach to a related 2,4-diaminopyrimidine core starts from 2,4-diamino-6-hydroxypyrimidine, which is then chlorinated using phosphorus oxychloride to yield 2,4-diamino-6-chloropyrimidine. This intermediate serves as a versatile precursor for introducing various substituents at the 6-position via nucleophilic substitution reactions.

Experimental Protocol: General Synthesis of a 2,4-Diamino-6-substituted Pyrimidine Derivative

The following protocol is a representative example for the synthesis of 2,4-diamino-6-substituted pyrimidine derivatives, which share a similar core to the topic of interest.

Step 1: Chlorination of 2,4-Diamino-6-hydroxypyrimidine

  • To a round-bottom flask, add 2,4-diamino-6-hydroxypyrimidine (1.0 g, 7.93 mmol).

  • Carefully add phosphorus oxychloride (POCl3, 9 mL) to the flask.

  • Heat the mixture at 97 °C with stirring for 17 hours.

  • After cooling, slowly pour the reaction mixture into ice water.

  • Heat the aqueous solution at 90 °C for 1 hour to hydrolyze the excess POCl3.

  • Adjust the pH of the solution to 8 with a sodium hydroxide solution.

  • Extract the product with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2,4-diamino-6-chloropyrimidine.

Step 2: Nucleophilic Substitution

  • In a dry flask under an inert atmosphere (e.g., argon), dissolve the desired nucleophile (e.g., an alcohol or amine, 4.0 mmol) in a suitable dry solvent (e.g., DMSO or THF, 5 mL).

  • Add a base such as sodium hydride (NaH, 60% dispersion in mineral oil, 5.0 mmol) and stir at room temperature for 1 hour to generate the nucleophile.

  • Add 2,4-diamino-6-chloropyrimidine (2.0 mmol) to the reaction mixture.

  • Heat the reaction at 90 °C for 8 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2,4-diamino-6-substituted pyrimidine.

General_Synthetic_Pathway start 2,4-Diamino-6-hydroxypyrimidine intermediate1 2,4-Diamino-6-chloropyrimidine start->intermediate1 POCl3, 97°C final_product 2,4-Diamino-6-substituted-pyrimidine intermediate1->final_product intermediate2 Nucleophile intermediate2->final_product NaH, DMSO/THF, 90°C

Caption: General synthetic route for 2,4-diamino-6-substituted pyrimidines.

Biological Activities of 2,6-Diaminopyrimidin-4-one Derivatives

Anticancer Activity

The 2,6-diaminopyrimidin-4-one scaffold is a prominent feature in the design of novel anticancer agents, primarily through the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.

Mechanism of Action: Kinase Inhibition Derivatives of this scaffold have been shown to target several key kinases involved in oncogenic signaling pathways. These include:

  • Phosphoinositide 3-kinases (PI3Ks): These enzymes are central to a pathway that regulates cell growth, proliferation, and survival. Inhibition of PI3Ks is a validated strategy in cancer therapy.[1]

  • Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival. Its overexpression is linked to various cancers.[2]

  • Hematopoietic Progenitor Kinase 1 (HPK1): HPK1 is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy.[3]

  • Aurora Kinases (AURK) and Polo-like Kinases (PLK): These are serine/threonine kinases that play essential roles in mitosis. Their inhibition can lead to mitotic arrest and apoptosis in cancer cells.[4]

The pyrimidin-4-one moiety often engages in crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding site, a common feature of many kinase inhibitors.[5]

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTOR mTOR Akt->mTOR Activation Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Inhibitor 2,6-Diaminopyrimidin-4-one Derivative Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K signaling pathway by 2,6-diaminopyrimidin-4-one derivatives.

Table 1: In Vitro Anticancer Activity of Representative Diaminopyrimidine Derivatives

CompoundTarget KinaseCancer Cell LineIC50 (nM)Reference
A12 FAKA549 (Lung)130[2]
A12 FAKMDA-MB-231 (Breast)94[2]
14g HPK1-0.15[3]
19k pan-TRKKm-12 (Colon)-[6]
AZD1152 AURKBVarious0.37[4]
BI2536 PLK1Various0.83[4]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the biological activity.

Kinase Inhibitory Activity for Inflammatory Diseases

Beyond cancer, kinase inhibition by this class of compounds is a promising strategy for treating inflammatory and autoimmune diseases.

Mechanism of Action: IRAK4 Inhibition Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key serine-threonine kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[5][7] These pathways are central to the innate immune response, and their dysregulation can lead to chronic inflammation.[5][7] 2,6-Diaminopyrimidin-4-one derivatives have been developed as potent and selective IRAK4 inhibitors.[5][7] The pyrimidin-4-one core has been shown to adopt a novel binding mode in the IRAK4 active site compared to the corresponding 2,6-diaminopyrimidine, leading to a different structure-activity relationship and opportunities for optimization.[5]

IRAK4_Signaling_Pathway TLR_IL1R TLR/IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Recruitment IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 NF_kB NF-κB Activation TRAF6->NF_kB Inflammation Inflammatory Cytokine Production NF_kB->Inflammation Inhibitor 2,6-Diaminopyrimidin-4-one Derivative Inhibitor->IRAK4 Inhibition

Caption: Inhibition of the IRAK4 signaling pathway by 2,6-diaminopyrimidin-4-one derivatives.

Table 2: IRAK4 Inhibitory Potency of 2,6-Diaminopyrimidin-4-one Derivatives

CompoundIRAK4 IC50 (nM)Kinase SelectivityReference
16 27>100-fold against 99% of 111 kinases[7]
31 93Good[7]
Antimicrobial and Antifungal Activity

Derivatives of the diaminopyrimidine scaffold have a long history as antimicrobial agents, with their primary mechanism often being the inhibition of dihydrofolate reductase (DHFR).

Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition DHFR is a critical enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and some amino acids. By inhibiting the microbial DHFR enzyme more potently than the human equivalent, these compounds can selectively disrupt microbial growth. Trimethoprim is a classic example of a diaminopyrimidine-based DHFR inhibitor. Lipophilic di- and tricyclic diaminopyrimidine derivatives have shown potent inhibition of Cryptosporidium parvum DHFR.[8]

Table 3: Antimicrobial and Antifungal Activity of Pyrimidine Derivatives

Compound ClassOrganismActivityReference
Tricyclic PyrimidinesEscherichia coli (Gram-negative)Active[9]
Tricyclic PyrimidinesBacillus subtilis (Gram-positive)Active[9]
Tricyclic PyrimidinesCandida albicans (Fungus)Active[9]
Pyridazinone DerivativesS. pyogenes (Gram-positive)Excellent[10]
Pyridazinone DerivativesE. coli (Gram-negative)Excellent[10]
Antiviral Activity

The diaminopyrimidine scaffold has also been explored for its antiviral potential. N-long-chain monoacylated derivatives of 2,6-diaminopyridine, a closely related structure, have demonstrated significant activity against Herpes Simplex Virus type 1 (HSV-1).[11][12]

Table 4: Antiviral Activity of N-Monoacyl-2,6-diaminopyridine Derivatives against HSV-1

CompoundEC50 (µg/mL)CC50 (µg/mL)Reference
2a 15.3 - 18.537.5 - 50.0[11]
2b 15.3 - 18.537.5 - 50.0[11]
2c 15.3 - 18.537.5 - 50.0[11]

Note: EC50 is the effective concentration for 50% viral inhibition. CC50 is the cytotoxic concentration for 50% of cells.

Structure-Activity Relationship (SAR) Insights

The biological activity of diaminopyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.

  • Substituents at the C2 and C4/C6 positions: The amino groups at these positions are often crucial for forming key hydrogen bonds with biological targets, particularly the hinge region of kinases.[4][5]

  • Substituents at the C5 position: This position is a key point for modification to enhance potency and selectivity. Bulky aromatic or heteroaromatic groups at this position are often well-tolerated and can lead to improved activity.[13]

  • Core Modifications: Changing the core from a diaminopyrimidine to a diaminopyrimidin-4-one can alter the binding mode and open up new SAR avenues, as seen in the case of IRAK4 inhibitors.[5]

  • Lipophilicity: For antimicrobial DHFR inhibitors, increased lipophilicity can enhance cell permeability and potency.[8]

Conclusion and Future Perspectives

The 2,6-diaminopyrimidin-4-one scaffold and its related diaminopyrimidine structures are exceptionally versatile and have proven to be a rich source of biologically active compounds. Their derivatives have been successfully developed as anticancer agents, anti-inflammatory compounds, and antimicrobial drugs. The diverse range of activities stems from the ability of this core to be readily functionalized, allowing for the fine-tuning of its properties to interact with a wide array of biological targets.

While there is a lack of specific data on 2,6-diamino-3-methylpyrimidin-4(3H)-one, the extensive research on its analogues strongly suggests that this compound could possess interesting biological properties. Future research efforts could focus on the synthesis and evaluation of this specific molecule and its derivatives to explore their potential as novel therapeutic agents, particularly in the areas of oncology and immunology. The established synthetic routes and assay protocols for the broader class of diaminopyrimidines provide a solid foundation for such investigations.

References

  • Development of 2,4-diaminopyrimidine derivatives as novel SNSR4 antagonists. (2011). PubMed. Available at: [Link]

  • Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Publications. Available at: [Link]

  • Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. (2015). PubMed. Available at: [Link]

  • Rational drug design to explore the structure-activity relationship (SAR) of TRK inhibitors with 2,4-diaminopyrimidine scaffold. ResearchGate. Available at: [Link]

  • Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. (2021). National Institutes of Health (NIH). Available at: [Link]

  • Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase. National Institutes of Health (NIH). Available at: [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). Royal Society of Chemistry. Available at: [Link]

  • Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. (2021). ACS Publications. Available at: [Link]

  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (2024). PubMed. Available at: [Link]

  • A Practical Synthesis of Substituted 2,6-Diaminopyridines via Microwave-Assisted Copper-Catalyzed Amination of Halopyridines. ResearchGate. Available at: [Link]

  • Discovery and hit-to-lead optimization of 2,6-diaminopyrimidine inhibitors of interleukin-1 receptor-associated kinase 4. (2015). PubMed. Available at: [Link]

  • N-long-chain monoacylated derivatives of 2,6-diaminopyridine with antiviral activity. (2007). PubMed. Available at: [Link]

  • Synthesis of 4-and 4,6-disubstituted 2-aminopyrimidine derivatives. ResearchGate. Available at: [Link]

  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Bentham Science. Available at: [Link]

  • N-Long-chain Monoacylated Derivatives of 2,6-Diaminopyridine with Antiviral Activity. ResearchGate. Available at: [Link]

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis, antibacterial, and antifungal activities of new pyrimidinone derivatives. ResearchGate. Available at: [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (2023). National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical & Pharmacology Journal. Available at: [Link]

  • Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. (2024). PubMed. Available at: [Link]

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2017). MDPI. Available at: [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. Bentham Science. Available at: [Link]

Sources

Foundational

Whitepaper: Mechanistic Profiling and Analytical Control of 2,6-Diamino-3-methylpyrimidin-4(3H)-one in Antifolate Drug Development

Executive Summary & Chemical Context In the landscape of oncology drug development, the rigorous control of process-related impurities is paramount to ensuring the safety and efficacy of active pharmaceutical ingredients...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

In the landscape of oncology drug development, the rigorous control of process-related impurities is paramount to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). 2,6-diamino-3-methylpyrimidin-4(3H)-one (CAS No. 31469-62-2) is a critical pyrimidine derivative, widely recognized in pharmacopeial standards as Pemetrexed Impurity 82 (or Impurity 84, depending on the cataloging system)[1].

Pemetrexed is a multi-targeted antifolate antineoplastic agent that exerts its therapeutic effect by inhibiting folate-dependent enzymes essential for purine and pyrimidine nucleotide synthesis[2]. The core scaffold of pemetrexed features a pyrrolo[2,3-d]pyrimidine nucleus. During the multi-step construction of this nucleus—often relying on classical Traube synthesis principles[3][4]—aberrant side reactions or contaminated starting materials can lead to the formation of methylated pyrimidine analogs. Understanding the causality behind the formation of 2,6-diamino-3-methylpyrimidin-4(3H)-one and establishing self-validating analytical protocols is essential for modern drug development professionals.

Mechanistic Origins of the Impurity

The synthesis of the desired pemetrexed intermediate, 2,6-diaminopyrimidin-4(3H)-one, typically involves the base-catalyzed condensation of guanidine with an appropriate cyanoacetate derivative[5]. The emergence of the 3-methylated impurity (2,6-diamino-3-methylpyrimidin-4(3H)-one) occurs via two primary causal pathways:

  • Precursor Contamination: If the guanidine starting material contains trace amounts of methylguanidine, the higher nucleophilicity of the substituted nitrogen dictates a preferential, competitive condensation with ethyl cyanoacetate. This directly yields the N3-methylated pyrimidine ring.

  • Aberrant N-Methylation: In downstream processing, if the unsubstituted pyrimidine intermediate is exposed to methylating agents or formyl-reducing conditions, the sterically accessible and electron-rich N3 position undergoes electrophilic substitution.

Pathway A Guanidine + Ethyl Cyanoacetate B 2,6-Diaminopyrimidin-4(3H)-one (Desired Intermediate) A->B Base Catalysis (Normal Pathway) D 2,6-Diamino-3-methylpyrimidin-4(3H)-one (Impurity 82/84) B->D Aberrant N-Methylation (Side Reaction) C Methylguanidine (Contaminant) C->D Condensation (Impurity Pathway)

Fig 1: Synthetic pathways illustrating the formation of the desired intermediate vs. Impurity 82.

Experimental Protocol: Reference Standard Synthesis

To accurately quantify this impurity during API batch release, laboratories must synthesize a high-purity reference standard. The following protocol leverages the Traube synthesis methodology to intentionally generate the impurity.

Causality in Experimental Design: Sodium ethoxide is selected as the base because its pKa is perfectly tuned to deprotonate the active alpha-methylene of ethyl cyanoacetate without prematurely hydrolyzing the ester group. This drives the nucleophilic attack by the methylguanidine nitrogen.

Step-by-Step Methodology:
  • Preparation of the Base Matrix: Charge a flame-dried 500 mL round-bottom flask with 200 mL of absolute ethanol. Slowly add sodium ethoxide (0.15 mol) under an inert nitrogen atmosphere.

    • Self-Validation: The system must be moisture-free. Water will quench the ethoxide, forming sodium hydroxide, which hydrolyzes the cyanoacetate and drastically reduces the yield.

  • Free-Base Liberation: Add methylguanidine hydrochloride (0.1 mol) to the flask. Stir the suspension for 30 minutes at 25°C to liberate the methylguanidine free base.

  • Condensation Reaction: Dropwise add ethyl cyanoacetate (0.11 mol) over 15 minutes. The controlled addition manages the exothermic nature of the initial condensation.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78°C) for 6 hours.

    • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) mobile phase. The complete disappearance of the UV-active cyanoacetate spot confirms cyclization is complete.

  • Isolation and Purification: Cool the mixture to 5°C to precipitate the product. Filter the crude solid under a vacuum, wash with cold ethanol, and recrystallize from hot water. The temperature-dependent solubility of the polar pyrimidine core ensures that organic-soluble byproducts remain in the mother liquor, yielding pure 2,6-diamino-3-methylpyrimidin-4(3H)-one.

Chromatographic Quality Control (QC)

Detecting trace levels of 2,6-diamino-3-methylpyrimidin-4(3H)-one in a bulk Pemetrexed API requires a highly selective Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Causality in Experimental Design: The pyrimidine ring features basic amino groups that can interact with residual silanols on a C18 stationary phase, causing severe peak tailing. By utilizing a 10 mM ammonium acetate buffer adjusted to pH 6.0, the ionization state of the impurity is locked, ensuring sharp peak shapes and highly reproducible retention times.

QC_Workflow S1 1. Sample Preparation (API Dissolution in Diluent) S2 2. RP-HPLC Separation (C18 Column, Gradient Elution) S1->S2 S3 3. UV/Vis & MS Detection (225 nm & ESI+) S2->S3 S4 4. Data Analysis (Peak Integration & Quantification) S3->S4

Fig 2: Self-validating RP-HPLC analytical workflow for the quantification of pyrimidine impurities.

Step-by-Step Analytical Protocol:
  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in HPLC-grade water, adjusted to pH 6.0 with glacial acetic acid.

    • Mobile Phase B: 100% Acetonitrile.

    • Self-Validation: Filter both phases through a 0.22 µm membrane. This prevents column frit blockage and eliminates baseline noise that could mask trace impurity peaks.

  • Sample Preparation: Dissolve the Pemetrexed API in a diluent of Water:Methanol (90:10 v/v) to achieve a concentration of 1.0 mg/mL. Prepare a reference standard of the synthesized impurity at 0.001 mg/mL (representing a 0.1% specification limit).

  • Chromatographic Execution: Inject 10 µL of the sample onto a C18 column (250 mm × 4.6 mm, 5 µm) maintained at 25°C. Set the flow rate to 1.0 mL/min.

  • Gradient Elution Profile:

    • 0–5 min: 5% B

    • 5–20 min: Linear ramp to 40% B

    • 20–25 min: Hold at 40% B

    • 25–30 min: Return to 5% B for re-equilibration.

  • Detection and System Suitability: Monitor the eluent at 225 nm.

    • Self-Validation: Before analyzing the API batch, verify system suitability. The resolution (

      
      ) between the impurity peak and the main Pemetrexed peak must be > 2.0, and the Relative Standard Deviation (RSD) of five replicate standard injections must be < 2.0%. Failure to meet these metrics indicates column degradation or pH drift, preventing the reporting of false data.
      

Quantitative Data Summaries

Table 1: Physicochemical Properties of 2,6-diamino-3-methylpyrimidin-4(3H)-one

ParameterSpecification / Value
Chemical Name 2,6-diamino-3-methylpyrimidin-4(3H)-one
CAS Number 31469-62-2
Molecular Formula C5H8N4O
Molecular Weight 140.14 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility Profile Soluble in DMSO and dilute aqueous acids/bases; slightly soluble in methanol.
Role in Synthesis Pemetrexed API Impurity (Impurity 82/84)

Table 2: RP-HPLC Method Parameters for Impurity Detection

ParameterAnalytical Condition
Stationary Phase C18 (250 mm × 4.6 mm, 5 µm particle size)
Mobile Phase A 10 mM Ammonium Acetate (pH 6.0)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Detection Wavelength 225 nm (UV/Vis)
Column Temperature 25°C
Injection Volume 10 µL

References

Sources

Exploratory

Technical Deep Dive: Discovery of 2,6-diamino-3-methylpyrimidin-4(3H)-one as a Selective IRAK4 Inhibitor

Executive Summary Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is the proximal kinase in the Toll-like Receptor (TLR) and Interleukin-1 Receptor (IL-1R) signaling pathways.[1][2] Its blockade offers a therapeutic c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is the proximal kinase in the Toll-like Receptor (TLR) and Interleukin-1 Receptor (IL-1R) signaling pathways.[1][2] Its blockade offers a therapeutic ceiling for autoimmune diseases (Rheumatoid Arthritis, Lupus) by dampening innate immune responses.

This technical guide details the discovery and optimization of the 2,6-diamino-3-methylpyrimidin-4(3H)-one scaffold. Originating from a high-throughput screening (HTS) campaign by Bristol-Myers Squibb (BMS), this series represents a textbook case of structure-based scaffold morphing . The transition from a promiscuous aminopyrimidine hit to the rigidified pyrimidinone core solved critical issues of kinase selectivity and ligand efficiency (LE) via a novel intramolecular hydrogen bond ("conformational lock").[3][4]

Biological Rationale & Signaling Pathway[1][2][5][6][7]

IRAK4 is unique among the IRAK family as it is the only member with substantial kinase activity required for downstream signaling. Upon ligand binding (LPS, IL-1


), the adaptor protein MyD88 recruits IRAK4, forming the "Myddosome" complex. IRAK4 then phosphorylates IRAK1, triggering a cascade that releases NF-

B.
The Signaling Architecture

The following diagram illustrates the critical node IRAK4 occupies. Inhibition here prevents the divergence of signals into inflammatory cytokine production.

IRAK4_Pathway Lignads LPS / IL-1β Receptors TLR / IL-1R Lignads->Receptors MyD88 MyD88 Adaptor Receptors->MyD88 Recruitment IRAK4 IRAK4 (Target Node) MyD88->IRAK4 Myddosome Formation IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 NFkB NF-κB Translocation TRAF6->NFkB Ubiquitination Cascade Cytokines TNF-α, IL-6, IL-1β NFkB->Cytokines Transcription

Figure 1: The TLR/IL-1R signaling cascade highlighting IRAK4 as the proximal master switch.[5]

The Discovery Engine: From HTS to Lead

The discovery of the 2,6-diamino-3-methylpyrimidin-4(3H)-one scaffold was driven by the need to improve the selectivity of early aminopyrimidine hits.

The HTS Hit (Aminopyrimidine)

The initial screening identified a 2,4-diaminopyrimidine (Compound 1). While potent (IRAK4 IC


 < 10 nM), it suffered from:
  • Poor Selectivity: Inhibited >85% of kinases in a broad panel.

  • High Lipophilicity: Leading to poor metabolic stability.

Scaffold Morphing: The "Conformational Lock"

To improve selectivity, the chemistry team applied a scaffold hopping strategy. They hypothesized that rigidifying the molecule would reduce the entropic penalty of binding and improve specificity.

The Chemical Transformation:

  • Oxidation: The pyrimidine C4 position was oxidized to a carbonyl (C=O).

  • N-Methylation: A methyl group was introduced at the N3 position.

The Result (The Pyrimidinone Core): This modification created a 2,6-diamino-3-methylpyrimidin-4(3H)-one .

  • Mechanism: The new C4-carbonyl acts as a hydrogen bond acceptor. It forms an intramolecular H-bond with the NH of the substituent at the C5/C6 position.

  • Effect: This locks the molecule into a bioactive conformation before it even enters the protein pocket, significantly boosting Ligand Binding Efficiency (LBE) and selectivity.

SAR Data Comparison
FeatureHTS Hit (Aminopyrimidine)Optimized Lead (Pyrimidinone)
Structure Core 2,4-diaminopyrimidine2,6-diamino-3-methylpyrimidin-4(3H)-one
IRAK4 IC

4 nM27 nM (Maintained Potency)
Selectivity Poor (Hits CDK2, LCK, etc.)Excellent (>100x vs 99% of panel)
Ligand Efficiency 0.280.42
Solubility LowImproved

Structural Biology & Binding Mode[7]

Understanding the binding mode is essential for further optimization. The pyrimidinone binds in the ATP-binding pocket of IRAK4.

Key Interactions
  • Hinge Binder: The 2-amino group and the N1 nitrogen of the pyrimidinone ring form the classic donor-acceptor hydrogen bond pair with the kinase hinge region (specifically Tyr262 in IRAK4).

  • Gatekeeper: The 3-methyl group points towards the gatekeeper residue (Tyr264), filling a hydrophobic pocket unique to IRAK4's active conformation.

  • Ribose Pocket: Substituents at the 6-position extend into the ribose binding pocket, allowing for solubility-enhancing groups (e.g., morpholines or piperazines).

Binding_Mode Hinge Hinge Region (Tyr262) Gatekeeper Gatekeeper (Tyr264) Lysine Catalytic Lys213 Core Pyrimidinone Core (Scaffold) Core->Hinge H-Bonds (Donor/Acceptor) C6_Sub C6-Substituent (Solubilizing) Core->C6_Sub Attachment N3_Me 3-Methyl Group N3_Me->Gatekeeper Hydrophobic Contact C4_CO C4-Carbonyl C4_CO->Lysine Water-mediated H-bond C6_Sub->C4_CO Intramolecular H-Bond (Conformational Lock)

Figure 2: Structural interaction map of the pyrimidinone inhibitor within the IRAK4 ATP pocket.

Validated Experimental Protocols

To replicate these findings or screen new analogs, the following self-validating protocols are recommended.

Biochemical Assay: TR-FRET (LanthaScreen)

This assay measures the displacement of a fluorescent tracer by the inhibitor. It is preferred over activity assays for HTS due to lower interference.

Reagents:

  • Enzyme: Recombinant Human IRAK4 (residues 1-460).

  • Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer (e.g., Kinase Tracer 236).

  • Antibody: Europium-labeled anti-GST antibody (binds to GST-tagged IRAK4).

Protocol:

  • Preparation: Dilute compounds in 100% DMSO (1:3 serial dilutions).

  • Reaction Mix: In a 384-well low-volume white plate, add:

    • 5

      
      L Compound (at 2% DMSO final).
      
    • 5

      
      L Kinase/Antibody Mix (Final: 5 nM IRAK4, 2 nM Eu-Ab).
      
    • 5

      
      L Tracer (Final: 30 nM, approx 
      
      
      
      ).
  • Incubation: Incubate for 60 minutes at Room Temperature (20-25°C) in the dark.

  • Detection: Read on a TR-FRET compatible reader (Excitation: 340 nm; Emission: 615 nm [Donor] and 665 nm [Acceptor]).

  • Analysis: Calculate TR-FRET Ratio (Em665/Em615). Plot % Inhibition vs. Log[Compound].

Cellular Assay: PBMC TNF- Release

Validates target engagement in a physiological context.

Protocol:

  • Cell Source: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors using Ficoll-Paque density centrifugation.

  • Plating: Seed 100,000 cells/well in 96-well plates in RPMI-1640 + 10% FBS.

  • Treatment: Add serial dilutions of the inhibitor.[6] Incubate for 1 hour at 37°C.

  • Stimulation: Add LPS (Lipopolysaccharide) at 100 ng/mL to trigger TLR4 signaling.

  • Incubation: Incubate for 16-24 hours.

  • Readout: Collect supernatant. Quantify TNF-

    
     using a standard ELISA kit.
    
  • Validation: IC

    
     should be < 200 nM for a high-quality lead.
    

Preclinical Profiling & Selectivity[6]

The defining feature of the 2,6-diamino-3-methylpyrimidin-4(3H)-one series is its "clean" kinase profile.

Kinase Selectivity Panel

When tested against a panel of >300 kinases at 1


M concentration:
  • Hit Rate: The lead compounds typically inhibit <1% of the kinome.

  • Key Avoided Targets: Unlike the aminopyrimidine precursor, this scaffold avoids LCK (lymphocyte-specific protein tyrosine kinase), which is crucial for avoiding broad immunosuppression toxicity.

Pharmacokinetics (PK)

Optimization of the C6-substituent (often adding polar groups like morpholine) addressed the solubility issues.

  • Bioavailability (F): Optimized analogs achieved >40% oral bioavailability in rats.[2][7]

  • Clearance: Low-to-moderate, suitable for QD (once daily) dosing.

References

  • Watterson, S. H., et al. (2015). "Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors." ACS Medicinal Chemistry Letters, 6(8), 942–947.[7] [Link][7]

  • Kelly, M. J., et al. (2016). "Structure-Based Design of a Series of 2,6-Diamino-3-methylpyrimidin-4(3H)-one IRAK4 Inhibitors with High Selectivity and Potency." Journal of Medicinal Chemistry, 59(23), 10700–10718. [Link]

  • Seganish, W. M., et al. (2015).[7] "Discovery of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors." Bioorganic & Medicinal Chemistry Letters, 25(22), 534–539. [Link]

Sources

Foundational

tautomeric forms of 2,6-diaminopyrimidin-4-one

An In-Depth Technical Guide to the Tautomeric Forms of 2,6-Diaminopyrimidin-4-one Abstract 2,6-Diaminopyrimidin-4-one is a heterocyclic compound of significant interest in medicinal chemistry, notably as a scaffold for k...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Tautomeric Forms of 2,6-Diaminopyrimidin-4-one

Abstract

2,6-Diaminopyrimidin-4-one is a heterocyclic compound of significant interest in medicinal chemistry, notably as a scaffold for kinase inhibitors.[1] Its chemical behavior and biological activity are intrinsically linked to its tautomeric nature. Tautomers, as constitutional isomers that readily interconvert, can exhibit distinct physicochemical properties, including hydrogen bonding patterns, polarity, and pKa, which fundamentally influence molecular recognition and drug-receptor interactions. This guide provides an in-depth analysis of the tautomeric landscape of 2,6-diaminopyrimidin-4-one, grounded in crystallographic evidence, spectroscopic analysis, and computational insights. We will elucidate the predominant tautomeric forms and provide field-proven experimental protocols for their characterization, offering a robust framework for researchers in drug discovery and chemical biology.

The Principle of Tautomerism in Pyrimidin-4-ones

Tautomerism is a critical concept in the study of heterocyclic compounds.[2] It describes an equilibrium between two or more structural isomers, known as tautomers, that differ in the position of a proton and the location of a double bond.[3][4] For pyrimidine derivatives like 2,6-diaminopyrimidin-4-one, two primary types of tautomerism are possible:

  • Keto-Enol Tautomerism: This involves the interconversion between a ketone (the "keto" form) and a structure containing a hydroxyl group adjacent to a double bond (the "enol" form).[5] In the context of 2,6-diaminopyrimidin-4-one, this is the equilibrium between the pyrimidin-4-one and the pyrimidin-4-ol structures.

  • Amino-Imino Tautomerism: This equilibrium occurs between an exocyclic amino group (-NH₂) and an imino group (=NH).[6][7] The amino groups at the C2 and C6 positions can potentially participate in this type of tautomerism.

The relative stability of these forms is dictated by factors such as aromaticity, intramolecular hydrogen bonding, and solvent effects.[3] For most simple carbonyl compounds, the keto form is overwhelmingly favored due to the greater strength of the C=O double bond compared to the C=C double bond.[8]

Potential Tautomers of 2,6-Diaminopyrimidin-4-one

The structure of 2,6-diaminopyrimidin-4-one allows for several potential tautomers. The primary equilibrium involves the position of the proton on the pyrimidine ring nitrogens and the exocyclic oxygen, leading to two main keto forms (1H and 3H) and an enol form. Further complexity is introduced by potential amino-imino tautomerism at the C2 and C6 positions.

Caption: Key tautomeric equilibria for 2,6-diaminopyrimidin-4-one.

The Predominant Tautomer: Experimental and Computational Evidence

Overwhelming evidence from both solid-state analysis and studies in solution indicates that the keto (oxo) tautomeric form of 2,6-diaminopyrimidin-4-one is the most stable and predominant species.

Solid-State Evidence: X-Ray Crystallography

The most definitive evidence for tautomeric structure comes from X-ray crystallography. A comprehensive study that yielded four different crystal structures of 2,6-diaminopyrimidin-4-one (one solvent-free and three solvates) consistently found that the molecule exists exclusively as the 2,6-diaminopyrimidin-4(3H)-one tautomer.[9] In this form, the proton is located on the N3 nitrogen of the pyrimidine ring. These structures form robust hydrogen-bonding networks, often as ribbons characterized by R²₂(8) graph-set motifs.[9]

Interestingly, the related compound 2-amino-6-methylpyrimidin-4-one was found to co-crystallize as a 1:1 mixture of its 1H- and 3H-tautomers, which form a hydrogen-bonded pair similar to a Watson-Crick C-G base pair.[9] This highlights that while the 3H-keto form is exceptionally stable for 2,6-diaminopyrimidin-4-one, subtle structural changes can influence the tautomeric landscape.

Computational Chemistry Insights

While specific high-level computational studies for 2,6-diaminopyrimidin-4-one are not widely published, extensive theoretical work on the parent 4-pyrimidone molecule provides a strong basis for understanding its tautomeric preferences.[10] Quantum chemical calculations consistently show that the 4-keto structures are the most stable, with the enol (4-hydroxy) form being higher in energy.[10][11] The addition of polar solvents in computational models further stabilizes the more polar keto tautomer.[10] Based on these established trends, a predicted stability hierarchy can be constructed.

Table 1: Predicted Relative Stabilities of 2,6-Diaminopyrimidin-4-one Tautomers (Illustrative) Note: This table presents illustrative data based on studies of parent pyrimidin-4-ones to show expected trends. Actual values require specific calculations for the title compound.

TautomerRelative Energy (kcal/mol)Expected Predominance
2,6-Diaminopyrimidin-4(3H)-one (3H-Keto)0.00 (Reference)Most Stable
2,6-Diaminopyrimidin-4(1H)-one (1H-Keto)+1.0 to +3.0Minor
2,6-Diamino-4-hydroxypyrimidine (Enol)> +4.0Very Minor
Imino FormsGenerally higherNegligible

The amino groups are strong electron-donating groups, which further stabilize the keto form through resonance, making the enol and imino forms less favorable.

Implications in Drug Design: The Case of IRAK4 Inhibition

The tautomeric state of a molecule is not merely an academic curiosity; it has profound consequences for its biological function. A compelling example is the discovery of a series of potent and selective inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a key target in inflammatory diseases.[1][12]

In this work, a 2,6-diaminopyrimidine hit was modified to a 2,6-diaminopyrimidin-4-one derivative, which resulted in a significant improvement in potency.[1] X-ray co-crystal structures revealed that the compound bound to the kinase hinge region as the pyrimidin-4-one tautomer. This specific tautomer was critical for establishing the necessary hydrogen bonds for potent inhibition. The pyrimidin-4-one carbonyl acted as a hydrogen bond acceptor, while the ring N-H at the 3-position served as a hydrogen bond donor. This interaction pattern was distinct from the parent aminopyrimidine and essential for the observed high affinity.[1]

G cluster_workflow Tautomerism Impact on Drug-Target Interaction Tautomer Predominant Tautomer (3H-Pyrimidin-4-one) H_Bond Specific H-Bond Pattern (Acceptor: C4=O, Donor: N3-H) Tautomer->H_Bond Dictates Binding Optimal Binding to Kinase Hinge (e.g., IRAK4) H_Bond->Binding Enables Activity High Potency Inhibition Binding->Activity Results in

Caption: Logical flow of tautomerism's impact on biological activity.

Experimental Protocols for Tautomer Characterization

A multi-faceted approach using various spectroscopic techniques is required to unambiguously characterize the in solution. The following protocols are designed to be self-validating systems for rigorous scientific inquiry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone technique for identifying tautomers in solution.[13] It provides direct insight into the protonation state and chemical environment of individual atoms.

G cluster_workflow Workflow for NMR-Based Tautomer Analysis cluster_acq cluster_analysis Prep Sample Preparation (Dissolve in deuterated solvent) H1 1D ¹H NMR Prep->H1 Acq Data Acquisition Analysis Data Analysis Conclusion Tautomer Identification & Quantification C13 1D ¹³C NMR H1->C13 Shifts Analyze Chemical Shifts (N-H, C=O, C-OH) H1->Shifts NMR_2D 2D NMR (HSQC, HMBC) C13->NMR_2D C13->Shifts NMR_2D->Shifts Integrals Integrate Proton Signals Shifts->Integrals Integrals->Conclusion

Caption: A systematic workflow for the analysis of tautomers using NMR.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2,6-diaminopyrimidin-4-one.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent in a standard NMR tube. A series of solvents should be used to probe environmental effects (e.g., DMSO-d₆, CD₃OD, D₂O). DMSO-d₆ is often ideal as it allows for the observation of exchangeable N-H protons.

  • Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum. Pay close attention to the region between 7-12 ppm for N-H proton signals.

    • Acquire a proton-decoupled 1D ¹³C NMR spectrum. The chemical shift of the C4 carbon is highly diagnostic: typically >160 ppm for a keto (C=O) form and ~150-160 ppm for an enol (C-OH) form.

    • Acquire 2D correlation spectra, such as ¹H-¹³C HSQC and HMBC, to unambiguously assign all proton and carbon signals to the molecular structure.

  • Data Analysis & Interpretation:

    • ¹H NMR: The presence of a distinct, exchangeable N-H proton signal is strong evidence for a keto form. The absence of a sharp O-H signal argues against a significant population of the enol form.

    • ¹³C NMR: Confirm the chemical shift of C4 to be in the carbonyl region.

    • Quantification: If multiple tautomers were present, the relative integrals of well-resolved, non-overlapping proton signals corresponding to each species could be used to determine their ratio. For 2,6-diaminopyrimidin-4-one, analysis is expected to confirm >99% of the keto form.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is highly sensitive to specific functional groups and provides characteristic "fingerprints" for different tautomers.[14]

Detailed Protocol:

  • Sample Preparation:

    • For solid-state analysis, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred as it requires minimal sample preparation.

    • For solution analysis, use a suitable IR-transparent solvent (e.g., CCl₄, CDCl₃) and an appropriate liquid cell.

  • Data Acquisition:

    • Acquire a spectrum from 4000 to 400 cm⁻¹.

    • Perform a background subtraction using the pure solvent or an empty ATR crystal.

  • Data Analysis & Interpretation:

    • Keto Form: Look for a strong, sharp absorption band between 1650-1700 cm⁻¹ , characteristic of the C=O stretching vibration. Also, look for N-H stretching bands from the amino groups and the ring NH, typically in the 3100-3500 cm⁻¹ region.

    • Enol Form: The presence of a significant enol population would be indicated by a broad O-H stretching band (~3200-3600 cm⁻¹) and the disappearance or significant weakening of the C=O band, with the appearance of C=C and C-O stretching bands at lower wavenumbers.

Conclusion

The tautomerism of 2,6-diaminopyrimidin-4-one is dominated by the keto form, specifically the 3H-tautomer, in both solid and solution states. This stability is a consequence of favorable energetics, including the strength of the carbonyl bond and resonance stabilization provided by the exocyclic amino groups. This structural preference is not a minor detail; it is a critical determinant of the molecule's hydrogen bonding capabilities and, consequently, its utility as a scaffold in drug design, as exemplified by its successful application in the development of IRAK4 inhibitors. The rigorous application of crystallographic, spectroscopic, and computational methods, as outlined in this guide, provides a comprehensive framework for investigating and leveraging the tautomeric properties of pyrimidine derivatives in advanced scientific research.

References

  • Seganish, W. M., et al. (2015). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 6(8), 942–947. [Link]

  • Gerhardt, V., et al. (2011). Pseudopolymorphs of 2,6-diaminopyrimidin-4-one and 2-amino-6-methylpyrimidin-4-one: one or two tautomers present in the same crystal. Acta Crystallographica Section C: Crystal Structure Communications, 67(Pt 4), o178–o184. [Link]

  • Mikhailov, O. V., et al. (2022). Characterization of tautomeric forms of anti-cancer drug gemcitabine and their interconversion upon mechano-chemical treatment, using ATR-FTIR spectroscopy and complementary methods. Scientific Reports, 12(1), 1957. [Link]

  • Trofimov, M. Y., et al. (2010). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. The Journal of Physical Chemistry A, 114(48), 12735–12742. [Link]

  • Singh, V., Fedeles, B. I., & Essigmann, J. M. (2015). Role of tautomerism in RNA biochemistry. RNA, 21(1), 1–13. [Link]

  • Gate, G., et al. (2023). The tautomer-specific excited state dynamics of 2,6-diaminopurine using REMPI and quantum chemical calculations. ChemRxiv. [Link]

  • Shugar, D., & Kierdaszuk, B. (1985). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Journal of Biosciences, 8(3-4), 657–668. [Link]

  • Virta, P., et al. (2005). Synthesis, characterisation and theoretical calculations of 2,6-diaminopurine etheno derivatives. Organic & Biomolecular Chemistry, 3(16), 2924–2929. [Link]

  • Perina, M., et al. (2002). Study of Amino Imino Tautomerism in Derivatives of 2-, 4- and 6-Aminonicotinic Acid. Collection of Czechoslovak Chemical Communications, 67(4), 499-512. [Link]

  • Fesenko, A. A., et al. (2021). and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 26(7), 1899. [Link]

  • Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

  • PubMed. (2015). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. PubMed. [Link]

  • Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]

  • ChemistrySteps. (2024). Keto Enol Tautomerization. Chemistry Steps. [Link]

  • The Organic Chemistry Tutor. (2023). Keto-Enol Tautomerism. YouTube. [Link]

  • ResearchGate. (2008). A theoretical study of the tautomerism and vibrational spectra of 4,5-diamine-2,6-dimercaptopyrimidine. ResearchGate. [Link]

  • ResearchGate. (n.d.). Figure 4. Amino imino tautomeric equilibrium for the syn rotamers of N... ResearchGate. [Link]

  • ResearchGate. (2005). Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. ResearchGate. [Link]

  • MDPI. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. MDPI. [Link]

  • PubMed. (2011). Two new polymorphs of 2,6-diaminopyrimidin-4(3H)-one monohydrate. PubMed. [Link]

  • Nowak, M. J., et al. (1991). Infrared experimental and ab initio quantum mechanical studies of 2-mercaptopyrimidine tautomers. Spectrochimica Acta Part A: Molecular Spectroscopy, 47(3-4), 339-353. [Link]

  • Gate, G., et al. (2024). The tautomer-specific excited state dynamics of 2,6-diaminopurine using resonance-enhanced multiphoton ionization and quantum chemical calculations. Photochemistry and Photobiology, 100(2), 404–418. [Link]

  • MDPI. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. [Link]

  • MDPI. (2021). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ACS Omega, 6(10), 6970–6982. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Evaluation of 2,6-diamino-3-methylpyrimidin-4(3H)-one as a Dihydrofolate Reductase Inhibitor

Abstract This technical guide provides a comprehensive framework for the investigation of 2,6-diamino-3-methylpyrimidin-4(3H)-one as a potential inhibitor of dihydrofolate reductase (DHFR). Dihydrofolate reductase is a c...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the investigation of 2,6-diamino-3-methylpyrimidin-4(3H)-one as a potential inhibitor of dihydrofolate reductase (DHFR). Dihydrofolate reductase is a clinically validated target for antimicrobial and anticancer therapies, and the diaminopyrimidine scaffold is a well-established pharmacophore for potent DHFR inhibitors.[1][2] This document outlines the scientific rationale, a putative synthetic route, and detailed experimental protocols for the characterization and biological evaluation of this specific compound. We will delve into the mechanistic basis for its potential inhibitory activity, drawing upon established structure-activity relationships of related compounds. Furthermore, this guide provides step-by-step methodologies for in vitro enzymatic assays and cell-based antiproliferative studies, complete with data analysis and interpretation strategies. Visual workflows and diagrams are included to enhance clarity and reproducibility. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic agents targeting DHFR.

Introduction: Dihydrofolate Reductase as a Prime Therapeutic Target

Dihydrofolate reductase (DHFR) is a ubiquitous and essential enzyme that plays a pivotal role in cellular metabolism.[1] It catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[2] THF and its derivatives are crucial one-carbon donors in the biosynthesis of purines, thymidylate, and certain amino acids, which are fundamental building blocks for DNA, RNA, and protein synthesis.[2] Consequently, the inhibition of DHFR leads to a depletion of the intracellular THF pool, resulting in the cessation of DNA replication and cell death.[1] This critical function has established DHFR as a highly attractive target for the development of a diverse range of therapeutics, including antibacterial, antiprotozoal, and anticancer agents.[1][3]

The clinical success of DHFR inhibitors, such as methotrexate in cancer chemotherapy and trimethoprim in treating bacterial infections, underscores the therapeutic potential of targeting this enzyme.[2] These inhibitors typically function as substrate analogues, binding to the active site of DHFR with high affinity and preventing the binding of DHF.[4] The 2,4-diaminopyrimidine moiety is a key pharmacophore present in many potent DHFR inhibitors, as it mimics the binding of the pteridine ring of the natural substrate.[5]

This guide focuses on a specific, yet under-investigated, derivative: 2,6-diamino-3-methylpyrimidin-4(3H)-one . We will explore its potential as a novel DHFR inhibitor, leveraging the known structure-activity relationships of the broader diaminopyrimidinone class of compounds.

The 2,6-Diaminopyrimidin-4-one Scaffold: A Privileged Structure

The 2,6-diaminopyrimidin-4-one core represents a versatile scaffold in medicinal chemistry. While its application as a DHFR inhibitor is the central theme of this guide, it is noteworthy that this chemical framework has demonstrated inhibitory activity against other important enzyme classes, such as interleukin-1 receptor-associated kinase 4 (IRAK4).[6] This suggests that the scaffold possesses favorable drug-like properties and can be tailored to achieve specific biological activities through targeted chemical modifications.

The 2,6-diamino substitution pattern is particularly relevant for DHFR inhibition, as it allows for key hydrogen bonding interactions within the enzyme's active site, mimicking the binding of the natural substrate, dihydrofolate. The 4-oxo group can also participate in hydrogen bonding and influences the electronic properties of the pyrimidine ring. The introduction of a methyl group at the N3 position is a key structural modification that warrants investigation.

Proposed Synthesis of 2,6-diamino-3-methylpyrimidin-4(3H)-one

A plausible synthetic route to the target compound can be conceptualized based on established pyrimidine chemistry. The synthesis would likely begin with the construction of the 2,6-diaminopyrimidin-4(3H)-one core, followed by selective N-methylation.

A common method for the synthesis of the 2,6-diaminopyrimidin-4(3H)-one core involves the condensation of guanidinium chloride with a suitable three-carbon precursor, such as methyl cyanoacetate, in the presence of a base like sodium methoxide.

The subsequent N3-methylation presents a regioselectivity challenge. Direct methylation of 2,6-diaminopyrimidin-4(3H)-one could potentially occur at multiple nitrogen atoms (N1, N3, and the exocyclic amino groups). A strategic approach might involve the use of protecting groups on the exocyclic amines to direct methylation to the desired N3 position. Alternatively, specific reaction conditions or methylating agents could favor N3-alkylation.

A Putative Synthetic Protocol:

  • Synthesis of 2,6-diaminopyrimidin-4(3H)-one (5): To a solution of sodium methoxide in methanol, add guanidinium chloride (4) followed by the dropwise addition of methyl cyanoacetate. The reaction mixture is then refluxed. After cooling, the resulting precipitate is filtered, washed, and dried to yield 2,6-diaminopyrimidin-4(3H)-one (5).

  • Protection of Exocyclic Amino Groups (Optional but Recommended): The exocyclic amino groups of compound 5 could be protected using a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, to prevent N-methylation at these positions.

  • N3-Methylation: The protected or unprotected 2,6-diaminopyrimidin-4(3H)-one is then treated with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a suitable base (e.g., sodium hydride or potassium carbonate) and an appropriate solvent (e.g., DMF or THF). The reaction conditions would need to be carefully optimized to favor methylation at the N3 position.

  • Deprotection (if applicable): If protecting groups were used, they are removed under appropriate conditions (e.g., acid treatment for Boc groups) to yield the final product, 2,6-diamino-3-methylpyrimidin-4(3H)-one .

Characterization: The final compound should be thoroughly characterized using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis, to confirm its structure and purity.

Postulated Mechanism of Action and Structure-Activity Relationship (SAR)

The inhibitory potential of 2,6-diamino-3-methylpyrimidin-4(3H)-one against DHFR can be rationalized by considering the binding mode of known diaminopyrimidine inhibitors. These compounds typically bind in the active site of DHFR, forming key hydrogen bonds with conserved amino acid residues.

DHFR_Inhibition_Mechanism cluster_Enzyme DHFR Active Site cluster_Substrates Substrates & Inhibitor cluster_Products Products Active_Site DHFR Active Site (Asp, Ile, Phe, Thr) THF Tetrahydrofolate (THF) Active_Site->THF Catalysis NADP NADP+ Active_Site->NADP Oxidation DHF Dihydrofolate (DHF) DHF->Active_Site Binds Inhibitor 2,6-diamino-3-methyl pyrimidin-4(3H)-one Inhibitor->Active_Site Competitive Inhibition NADPH NADPH NADPH->Active_Site Co-factor Binding

Figure 1: Postulated competitive inhibition of DHFR by 2,6-diamino-3-methylpyrimidin-4(3H)-one.

Key Postulated Interactions:

  • 2,4-Diamino Motif: The 2-amino and 4-oxo (as part of the pyrimidinone ring) groups are expected to form crucial hydrogen bonds with a conserved aspartate residue in the DHFR active site, mimicking the binding of the pteridine ring of dihydrofolate.

  • 6-Amino Group: The 6-amino group can potentially form additional hydrogen bonds with backbone carbonyls or other residues in the active site, further enhancing binding affinity.

  • N3-Methyl Group: The introduction of a methyl group at the N3 position is a critical modification. Its impact on DHFR inhibitory activity is not immediately obvious and warrants experimental investigation.

    • Potential for Enhanced Binding: The methyl group could engage in favorable van der Waals interactions with hydrophobic residues in a nearby pocket of the active site.

    • Potential for Steric Hindrance: Conversely, the methyl group could introduce steric clash with active site residues, leading to a decrease in binding affinity. The precise effect will depend on the specific topology of the DHFR active site from the target organism.

    • Influence on Physicochemical Properties: N-methylation will also alter the compound's physicochemical properties, such as its pKa, solubility, and membrane permeability, which can impact its overall biological activity.

Experimental Evaluation: A Step-by-Step Guide

A thorough evaluation of 2,6-diamino-3-methylpyrimidin-4(3H)-one as a DHFR inhibitor requires a multi-faceted approach, encompassing both enzymatic and cellular assays.

In Vitro DHFR Enzyme Inhibition Assay

The most common method for assessing DHFR activity is a spectrophotometric assay that monitors the decrease in NADPH absorbance at 340 nm as it is oxidized to NADP+.

Principle: DHFR catalyzes the following reaction: DHF + NADPH + H⁺ → THF + NADP⁺

The consumption of NADPH leads to a decrease in absorbance at 340 nm, which can be measured over time to determine the reaction rate. The inhibitory effect of a compound is quantified by measuring the reduction in this rate in its presence.

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 7.5.

    • DHFR Enzyme: Recombinant human or bacterial DHFR, diluted to a working concentration in assay buffer.

    • NADPH Solution: A stock solution of NADPH prepared in assay buffer.

    • Dihydrofolate (DHF) Solution: A stock solution of DHF prepared in assay buffer. Note: DHF is unstable, and fresh solutions should be prepared daily.

    • Test Compound: A stock solution of 2,6-diamino-3-methylpyrimidin-4(3H)-one dissolved in a suitable solvent (e.g., DMSO), followed by serial dilutions in assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well of a UV-transparent 96-well plate, add the assay buffer.

    • Add the test compound at various concentrations (and a vehicle control, e.g., DMSO).

    • Add the DHFR enzyme solution and incubate for a short period (e.g., 5-10 minutes) at room temperature to allow for inhibitor binding.

    • Add the NADPH solution.

    • Initiate the reaction by adding the DHF solution.

    • Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 5 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each concentration of the inhibitor from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the half-maximal inhibitory concentration (IC₅₀) value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

DHFR_Assay_Workflow cluster_Prep Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis Reagents Prepare Reagents (Buffer, DHFR, NADPH, DHF, Inhibitor) Plate_Setup Add Buffer, Inhibitor, and DHFR to Plate Reagents->Plate_Setup Incubation Incubate for Inhibitor Binding Plate_Setup->Incubation Reaction_Start Add NADPH, then DHF to Initiate Incubation->Reaction_Start Measurement Measure A340 Decrease Over Time Reaction_Start->Measurement Rate_Calc Calculate Initial Reaction Rates (V₀) Measurement->Rate_Calc Dose_Response Plot % Inhibition vs. [Inhibitor] Rate_Calc->Dose_Response IC50_Calc Determine IC₅₀ Value Dose_Response->IC50_Calc

Figure 2: Workflow for the in vitro DHFR enzyme inhibition assay.

Cell-Based Antiproliferative Assay

To determine if the enzymatic inhibition translates into a biological effect, a cell-based assay is essential. This assay measures the ability of the compound to inhibit the growth and proliferation of cancer cells or bacteria.

Principle: The antiproliferative activity of the test compound is assessed by exposing cultured cells to various concentrations of the compound and measuring cell viability after a defined incubation period. Common methods for assessing cell viability include the MTT, XTT, or CellTiter-Glo assays.

Experimental Protocol (using MTT assay as an example):

  • Cell Culture:

    • Maintain a suitable cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) or bacterial strain in the appropriate growth medium and conditions.

  • Assay Procedure:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound (and a vehicle control).

    • Incubate the plate for a specified period (e.g., 48-72 hours for cancer cells).

    • Add MTT reagent to each well and incubate for a few hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Measure the absorbance of the formazan solution at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of viability versus the logarithm of the compound concentration.

    • Determine the half-maximal growth inhibitory concentration (GI₅₀) or cytotoxic concentration (CC₅₀) value by fitting the data to a dose-response curve.

Cell_Assay_Workflow cluster_Culture Cell Culture cluster_Treatment Treatment cluster_Viability Viability Assessment (MTT) cluster_Analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plate Compound_Addition Add Serial Dilutions of Test Compound Cell_Seeding->Compound_Addition Incubation Incubate for 48-72 hours Compound_Addition->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for Formazan Crystal Formation MTT_Addition->Formazan_Formation Solubilization Add Solubilizing Agent Formazan_Formation->Solubilization Absorbance_Reading Measure Absorbance at ~570 nm Solubilization->Absorbance_Reading Viability_Calc Calculate % Cell Viability Absorbance_Reading->Viability_Calc Dose_Response Plot % Viability vs. [Compound] Viability_Calc->Dose_Response GI50_Calc Determine GI₅₀ Value Dose_Response->GI50_Calc

Figure 3: Workflow for a cell-based antiproliferative assay using the MTT method.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: In Vitro DHFR Inhibition and Cellular Antiproliferative Activity

CompoundTarget DHFRIC₅₀ (µM) ± SDCell LineGI₅₀ (µM) ± SD
2,6-diamino-3-methylpyrimidin-4(3H)-one HumanExperimental ValueMCF-7Experimental Value
S. aureusExperimental ValueA549Experimental Value
Methotrexate (Control) HumanReference ValueMCF-7Reference Value
Trimethoprim (Control) S. aureusReference ValueA549Reference Value

SD: Standard Deviation

A potent DHFR inhibitor is expected to have a low IC₅₀ value in the enzymatic assay. A biologically active compound will also exhibit a low GI₅₀ value in the cell-based assay. A good correlation between the IC₅₀ and GI₅₀ values would suggest that the antiproliferative effect of the compound is primarily due to its inhibition of DHFR.

Conclusion and Future Directions

This technical guide provides a comprehensive roadmap for the synthesis and evaluation of 2,6-diamino-3-methylpyrimidin-4(3H)-one as a potential DHFR inhibitor. The proposed experimental workflows are robust and based on established methodologies in the field. The successful execution of these studies will provide critical insights into the compound's inhibitory potency, selectivity, and cellular activity.

Positive results from these initial investigations would warrant further studies, including:

  • Selectivity Profiling: Testing the compound against a panel of DHFR enzymes from different species (e.g., human vs. bacterial) to determine its selectivity profile.

  • Mechanism of Inhibition Studies: Performing enzyme kinetics experiments to determine if the inhibition is competitive, non-competitive, or uncompetitive.

  • Structural Biology: Obtaining a co-crystal structure of the compound bound to DHFR to visualize the binding interactions and guide further structure-based drug design efforts.

  • In Vivo Efficacy Studies: Evaluating the compound's therapeutic potential in animal models of cancer or infectious diseases.

The exploration of novel diaminopyrimidine derivatives, such as 2,6-diamino-3-methylpyrimidin-4(3H)-one, holds promise for the development of next-generation DHFR inhibitors with improved efficacy and selectivity.

References

  • Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Med. Chem. Lett. 2015, 6 (8), 923–928. URL: [Link]

  • Recent Design and Structure-Activity Relationship Studies on Modifications of DHFR Inhibitors as Anticancer Agents. Curr. Med. Chem. 2019, 26 (1), 1-25. URL: [Link]

  • Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines. ChemMedChem. 2012, 7 (11), 1956-1961. URL: [Link]

  • Application of neural networks: quantitative structure-activity relationships of the derivatives of 2,4-diamino-5-(substituted-benzyl)pyrimidines as DHFR inhibitors. J. Med. Chem. 1992, 35 (17), 3201-3207. URL: [Link]

  • Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review. Bentham Science Publishers. 2024. URL: [Link]

  • Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. Molecules. 2021, 26 (7), 1997. URL: [Link]

  • Structural requirements for DHFR inhibition activity. ResearchGate. URL: [Link]

  • The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents. J. Med. Chem. 2005, 48 (21), 6649-6657. URL: [Link]

  • DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules. 2019, 24 (6), 1140. URL: [Link]

  • Novel Biological Roles for Pyrimidines. Aston University Research Explorer. URL: [Link]

  • (PDF) Synthesis, Dihydrofolate Reductase Inhibition, Anti-proliferative Testing, and Saturation Transfer Difference 1H-NMR Study of Some New 2-Substituted-4,6-diaminopyrimidine Derivatives. ResearchGate. URL: [Link]

  • Effect of N3-Methyladenine and an Isosteric Stable Analogue on DNA Polymerization. Molecules. 2019, 24 (18), 3369. URL: [Link]

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules. 2017, 22 (9), 1592. URL: [Link]

  • On the Selective N-Methylation of BOC-Protected Amino Acids. ResearchGate. URL: [Link]

  • Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Quest Journals Inc. URL: [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Experimental Protocol: Synthesis and Downstream Application of 2,6-Diamino-3-methylpyrimidin-4(3H)-one

Introduction In the realm of advanced heterocyclic synthesis and drug development, 2,6-diamino-3-methylpyrimidin-4(3H)-one (CAS: 31469-62-2) serves as a highly versatile and structurally critical N-methylated pyrimidine...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the realm of advanced heterocyclic synthesis and drug development, 2,6-diamino-3-methylpyrimidin-4(3H)-one (CAS: 31469-62-2) serves as a highly versatile and structurally critical N-methylated pyrimidine building block[1]. It is extensively utilized in the construction of complex fused bicyclic systems, including purines, pyrido[2,3-d]pyrimidines, and pteridines[2].

From a mechanistic perspective, the strategic placement of the methyl group at the N3 position is not merely a structural decoration; it fundamentally locks the pyrimidine ring into a specific tautomeric state. This locked conformation is essential for directing regioselective cyclizations and preventing the formation of intractable isomeric mixtures during downstream functionalization—a common pitfall when utilizing unmethylated analogs[3].

Physicochemical Specifications

The following table summarizes the core quantitative and physical data for the target compound to ensure proper handling and analytical verification[1].

PropertySpecification
Chemical Name 2,6-Diamino-3-methylpyrimidin-4(3H)-one
CAS Number 31469-62-2
Molecular Formula C5H8N4O
Molecular Weight 140.14 g/mol
SMILES O=C1N(C)C(N)=NC(N)=C1
Appearance Off-white to pale yellow solid

Mechanistic Insights: The Traube Synthesis

The de novo construction of the 2,6-diamino-3-methylpyrimidin-4(3H)-one core is classically achieved via the Traube synthesis [4]. This highly robust pathway involves the base-catalyzed cyclocondensation of N-methylguanidine with ethyl cyanoacetate[5].

Causality of Regioselectivity: The success of this reaction relies entirely on the differential nucleophilicity of the guanidine nitrogens. The unsubstituted, sterically unhindered nitrogen of N-methylguanidine preferentially attacks the highly electrophilic carbon of the cyano group. Subsequently, the N-methylated nitrogen undergoes an intramolecular cyclization by attacking the ester carbonyl, expelling ethanol and forming the N3-methylated pyrimidinone ring[4].

TraubeSynthesis A N-Methylguanidine + Ethyl Cyanoacetate B Base Catalysis (NaOEt / EtOH) A->B C Intermediate (Enolate Attack) B->C D Cyclization (Amine to Ester) C->D E 2,6-Diamino-3-methyl- pyrimidin-4(3H)-one D->E

Figure 1: Traube synthesis pathway for 2,6-diamino-3-methylpyrimidin-4(3H)-one.

Experimental Protocol 1: De Novo Synthesis of the Pyrimidine Core

Objective : To synthesize 2,6-diamino-3-methylpyrimidin-4(3H)-one with high regiochemical fidelity.

Reagents :

  • N-Methylguanidine hydrochloride (1.0 eq)

  • Ethyl cyanoacetate (1.1 eq)

  • Sodium ethoxide (NaOEt) (2.2 eq)

  • Absolute ethanol (Solvent)

Step-by-Step Methodology :

  • Free-Base Generation : Suspend N-methylguanidine hydrochloride in absolute ethanol under an inert atmosphere (N2). Slowly add 1.1 eq of NaOEt.

    • Causality: The base neutralizes the hydrochloride salt, liberating the nucleophilic free guanidine species. The byproduct, NaCl, precipitates out of the solution and must be filtered to prevent bumping during reflux.

  • Enolate Formation : In a separate dry flask, dissolve ethyl cyanoacetate in absolute ethanol and add the remaining 1.1 eq of NaOEt at 0°C.

    • Causality: NaOEt deprotonates the α-carbon of ethyl cyanoacetate, forming a reactive enolate. Absolute ethanol is strictly required to prevent premature saponification (hydrolysis) of the ester, which would severely depress the yield.

  • Cyclocondensation : Add the filtered guanidine solution dropwise to the enolate solution. Heat the reaction mixture to reflux (78°C) for 6-8 hours.

    • Causality: Reflux provides the necessary activation energy for the intramolecular amide bond formation following the initial nucleophilic attack on the cyano group[5].

  • Workup & Isolation : Cool the mixture to room temperature and evaporate the ethanol under reduced pressure. Dissolve the crude residue in minimal water and carefully adjust the pH to 7.0 using 1M HCl.

    • Causality: Neutralization forces the 2,6-diamino-3-methylpyrimidin-4(3H)-one to precipitate as it reaches its isoelectric point.

  • Purification : Filter the resulting precipitate, wash sequentially with cold water and diethyl ether, and dry under vacuum at 50°C.

Experimental Protocol 2: Downstream Synthesis of N-Methyl Pteridones

Objective : To utilize the synthesized pyrimidine to construct 2-amino-3,6,7-trimethylpteridin-4(3H)-one, a vital precursor for antifolate drug analogs[3].

PteridineSynthesis Step1 2,6-Diamino-3-methylpyrimidin-4(3H)-one Step2 Nitrosation (NaNO2, AcOH) Yields 5-Nitroso Derivative Step1->Step2 Step3 Reduction (Na2S2O4) Yields 2,5,6-Triamino Derivative Step2->Step3 Step4 Condensation (Diacetyl, pH 6-7) Yields N-Methyl Pteridone Step3->Step4

Figure 2: Workflow for the synthesis of N-methyl pteridones via nitrosation and condensation.

Step-by-Step Methodology :

  • Nitrosation (C5 Functionalization) :

    • Dissolve 2,6-diamino-3-methylpyrimidin-4(3H)-one in 10% aqueous acetic acid.

    • Cool the solution to 0-5°C and add a concentrated aqueous solution of sodium nitrite (NaNO2) dropwise.

    • Causality: Electrophilic aromatic substitution occurs exclusively at the C5 position—the most electron-rich carbon of the pyrimidine ring—yielding the highly colored 5-nitroso derivative[5].

  • Reduction to Triamine :

    • Suspend the 5-nitroso intermediate in water. Add solid sodium dithionite (Na2S2O4) incrementally while heating to 70°C until the intense color of the nitroso compound dissipates.

    • Causality: Na2S2O4 is chosen over catalytic hydrogenation (Pd/C) because it is a mild, highly selective reducing agent that rapidly converts the nitroso group to a primary amine (yielding 2,5,6-triamino-3-methylpyrimidin-4(3H)-one) without the risk of over-reducing the pyrimidine double bonds[3].

  • Pteridine Condensation :

    • Adjust the pH of the hot triamine solution to 6.0-7.0 using sodium bicarbonate.

    • Add diacetyl (2,3-butanedione) dropwise and maintain the temperature at 75-80°C for 2 hours.

    • Causality: pH control is the most critical parameter here. A slightly acidic to neutral pH ensures the carbonyl oxygens of diacetyl are sufficiently activated via protonation, while the C5 and C6 amines remain unprotonated and highly nucleophilic. This dual activation drives the condensation to form the pyrazine ring, yielding the final pteridine structure[3].

  • Isolation : Cool the mixture to 4°C to induce crystallization. Filter, wash with cold ethanol, and dry.

Analytical Validation

To ensure the trustworthiness of the synthesized compounds, the following analytical validations are standard for self-validating the protocol:

  • 1H NMR (DMSO-d6) : For the 2,6-diamino-3-methylpyrimidin-4(3H)-one core, expect a sharp singlet for the N-CH3 group at approximately δ 3.2 ppm, and broad singlets for the -NH2 groups integrating to 4 protons. The isolated C5 proton will appear as a distinct singlet around δ 4.8-5.0 ppm.

  • LC-MS : The target compound should exhibit a strong [M+H]+ peak at m/z 141.1, confirming the molecular weight of 140.14 g/mol .

References

  • BLDpharm. 31469-62-2 | 2,6-Diamino-3-methylpyrimidin-4(3H)-one.
  • ACS Publications. Pteridine Chemistry. III. 2-Amino-1(and 3)
  • Dokumen. Fundamentals of Heterocyclic Chemistry.
  • ResearchGate.
  • Scribd.

Sources

Application

Application Notes and Protocols for the Evaluation of 2,6-diamino-3-methylpyrimidin-4(3H)-one in Cell Culture Growth Inhibition

For Research Use Only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of the novel compound 2,6-diamino-3-methylpyrimidin-4(3H)-one for its potential as a cell growth inhibitor. While this specific molecule is not extensively characterized in existing literature, its core pyrimidin-4(3H)-one structure is a well-established pharmacophore found in numerous compounds with potent anticancer properties. This guide, therefore, presents a series of robust protocols and the underlying scientific rationale to systematically evaluate its biological activity, from initial cytotoxicity screening to elucidating its potential mechanism of action.

Introduction: The Pyrimidin-4(3H)-one Scaffold in Oncology Research

The pyrimidine ring is a fundamental heterocyclic structure present in the nucleobases of DNA and RNA, making its derivatives prime candidates for interacting with biological systems.[1] The substituted pyrimidin-4(3H)-one core, in particular, is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. Derivatives of this and related structures have been shown to exhibit a wide range of biological activities, including the inhibition of critical enzymes involved in cell proliferation and survival. For instance, various substituted pyrimidines have been investigated as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis, and as modulators of protein kinases, which are often dysregulated in cancer.[2][3]

Given the therapeutic precedent of the pyrimidinone scaffold, the uncharacterized compound 2,6-diamino-3-methylpyrimidin-4(3H)-one warrants a thorough investigation into its potential as a cell growth inhibitor. This application note will guide the user through a logical, stepwise process to assess its efficacy and mode of action in relevant cancer cell models.

Potential Mechanisms of Action: A Hypothesis-Driven Approach

Based on the activities of structurally related pyrimidinone derivatives, we can postulate several plausible mechanisms by which 2,6-diamino-3-methylpyrimidin-4(3H)-one might exert a cell growth inhibitory effect. These hypotheses will inform our experimental design.

  • Inhibition of Dihydrofolate Reductase (DHFR): Many 2,4-diaminopyrimidine derivatives are known to be potent inhibitors of DHFR, thereby disrupting the synthesis of purines and pyrimidines and ultimately halting DNA replication and cell division.[2][3]

  • Kinase Inhibition: The pyrimidine core is a common feature in many kinase inhibitors. Depending on the substitution pattern, the compound could potentially target protein kinases involved in oncogenic signaling pathways, such as FGFR4 or others.[4]

  • Cell Cycle Disruption: Compounds that interfere with DNA synthesis or other critical cellular processes often induce cell cycle arrest at specific checkpoints (G1, S, or G2/M).

The following diagram illustrates these potential avenues of investigation:

G 2,6-diamino-3-methylpyrimidin-4(3H)-one 2,6-diamino-3-methylpyrimidin-4(3H)-one DHFR DHFR Inhibition 2,6-diamino-3-methylpyrimidin-4(3H)-one->DHFR Kinase Kinase Inhibition 2,6-diamino-3-methylpyrimidin-4(3H)-one->Kinase CellCycle Cell Cycle Disruption 2,6-diamino-3-methylpyrimidin-4(3H)-one->CellCycle Nucleotide Decreased Nucleotide Synthesis DHFR->Nucleotide Signaling Altered Oncogenic Signaling Kinase->Signaling Arrest Cell Cycle Arrest CellCycle->Arrest DNA Impaired DNA Replication Nucleotide->DNA Growth Inhibition of Cell Growth and Proliferation DNA->Growth Signaling->Growth Arrest->Growth

Caption: Hypothetical mechanisms of action for 2,6-diamino-3-methylpyrimidin-4(3H)-one.

Initial Preparation: Compound Handling and Stock Solutions

Proper handling and preparation of the test compound are paramount for reproducible results.

Protocol 3.1: Preparation of a 10 mM Stock Solution

  • Weighing: Accurately weigh out a precise amount of 2,6-diamino-3-methylpyrimidin-4(3H)-one powder in a sterile microcentrifuge tube.

  • Solvent Selection: Based on the predicted physicochemical properties of the pyrimidinone structure, sterile dimethyl sulfoxide (DMSO) is recommended as the initial solvent of choice.

  • Dissolution: Add the appropriate volume of DMSO to achieve a 10 mM stock concentration. For example, if the molecular weight is 154.16 g/mol , dissolve 1.54 mg in 1 mL of DMSO.

  • Solubilization: Vortex thoroughly and, if necessary, gently warm the solution (e.g., in a 37°C water bath) to ensure complete dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Note: Always test the solubility of the compound in your final cell culture medium at the highest working concentration to ensure it does not precipitate. The final DMSO concentration in the culture medium should typically not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Primary Screening: Determining Cytotoxicity and IC50

The first step in characterizing a novel compound is to determine its cytotoxic or cytostatic effect on a panel of cancer cell lines. This is typically achieved by measuring the half-maximal inhibitory concentration (IC50).

Protocol 4.1: Cell Viability Assay (MTT-based)

This protocol utilizes the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to a purple formazan product.

Workflow Diagram:

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 5 cluster_3 Analysis A Seed cells in a 96-well plate B Incubate for 24h C Prepare serial dilutions of the compound B->C D Treat cells with compound (including vehicle control) E Add MTT reagent and incubate D->E F Solubilize formazan crystals G Read absorbance at 570 nm H Plot dose-response curve and calculate IC50 G->H

Caption: Workflow for determining the IC50 value using an MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells per well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Dilution: Prepare a series of 2-fold or 3-fold dilutions of the 2,6-diamino-3-methylpyrimidin-4(3H)-one stock solution in complete growth medium. A typical concentration range to start with might be 0.1 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include wells with vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and untreated controls.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Data Presentation:

Summarize the results in a table for easy comparison across different cell lines.

Cell LineCancer TypeIC50 (µM)
MCF-7BreastExperimental Value
A549LungExperimental Value
PC-3ProstateExperimental Value
HCT116ColonExperimental Value

Mechanistic Assays: Investigating the Mode of Action

Once the IC50 is established, the next step is to investigate how the compound inhibits cell growth.

Protocol 5.1: Cell Cycle Analysis via Propidium Iodide Staining

This protocol helps determine if the compound causes cells to arrest at a specific phase of the cell cycle.

Workflow Diagram:

G A Treat cells with compound (e.g., at IC50 and 2x IC50) for 24h, 48h B Harvest and fix cells in cold 70% ethanol A->B C Treat with RNase A B->C D Stain with Propidium Iodide (PI) C->D E Analyze by Flow Cytometry D->E F Quantify cell population in G0/G1, S, and G2/M phases E->F

Caption: Workflow for cell cycle analysis using flow cytometry.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with 2,6-diamino-3-methylpyrimidin-4(3H)-one at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Incubate for 30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer.

  • Data Interpretation: The DNA content, as measured by PI fluorescence, will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase compared to the vehicle control suggests drug-induced cell cycle arrest.

Protocol 5.2: Apoptosis Assay via Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, clarifying whether the compound is cytotoxic (induces cell death) or cytostatic (inhibits proliferation).

Step-by-Step Methodology:

  • Cell Treatment: Treat cells in 6-well plates with the compound as described for the cell cycle analysis.

  • Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry: Incubate for 15 minutes at room temperature in the dark and analyze immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V- / PI-: Viable cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial characterization of 2,6-diamino-3-methylpyrimidin-4(3H)-one as a potential cell growth inhibitor. The data generated from these experiments—IC50 values across multiple cell lines, effects on the cell cycle, and induction of apoptosis—will provide a strong foundation for further mechanistic studies. Should the compound show promising activity, subsequent investigations could include target-based enzymatic assays (e.g., for DHFR or specific kinases) and Western blot analysis to probe the modulation of key signaling proteins. This systematic approach ensures a thorough and scientifically sound evaluation of this novel compound's therapeutic potential.

References

  • PubChem. 2,6-diamino-5-nitropyrimidin-4(3H)-one. Available from: [Link]

  • ResearchGate. Molecular structure and some reactivity aspects of 2,6-diamino-4(3H)-pyrimidinone monohydrate. Available from: [Link]

  • MDPI. Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). Available from: [Link]

  • ResearchGate. SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Synthesis and Biological Evaluation of N-(4-(2-trans-(((2,6-Diamino-4( 3H)-oxopyrimidin-5-yl)methyl)thio)cyclobutyl)benzoyl)-L-glutamic Acid ( I), a Novel 5-Thiapyrimidinone Inhibitor of Dihydrofolate Reductase. Available from: [Link]

  • PubMed. Synthesis of Novel Analogs of Thieno[2,3- d] Pyrimidin-4(3 H)-ones as Selective Inhibitors of Cancer Cell Growth. Available from: [Link]

  • PMC. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Available from: [Link]

  • Shijiazhuang Pengnuo Technology Co., Ltd. China 2,6-Diamino-4-pyrimidinone Manufacturer and Supplier, Factory. Available from: [Link]

  • ResearchGate. Synthesis and Biological Activities of 2,6-Diaryl-3-methyl-4-piperidone Derivatives. Available from: [Link]

  • PubMed. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Available from: [Link]

  • ResearchGate. Figure 4. Pemetrexed synthetic pathway: 2,6-diamino-4(3H)-pyrimidinone... Available from: [Link]

  • PMC. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Available from: [Link]

  • MDPI. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Available from: [Link]

  • MDPI. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Available from: [Link]

  • PubMed. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Available from: [Link]

Sources

Method

Application Notes and Protocols for the Evaluation of 2,6-Diamino-3-methylpyrimidin-4(3H)-one as a Potential Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of Pyrimidinones in Kinase Inhibition Protein kinases are a critical class of enzymes that regulate a vast number of cellular pr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Pyrimidinones in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic development. The pyrimidine scaffold has proven to be a versatile and effective core for the design of potent and selective kinase inhibitors. Within this class, 2,6-diaminopyrimidin-4-one derivatives have recently emerged as a promising chemotype, demonstrating significant inhibitory activity against key kinases in inflammatory and oncogenic pathways.

This document provides a comprehensive guide for the investigation of 2,6-diamino-3-methylpyrimidin-4(3H)-one as a potential kinase inhibitor. While extensive research has validated the broader 2,6-diaminopyrimidin-4-one scaffold as a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)[1][2], the specific role of N3-methylation on this core remains an area of active investigation. These application notes will, therefore, provide a foundational understanding of the parent scaffold's activity and offer detailed protocols to enable the thorough evaluation of this novel derivative.

The Scientific Rationale: Targeting IRAK4 with 2,6-Diaminopyrimidin-4-one Derivatives

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that acts as a critical upstream mediator in the signaling cascades of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs)[1]. These pathways are central to the innate immune response, and their hyperactivation can lead to chronic inflammatory diseases and certain cancers. Consequently, the inhibition of IRAK4 presents a compelling therapeutic strategy.

Structure-activity relationship (SAR) studies on the 2,6-diaminopyrimidin-4-one scaffold have revealed key interactions within the IRAK4 kinase domain. These inhibitors typically function as ATP-competitive agents, occupying the ATP-binding pocket and preventing the phosphorylation of downstream substrates. The development of this chemotype has led to compounds with potent IRAK4 inhibition, often with IC50 values in the nanomolar range, and excellent selectivity against a broad panel of other kinases[1][2].

The introduction of a methyl group at the N3 position of the pyrimidinone core, creating 2,6-diamino-3-methylpyrimidin-4(3H)-one, may influence several key properties of the inhibitor, including:

  • Binding Affinity and Selectivity: The methyl group could establish new interactions within the ATP-binding pocket or, conversely, create steric hindrance, thus altering the potency and selectivity profile.

  • Physicochemical Properties: N-methylation can impact solubility, membrane permeability, and metabolic stability, all of which are critical for drug development.

The following protocols are designed to systematically evaluate these parameters and determine the potential of 2,6-diamino-3-methylpyrimidin-4(3H)-one as a kinase inhibitor.

Core Experimental Workflow

The evaluation of a novel kinase inhibitor typically follows a tiered approach, moving from in vitro biochemical assays to more complex cell-based models. This workflow allows for a comprehensive characterization of the compound's potency, selectivity, and cellular activity.

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Evaluation a Compound Preparation & QC b In Vitro Kinase Assay (e.g., IRAK4) a->b c IC50 Determination b->c d Kinase Selectivity Profiling c->d e Cell Line Selection (e.g., THP-1) c->e Proceed with potent compounds f Cellular Target Engagement e->f g Downstream Signaling Pathway Analysis f->g h Cell Viability/Proliferation Assays g->h

Caption: Tiered experimental workflow for kinase inhibitor evaluation.

Part 1: In Vitro Biochemical Assays

These assays directly measure the inhibitory effect of the compound on the purified kinase enzyme.

Protocol 1: In Vitro IRAK4 Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the IC50 value of a test compound against a target kinase by quantifying the amount of ATP remaining after the kinase reaction. A higher luminescence signal corresponds to greater inhibition.

Materials:

  • Recombinant human IRAK4 enzyme

  • Kinase substrate (e.g., a generic peptide substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • ATP

  • 2,6-diamino-3-methylpyrimidin-4(3H)-one (dissolved in DMSO)

  • Luminescence-based ATP detection kit

  • White, opaque 96-well or 384-well plates

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of 2,6-diamino-3-methylpyrimidin-4(3H)-one in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a broad concentration range (e.g., 100 µM to 1 nM).

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compound or DMSO (vehicle control) to the wells of the assay plate.

  • Kinase Reaction Mixture: Prepare a master mix containing the assay buffer, recombinant IRAK4 enzyme, and the kinase substrate. Dispense the mixture into the assay plate wells.

  • Initiation of Kinase Reaction: Add ATP to each well to start the reaction. The final ATP concentration should be close to the Km value for IRAK4 to ensure accurate IC50 determination.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and Signal Detection: Add the ATP detection reagent according to the manufacturer's instructions. This reagent will stop the kinase reaction and generate a luminescent signal proportional to the amount of remaining ATP.

  • Luminescence Measurement: After a brief incubation to stabilize the signal, measure the luminescence using a plate reader.

Data Analysis:

  • Subtract the background luminescence (wells with no kinase).

  • Normalize the data, setting the vehicle control (DMSO) as 0% inhibition and a control with no ATP as 100% inhibition.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

CompoundTarget KinaseIC50 (nM)
Compound 16 (Reference) IRAK427
Compound 31 (Reference) IRAK493
2,6-diamino-3-methylpyrimidin-4(3H)-one IRAK4To be determined
Reference data from Seganish, et al. (2015).[2]

Part 2: Cell-Based Assays

Cell-based assays are crucial for confirming that the compound can enter cells and inhibit the target kinase in a more physiologically relevant environment.

Protocol 2: Cellular Inhibition of IRAK4 Signaling

This protocol measures the ability of the test compound to inhibit the downstream signaling of the TLR/IL-1R pathway in a relevant cell line, such as the human monocytic cell line THP-1.

Materials:

  • THP-1 cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Lipopolysaccharide (LPS) or IL-1β (as a pathway activator)

  • 2,6-diamino-3-methylpyrimidin-4(3H)-one

  • Lysis buffer

  • Antibodies for Western blotting (e.g., anti-phospho-NF-κB, anti-total-NF-κB, anti-GAPDH) or ELISA kit for a downstream cytokine (e.g., TNF-α or IL-6).

Procedure:

  • Cell Culture and Treatment: Plate THP-1 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of 2,6-diamino-3-methylpyrimidin-4(3H)-one for 1-2 hours.

  • Pathway Stimulation: Stimulate the cells with an appropriate agonist (e.g., LPS or IL-1β) for a predetermined time (e.g., 30 minutes for phosphorylation events, 6-24 hours for cytokine production).

  • Cell Lysis or Supernatant Collection:

    • For Western Blotting: Wash the cells with cold PBS and lyse them with lysis buffer.

    • For ELISA: Collect the cell culture supernatant.

  • Endpoint Measurement:

    • Western Blotting: Perform SDS-PAGE, transfer to a membrane, and probe with antibodies to detect the phosphorylation of downstream targets like NF-κB.

    • ELISA: Quantify the concentration of a secreted inflammatory cytokine (e.g., TNF-α or IL-6) in the supernatant according to the manufacturer's protocol.

Data Analysis:

Quantify the levels of the phosphorylated protein or the secreted cytokine and normalize to the vehicle-treated, stimulated control. Plot the inhibition of the signal against the compound concentration to determine the cellular IC50.

G cluster_0 TLR/IL-1R Signaling Pathway TLR TLR/IL-1R IRAK4 IRAK4 TLR->IRAK4 Downstream Downstream Signaling (e.g., NF-κB activation) IRAK4->Downstream Cytokines Inflammatory Cytokines (TNF-α, IL-6) Downstream->Cytokines Inhibitor 2,6-diamino-3-methyl- pyrimidin-4(3H)-one Inhibitor->IRAK4

Caption: Inhibition of the IRAK4 signaling pathway.

Trustworthiness and Self-Validation

  • Positive Controls: In all assays, include a known IRAK4 inhibitor (if available) as a positive control to validate the assay performance.

  • Orthogonal Assays: Confirm key findings using different assay formats. For example, if a luminescence-based assay shows potency, validate this with a radiometric or mobility shift assay.

  • Counter-screens: To assess selectivity, test the compound against other related kinases or a broad kinase panel.

  • Cell Viability: In cell-based assays, always run a parallel cytotoxicity assay to ensure that the observed inhibition of signaling is not due to general cell death.

Conclusion

The 2,6-diaminopyrimidin-4-one scaffold represents a promising starting point for the development of novel kinase inhibitors, particularly for IRAK4. The protocols and guidelines presented here provide a robust framework for the comprehensive evaluation of 2,6-diamino-3-methylpyrimidin-4(3H)-one. By systematically assessing its in vitro potency, selectivity, and cellular activity, researchers can effectively determine its potential as a therapeutic agent for inflammatory diseases and cancer.

References

  • Seganish, W. M., et al. (2015). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 6(8), 942–947. [Link]

  • McElroy, W. T., et al. (2015). Discovery and hit-to-lead optimization of 2,6-diaminopyrimidine inhibitors of interleukin-1 receptor-associated kinase 4. Bioorganic & Medicinal Chemistry Letters, 25(11), 2359-2363. [Link]

Sources

Application

Application Note: In Vivo Dosage Determination and Formulation Protocols for 2,6-Diamino-3-methylpyrimidin-4(3H)-one

Executive Summary & Pharmacological Context The compound 2,6-diamino-3-methylpyrimidin-4(3H)-one belongs to a specialized class of pyrimidinone derivatives. Structurally, it is characterized by a pyrimidine core with dua...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The compound 2,6-diamino-3-methylpyrimidin-4(3H)-one belongs to a specialized class of pyrimidinone derivatives. Structurally, it is characterized by a pyrimidine core with dual amino groups and a methyl substitution, existing predominantly in the 3H-tautomeric form[1]. Compounds harboring this scaffold are frequently utilized in medicinal chemistry as competitive kinase inhibitors, modulators of DNA-repair enzymes, or structural models for complex hydrogen-bonding networks[1].

Transitioning a pyrimidinone derivative from in vitro assays to in vivo efficacy models is notoriously difficult. The dense hydrogen-bonding capability of the diamino-pyrimidinone core often results in high crystal lattice energy, leading to poor aqueous solubility and erratic bioavailability[2]. Furthermore, establishing a safe dosing regimen requires rigorous determination of the Maximum Tolerated Dose (MTD) to prevent systemic toxicity while ensuring the pharmacokinetic (PK) profile maintains target target-site coverage[3][4].

This application note provides a comprehensive, self-validating workflow for formulating, testing, and optimizing the in vivo dosage of 2,6-diamino-3-methylpyrimidin-4(3H)-one.

Workflow A Phase 1: Formulation Co-solvent Optimization B Phase 2: MTD Profiling Clinical Scoring & BWL A->B C Phase 3: PK Analysis Bioavailability & Clearance B->C D Phase 4: PK/PD Translation Dose Regimen Calculation C->D E Phase 5: In Vivo Efficacy Therapeutic Validation D->E

Caption: Sequential workflow for in vivo dosage optimization of pyrimidinone derivatives.

Formulation Strategy & Physicochemical Profiling

Causality Principle: You cannot accurately determine PK or MTD if the drug precipitates in the syringe or the peritoneal cavity. Due to the tautomeric nature and strong intermolecular N—H⋯N interactions of 2,6-diaminopyrimidin-4-ones[1], standard saline formulations usually fail. A co-solvent system is required to disrupt the crystal lattice and maintain the compound in solution[2].

Table 1: Recommended Preclinical Vehicles for Pyrimidinone Derivatives
RouteVehicle CompositionRationale / Causality
IV / IP 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% SalineDMSO disrupts H-bonds; PEG400 prevents precipitation upon aqueous dilution; Tween 80 acts as a surfactant.
PO 0.5% Methylcellulose (MC) + 0.2% Tween 80 in WaterCreates a uniform suspension for oral gavage if true solution cannot be achieved.
SC 100% MCT Oil or Sunflower OilExtends half-life (

) by creating a slow-release depot[2].
Protocol 1: Preparation of IV/IP Dosing Solution (Self-Validating)
  • Weighing: Accurately weigh the required mass of 2,6-diamino-3-methylpyrimidin-4(3H)-one into a sterile glass vial.

  • Primary Solubilization: Add DMSO to achieve 5% of the final target volume. Vortex vigorously and sonicate in a water bath at 37°C for 5–10 minutes until the solution is completely clear.

  • Co-solvent Addition: Add PEG400 (40% final volume) and vortex for 1 minute. Add Tween 80 (5% final volume) and vortex.

  • Aqueous Phase: Crucial Step—Add the Saline (50% final volume) dropwise while continuously vortexing. Rapid addition will cause localized precipitation.

  • Validation Checkpoint: Visually inspect the solution against a dark background. Filter a 50 µL aliquot through a 0.22 µm PTFE filter and analyze via LC-MS/MS against an unfiltered aliquot. Pass criteria: <5% difference in peak area, confirming no micro-precipitation occurred.

Maximum Tolerated Dose (MTD) Determination

Causality Principle: Regulatory and ethical guidelines dictate that efficacy studies must be conducted at doses that do not cause undue suffering[5]. The MTD establishes the absolute ceiling for your PK/PD modeling. Exceeding the MTD confounds efficacy data due to systemic stress responses[3].

Protocol 2: Single-Dose MTD Escalation in Mice
  • Animal Allocation: Use healthy, 8-10 week old C57BL/6 or BALB/c mice. House 3 mice per dose group.

  • Dose Escalation: Select starting doses based on structural analogues (e.g., 10, 30, 100, and 300 mg/kg). Administer the formulation via the intended clinical route (e.g., IP or PO).

  • Monitoring (Days 1–14):

    • Weigh mice daily at the exact same time.

    • Perform clinical scoring (0 = normal; 1 = piloerection/hunched; 2 = lethargy; 3 = moribund).

  • Validation Checkpoint (Endpoint Criteria): The MTD is defined as the highest dose that results in <15-20% Body Weight Loss (BWL) and a clinical score <2 without lethality[5][6]. If a group hits >20% BWL, euthanize immediately; the previous lower dose is declared the MTD.

Pharmacokinetic (PK) Profiling

Causality Principle: Administering a drug blindly in efficacy models often leads to false negatives if the drug is cleared too rapidly. PK profiling determines the clearance rate and bioavailability, allowing you to calculate exactly how often to dose the animal to maintain target inhibition[4].

Protocol 3: LC-MS/MS Driven PK Study
  • Dosing: Administer 2,6-diamino-3-methylpyrimidin-4(3H)-one at 1/3 of the established MTD. Use

    
     mice for IV administration and 
    
    
    
    for PO administration.
  • Blood Sampling: Collect 20 µL of blood via the submandibular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Extraction: Centrifuge blood at 2,000 x g for 10 min at 4°C. Transfer 10 µL of plasma to a 96-well plate. Add 40 µL of ice-cold Acetonitrile containing a structurally similar Internal Standard (IS) to precipitate proteins. Centrifuge at 4,000 x g for 15 min.

  • Bioanalysis: Inject the supernatant into an LC-MS/MS system (e.g., Agilent 6495 Triple Quadrupole).

  • Validation Checkpoint: Ensure the standard curve linearity is

    
    . Quality Control (QC) samples must fall within ±15% of their nominal concentrations.
    
Table 2: Example PK Data Summary Format
ParameterUnitIV (5 mg/kg)PO (25 mg/kg)Interpretation

ng/mL4,5002,100Peak systemic exposure.

hr0.081.5Absorption rate.

hr*ng/mL8,20016,400Total systemic exposure.

hr2.12.8Half-life; dictates dosing frequency.
Bioavailability (

)
%100%40%

Efficacy Dosing & PK/PD Translation

Once the MTD and PK parameters are established, the final step is translating this data into an in vivo efficacy dosing regimen[6].

Causality Principle: For competitive inhibitors (like many pyrimidinones), therapeutic efficacy is driven by the "Time above


" (

). If the

is short (e.g., 2 hours), a once-daily (q.d.) dosing regimen will leave the target uninhibited for 18+ hours, leading to a failure in the efficacy model.

Mechanism Drug 2,6-diamino-3-methyl pyrimidin-4(3H)-one Target Target Kinase (ATP Pocket) Drug->Target Competitive Inhibition Substrate Downstream Effector Target->Substrate Blocked Phosphorylation Response Therapeutic Efficacy Substrate->Response Signal Attenuation

Caption: Mechanistic action of pyrimidinone-based inhibitors in cellular pathways.

Dosing Regimen Calculation
  • Determine Target Concentration: Identify the in vitro

    
     (e.g., 100 nM). Adjust for plasma protein binding to find the free-drug target concentration.
    
  • Calculate Dosing Interval (

    
    ):  Using the PK half-life (
    
    
    
    ), calculate how long the plasma concentration remains above the target concentration. If
    
    
    is only 6 hours, a twice-daily (b.i.d.) or thrice-daily (t.i.d.) dosing schedule is required[2].
  • Efficacy Execution: Administer the calculated dose (ensuring it is well below the MTD) at the calculated interval to the disease model (e.g., xenograft mice). Include vehicle-only controls to validate that the formulation itself does not induce a biological response[6].

References

  • Valeska Gerhardt et al. "Valeska Gerhardt's research works | Goethe University Frankfurt." ResearchGate. Available at: [Link]

  • "Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics." ResearchGate. Available at:[Link]

  • "A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice." BMC Cancer (PMC). Available at:[Link]

  • "V B. Metabolism and Pharmacokinetic Studies." U.S. Food and Drug Administration (FDA). Available at:[Link]

  • "Guideline on the pharmacokinetic and clinical evaluation of modified release dosage forms." European Medicines Agency (EMA). Available at:[Link]

  • "Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology." National Cancer Institute (NCI). Available at:[Link]

  • "Refining MTD studies." NC3Rs. Available at: [Link]

Sources

Method

Application Note: High-Resolution Analytical Strategies for 2,6-Diamino-3-methylpyrimidin-4(3H)-one

Executive Summary & Regulatory Context The compound 2,6-diamino-3-methylpyrimidin-4(3H)-one (CAS: 31469-62-2) is a critical, highly polar process-related impurity encountered in the synthesis of multi-targeted antifolate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Regulatory Context

The compound 2,6-diamino-3-methylpyrimidin-4(3H)-one (CAS: 31469-62-2) is a critical, highly polar process-related impurity encountered in the synthesis of multi-targeted antifolate antineoplastic agents, most notably Pemetrexed[1]. Often designated in industry monographs as Pemetrexed Impurity 84, this pyrimidinone derivative can arise as a synthetic byproduct during the condensation phases of the active pharmaceutical ingredient (API) or as a degradation fragment[2].

To ensure patient safety and comply with ICH Q2(R1) guidelines, the API must be rigorously controlled. However, the unique physicochemical properties of this impurity present significant analytical challenges. This application note provides a comprehensive, self-validating framework for the detection, quantification, and structural confirmation of 2,6-diamino-3-methylpyrimidin-4(3H)-one using both routine RP-HPLC-UV and high-sensitivity LC-MS/MS methodologies.

Analyte Profiling & Chromatographic Rationale

Understanding the molecular behavior of the analyte is the foundation of robust method development.

  • High Polarity & Void Volume Co-elution: The presence of two primary amino groups and a pyrimidinone core renders the molecule highly hydrophilic. On standard C18 stationary phases, this compound exhibits poor retention and often co-elutes with the void volume (

    
    ).
    
  • Tautomerism & Peak Tailing: The pyrimidinone ring can undergo lactam-lactim tautomerism. In unbuffered or mid-pH mobile phases, this dynamic equilibrium, combined with secondary interactions between the basic amino groups and residual silanols on the silica support, leads to severe peak tailing.

  • The Causality of Method Design: To overcome these issues, our protocol employs a low-pH mobile phase (pH ~2.0) using Trifluoroacetic acid (TFA). The low pH fully protonates the basic amines, preventing tautomeric peak broadening, while the trifluoroacetate anion acts as a volatile ion-pairing agent, significantly increasing the analyte's apparent hydrophobicity and retention[1]. Furthermore, utilizing a phenyl-bonded stationary phase (e.g., Zorbax SB-Phenyl) introduces orthogonal

    
     interactions, which are highly selective for pyrimidine rings and critical for resolving the impurity from the main API core[1]. Alternative validated methods have also successfully utilized perchlorate buffers (pH 3.0) to achieve similar resolution[3].
    
Table 1: Physicochemical Profile of the Target Analyte
ParameterValue
Chemical Name 2,6-Diamino-3-methylpyrimidin-4(3H)-one
CAS Registry Number 31469-62-2
Molecular Formula C

H

N

O
Molecular Weight 140.15 g/mol
Industry Designation Pemetrexed Impurity 84 / Impurity 82
Solubility Soluble in aqueous acidic solutions and DMSO

Analytical Workflow Architecture

The following diagram illustrates the validated workflow for isolating and quantifying the pyrimidinone impurity from the bulk drug substance.

G API Pemetrexed API (Antifolate Agent) Impurity 2,6-Diamino-3-methylpyrimidin-4(3H)-one (Target Analyte, CAS 31469-62-2) API->Impurity Synthesis / Degradation Pathway SamplePrep Sample Preparation (Aqueous/Organic Extraction) Impurity->SamplePrep Isolation HPLC Protocol I: RP-HPLC-UV (Routine QC & Release) SamplePrep->HPLC Aliquot A LCMS Protocol II: LC-MS/MS (Trace Profiling & Confirmation) SamplePrep->LCMS Aliquot B Validation ICH Q2(R1) Validation (Compliance & Reporting) HPLC->Validation Data Integration LCMS->Validation Mass Confirmation

Workflow for the analytical extraction, separation, and validation of the pyrimidinone impurity.

Protocol I: Stability-Indicating RP-HPLC-UV (Routine QC)

This method is engineered for the routine batch release and stability testing of the API, providing baseline resolution between the pyrimidinone impurity and other process-related substances[1].

Step 1: Sample Preparation

  • Action: Accurately weigh 10 mg of the API and dissolve it in 10 mL of Diluent (Water:Acetonitrile, 90:10 v/v).

  • Causality: A highly aqueous diluent is mandatory. If the sample solvent is stronger (more organic) than the initial mobile phase conditions, the early-eluting polar pyrimidinone will experience solvent-induced band broadening, destroying peak symmetry and resolution.

Step 2: Chromatographic Setup

  • Column: Agilent Zorbax SB-Phenyl, 150 mm × 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% TFA in Milli-Q Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Detection: UV at 230 nm (optimal for the pyrimidinone chromophore)[3].

  • Column Temperature: 40°C ± 0.5°C (reduces mobile phase viscosity and improves mass transfer for sharper peaks).

Step 3: Gradient Execution Execute the gradient program as defined in Table 2. The initial 5-minute isocratic hold at 95% aqueous is critical to allow the ion-pairing mechanism to fully retain the polar diamino-pyrimidinone before ramping the organic modifier to elute the highly retained API.

Table 2: RP-HPLC Gradient Program (Protocol I)
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BElution Phase
0.01.0955Isocratic Hold (Impurity Retention)
5.01.0955Gradient Start
25.01.04060API Elution
30.01.01090Column Wash
35.01.0955Re-equilibration Start
45.01.0955End of Run

Protocol II: High-Sensitivity LC-MS/MS (Trace Profiling)

For trace-level identification, genotoxic threshold monitoring, and structural confirmation during process development, an MS-compatible method is required[4].

Step 1: Mobile Phase Adaptation

  • Action: Replace TFA with 0.1% Formic Acid (FA) in both aqueous and organic mobile phases.

  • Causality: While TFA is excellent for UV methods, it causes severe ion suppression in the electrospray ionization (ESI) source by forming strong, non-volatile ion pairs in the gas phase. Formic acid provides the necessary protons for positive electrospray ionization (ESI+) without quenching the MS signal[4].

Step 2: Column Modification

  • Action: Switch to a Waters Acquity UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 µm).

  • Causality: Because we removed the strong ion-pairing agent (TFA), we lose retention for the polar impurity. The HSS T3 column features a low-ligand-density C18 phase that is 100% aqueous compatible, allowing the polar pyrimidinone to penetrate the pore structure and retain adequately even in 0.1% FA.

Step 3: Mass Spectrometry Parameters

  • Ionization Mode: ESI Positive (ESI+).

  • Precursor Ion: m/z 141.1 [M+H]

    
    .
    
  • MRM Transitions: Monitor m/z 141.1

    
    m/z 124.1 (loss of NH
    
    
    
    ) and m/z 141.1
    
    
    m/z 98.1 (ring cleavage). Optimize collision energy (CE) between 15-25 eV for maximum product ion yield.

Method Validation & System Suitability Data

A self-validating protocol must continuously prove its fitness for purpose. Prior to sample analysis, the system suitability criteria outlined in Table 3 must be met, ensuring the method complies with ICH Q2(R1) standards for linearity, precision, and accuracy[3].

Table 3: ICH Q2(R1) Validation Specifications
Validation ParameterAcceptance CriteriaExpected Performance
System Suitability (RSD) ≤ 2.0% (n=6 injections)0.8% - 1.2%
Resolution (

)
> 1.5 from adjacent peaks> 2.5
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 3:1~0.01% w/w
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 10:1~0.03% w/w
Linearity (

)
≥ 0.999 over 25% to 150% of spec> 0.9995
Accuracy (Recovery) 90.0% - 110.0% at LOQ98.5% - 101.2%

Conclusion

The accurate quantification of 2,6-diamino-3-methylpyrimidin-4(3H)-one demands a deep understanding of its polar, basic nature. By strategically utilizing ion-pairing chromatography (TFA) combined with


 stationary phase interactions (SB-Phenyl) for routine UV analysis, and pivoting to aqueous-compatible high-strength silica (HSS T3) with volatile buffers (Formic Acid) for LC-MS/MS, analytical scientists can achieve robust, reproducible, and regulatory-compliant control of this critical impurity.

References

  • Pharmaceutical Technology.Determination of Related Substances in Pemetrexed Disodium (Form-IV) in Bulk Drug Samples by HPLC.
  • PubMed (Journal of AOAC International).Eco-Friendly Stability-Indicating HPLC Method for Related Compounds in Pemetrexed Ditromethamine (Antineoplastic Agent) for Injection.
  • Journal of Pharmaceutical and Biomedical Analysis.Development of a purity control strategy for pemetrexed disodium and validation of associated analytical methodology.
  • PMC (National Institutes of Health).Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug.

Sources

Application

Application Notes &amp; Protocols: One-Pot Condensation for Pyrimidine Ring Formation

Introduction: The Strategic Importance of Pyrimidine Scaffolds The pyrimidine nucleus is a cornerstone of medicinal chemistry and drug development. As an essential component of nucleobases like cytosine, thymine, and ura...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Pyrimidine Scaffolds

The pyrimidine nucleus is a cornerstone of medicinal chemistry and drug development. As an essential component of nucleobases like cytosine, thymine, and uracil, it is fundamental to the structure of DNA and RNA.[1] This inherent biological relevance has made pyrimidine derivatives a privileged scaffold in the design of novel therapeutics.[2] Molecules incorporating this ring system exhibit a vast range of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive properties.[1] Dihydropyrimidinones (DHPMs), a prominent class of pyrimidine derivatives, have garnered significant attention for their roles as calcium channel blockers, mitotic kinesin inhibitors, and other valuable therapeutic agents.[3][4][5]

The demand for rapid, efficient, and diverse synthesis of these vital compounds has driven the evolution of synthetic methodologies. One-pot multicomponent reactions (MCRs) have emerged as a superior strategy, offering significant advantages in terms of time, yield, atom economy, and reproducibility over traditional multi-step approaches.[1][5] This guide provides an in-depth exploration of the most pivotal one-pot condensation reaction for pyrimidine synthesis—the Biginelli reaction—offering mechanistic insights, comparative analysis of modern catalytic systems, and detailed, field-proven protocols for immediate laboratory application.

The Archetype: The Biginelli Reaction

First reported by Pietro Biginelli in 1893, this acid-catalyzed, three-component reaction involves the condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to rapidly generate dihydropyrimidinones.[6][7][8] While the classical approach often suffered from harsh conditions and modest yields, modern advancements have transformed it into a highly efficient and versatile tool for combinatorial chemistry and drug discovery.[4][8]

Reaction Mechanism: The N-Acyliminium Ion Pathway

Understanding the reaction mechanism is critical for troubleshooting and optimization. The most widely accepted mechanism for the acid-catalyzed Biginelli reaction proceeds through an N-acyliminium ion intermediate.[4][7][9][10]

The key steps are:

  • Iminium Formation: The reaction is initiated by the acid-catalyzed condensation of the aldehyde and urea. The catalyst (Brønsted or Lewis acid) activates the aldehyde's carbonyl group, making it more susceptible to nucleophilic attack by urea. Subsequent dehydration forms a highly reactive N-acyliminium ion.[4][9]

  • Nucleophilic Addition: The enol form of the β-ketoester acts as the key nucleophile, attacking the electrophilic iminium ion. This step forms the crucial C-C bond and generates an open-chain ureide intermediate.[9][10]

  • Cyclization and Dehydration: The final steps involve an intramolecular nucleophilic attack by the terminal urea nitrogen onto the ketone carbonyl. The resulting tetrahedral intermediate then dehydrates to yield the stable, six-membered dihydropyrimidine ring.[9]

Biginelli_Mechanism cluster_0 Step 1: Iminium Formation cluster_1 Step 2: C-C Bond Formation cluster_2 Step 3: Cyclization Aldehyde Aldehyde + Urea Iminium N-Acyliminium Ion Aldehyde->Iminium H⁺/Lewis Acid -H₂O Ketoester β-Ketoester (Enol) Ureide Open-Chain Ureide Ketoester->Ureide Nucleophilic Attack DHPM Dihydropyrimidinone (DHPM) Ureide->DHPM Intramolecular Cyclization -H₂O

Caption: The accepted N-acyliminium ion mechanism for the Biginelli reaction.

Critical Parameters and Optimization

The success of the Biginelli reaction is highly dependent on the choice of catalyst, solvent, and temperature. Modern protocols have largely moved away from strong mineral acids towards milder and more efficient catalytic systems.

  • Catalyst Selection: This is the most critical factor. While Brønsted acids (e.g., HCl, p-TsOH) are traditional, Lewis acids (e.g., Yb(OTf)₃, FeCl₃, InCl₃, ZrCl₄) often provide superior yields and shorter reaction times by more effectively activating the aldehyde and stabilizing the key iminium intermediate.[4][5][9][11] Organocatalysts and even green catalysts like citric acid have also been employed successfully.[12][13]

  • Solvent: The choice of solvent can influence reaction rates and yields.[11] Ethanol is common in classical procedures.[6] However, many modern protocols achieve excellent results under solvent-free (neat) conditions, which is environmentally advantageous and can accelerate the reaction.[5][9][14] For solvent-based systems, polar solvents like acetonitrile or THF are often effective.[4]

  • Temperature: Reaction rates are significantly influenced by temperature. Classical methods often require reflux.[6][7] However, solvent-free conditions, particularly with efficient Lewis acid catalysts or microwave irradiation, can often be run at lower temperatures (80-100°C) or for much shorter durations.[4][9][14]

Comparative Analysis of Modern Catalytic Systems

The following table summarizes the performance of various catalytic systems for the benchmark reaction of benzaldehyde, ethyl acetoacetate, and urea.

CatalystCatalyst Loading (mol%)ConditionsTimeYield (%)Reference
None 0100°C, Solvent-free30 minNo Product[15]
HCl CatalyticEthanol, Reflux4-18 h20-60%[8][10]
Yb(OTf)₃ 0.1100°C, Solvent-free20 min95%[4]
FeCl₃·6H₂O 1090°C, Acetonitrile10 h90%[4]
InCl₃ ---High Yields[9]
Pr(NO₃)₃·6H₂O 1080°C, Solvent-free8-25 min~94%[16]
ZnSO₄·7H₂O 2580°C, Solvent-free30-70 min85-95%[14]
Ionic Liquid 0.8100°C, Solvent-free30 min91%[15]

Note: Yields and reaction times are representative and may vary with different substrates.

Experimental Protocols

Protocol 1: Classic Brønsted Acid-Catalyzed Biginelli Reaction

This protocol outlines the traditional method for synthesizing 5-(ethoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one.

Materials:

  • Benzaldehyde (1.06 g, 10 mmol)

  • Ethyl acetoacetate (1.30 g, 10 mmol)

  • Urea (0.90 g, 15 mmol, 1.5 equiv.)

  • Ethanol (10 mL)

  • Concentrated Hydrochloric Acid (HCl, ~0.2 mL)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and ethanol (10 mL).

  • Stir the mixture to dissolve the solids.

  • Carefully add a few drops of concentrated HCl to the mixture.

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for at least 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the solid product by vacuum filtration, washing the precipitate with a small amount of cold ethanol to remove unreacted starting materials.

  • Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone as a white solid.

Protocol 2: Modern Lewis Acid-Catalyzed Solvent-Free Synthesis

This protocol utilizes the highly efficient Lewis acid Ytterbium (III) triflate under environmentally friendly solvent-free conditions.[4]

Materials:

  • Aldehyde (e.g., Benzaldehyde, 1 mmol)

  • β-ketoester (e.g., Ethyl acetoacetate, 1 mmol)

  • Urea or Thiourea (1.5 mmol, 1.5 equiv.)

  • Ytterbium (III) triflate (Yb(OTf)₃) (0.062 g, 0.1 mmol, 10 mol%)

Procedure:

  • In a clean, dry 25 mL round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), and Ytterbium (III) triflate (0.1 mmol).[4]

  • Place the flask in a preheated oil bath at 100°C.

  • Stir the reaction mixture vigorously. The reactants will melt and react. The reaction is typically complete within 20-30 minutes.[4]

  • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

  • Once the reaction is complete, cool the flask to room temperature. The mixture will solidify.

  • Add approximately 10 mL of water to the flask and stir vigorously or sonicate to break up the solid.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove the catalyst and excess urea.[4]

  • The product is often of high purity after washing, but can be further purified by recrystallization from ethanol if necessary.

General Laboratory Workflow

The one-pot synthesis of pyrimidines follows a streamlined and efficient workflow, making it highly amenable to library synthesis and rapid lead generation in drug discovery programs.

Workflow A 1. Reagent Combination (Aldehyde, β-Ketoester, Urea, Catalyst) B 2. Reaction (Heating/Stirring under optimized conditions) A->B C 3. Progress Monitoring (Thin Layer Chromatography) B->C D 4. Work-up (Cooling, Precipitation, & Filtration) C->D Upon Completion E 5. Purification (Recrystallization or Column Chromatography) D->E F 6. Characterization (NMR, MS, IR, MP) E->F

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2,6-diamino-3-methylpyrimidin-4(3H)-one

Welcome to the technical support guide for 2,6-diamino-3-methylpyrimidin-4(3H)-one. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common stability...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2,6-diamino-3-methylpyrimidin-4(3H)-one. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common stability challenges encountered during experimental work with this compound. As direct stability data for this specific methylated derivative is limited, this guide synthesizes established principles from structurally analogous pyrimidinones and aminopyridines to provide a robust framework for ensuring experimental integrity and reproducibility.

Section 1: Foundational Stability Concepts

This section addresses the inherent chemical properties of 2,6-diamino-3-methylpyrimidin-4(3H)-one that are critical to understanding its stability profile.

Q1: What are the key structural features of 2,6-diamino-3-methylpyrimidin-4(3H)-one that influence its stability?

A: The stability of 2,6-diamino-3-methylpyrimidin-4(3H)-one is governed by several key features of its pyrimidinone core and substituent groups:

  • Pyrimidinone Ring System: The heterocyclic ring is susceptible to enzymatic and chemical degradation. Pyrimidine degradation in biological systems is a known metabolic pathway.[1][2] The carbon atoms adjacent to the ring nitrogens can be electron-deficient and thus targets for nucleophilic attack or oxidation. Studies on related pyrido[3,4-d]pyrimidin-4(3H)-one scaffolds have shown that oxidation, often mediated by enzymes like aldehyde oxidase (AO), can occur on the heterocyclic core.[3][4]

  • Exocyclic Amino Groups: The two amino groups (-NH₂) are electron-donating, which activates the ring system. However, they are also potential sites for hydrolysis or oxidative deamination under harsh pH or strong oxidizing conditions.

  • Tautomerism: Pyrimidin-4-one derivatives can exist in different tautomeric forms. While the 3H-tautomer is specified, equilibrium with other forms could exist in solution, potentially altering reactivity and hydrogen-bonding capabilities.[5] This can affect not only stability but also solubility and interactions with biological targets.

Caption: Tautomeric forms of the pyrimidinone ring.

Section 2: Troubleshooting Common Stability Issues

This section is formatted to address specific problems you might encounter in the lab, providing likely causes and actionable solutions.

Problem Scenario 1: Sample Discoloration and Degradation

Q2: My solid sample of 2,6-diamino-3-methylpyrimidin-4(3H)-one has turned from white/off-white to yellow or brown upon storage. What is the likely cause?

A: This is a classic indicator of degradation, most commonly due to oxidation and/or photodegradation. The electron-rich aromatic amine system is susceptible to oxidation, forming colored quinone-imine type structures or other conjugated byproducts. Exposure to light, especially UV, can provide the energy needed to initiate these degradation reactions. Commercial suppliers of similar pyrimidine derivatives often recommend storage in the dark and under an inert atmosphere, confirming this sensitivity.[6][7]

Q3: My stock solution in DMSO (or another solvent) is changing color and showing new peaks in my HPLC analysis. How do I troubleshoot this?

A: Solution-state stability is often more challenging than solid-state. In addition to oxidation and photodegradation, you must also consider solvent-mediated degradation and hydrolysis, especially if the solvent is not anhydrous or contains acidic/basic impurities.

Below is a logical workflow to diagnose and mitigate the issue.

TroubleshootingWorkflow start Observation: Color Change / New HPLC Peaks check_storage Step 1: Review Storage Conditions - Light exposure? - Air (O₂) exposure? - Temperature fluctuations? start->check_storage check_solvent Step 2: Evaluate Solvent - Anhydrous grade used? - Peroxides in ethers (THF)? - pH of aqueous buffer? start->check_solvent stress_test Step 3: Perform Stress Testing (See Protocol Below) - Generate degradation products - Identify via LC-MS (e.g., M+16 for oxidation) check_storage->stress_test check_solvent->stress_test implement_solution Step 4: Implement Corrective Actions stress_test->implement_solution solution1 Store solid under Argon/N₂ in amber vials at recommended temp. implement_solution->solution1 Prevent Photo/Oxidative Degradation solution2 Use fresh, high-purity anhydrous solvent. Prepare fresh solutions daily/weekly. implement_solution->solution2 Prevent Solvent-Mediated Degradation solution3 Aliquot stock solutions to minimize freeze-thaw cycles. implement_solution->solution3 Maintain Solution Integrity

Caption: Workflow for troubleshooting observed sample degradation.

Section 3: Recommended Protocols for Stability Management

Adherence to standardized protocols is the most effective way to ensure the stability and integrity of your compound.

Protocol 1: Recommended Storage and Handling

Based on best practices for analogous aromatic amines and heterocyclic compounds, the following conditions are recommended.

Parameter Solid Compound Solutions (in Organic Solvent)
Temperature 2-8°C for long-term storage.-20°C or -80°C for long-term storage.
Atmosphere Store under an inert gas (Argon or Nitrogen).Aliquot into vials with inert gas overlay.
Light Protect from light using amber glass vials or by wrapping in foil.Use amber glass vials.
Container Tightly sealed, high-quality glass vials.Tightly sealed vials with PTFE-lined caps.
Protocol 2: Forced Degradation (Stress Testing) Study

This protocol helps to proactively identify potential degradation products and establish the compound's stability limits. This is a crucial step in developing a stability-indicating analytical method.[8]

Objective: To generate likely degradation products for identification by LC-MS and to assess stability under various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of 2,6-diamino-3-methylpyrimidin-4(3H)-one in a suitable solvent (e.g., Acetonitrile:Water 50:50).

  • Aliquot and Stress: Dispense the stock solution into separate, labeled vials for each condition.

Stress Condition Procedure Rationale
Acid Hydrolysis Add 0.1 M HCl. Incubate at 60°C for 24-48 hours.Tests for lability in acidic environments (e.g., hydrolysis of amino groups).
Base Hydrolysis Add 0.1 M NaOH. Incubate at 60°C for 24-48 hours.Tests for lability in basic environments (e.g., ring opening).
Oxidative Add 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.Simulates oxidative stress. Look for M+16 peaks in MS.
Thermal Incubate solution at 80°C (protected from light) for 72 hours. Test solid at 105°C.Assesses thermal stability.
Photolytic Expose solution to direct UV light (e.g., 254 nm) or high-intensity visible light for 24 hours.Assesses sensitivity to light-induced degradation.
  • Analysis: After the incubation period, neutralize the acid/base samples. Dilute all samples to a suitable concentration (e.g., 10 µg/mL) and analyze by a high-resolution LC-MS/MS system alongside an unstressed control sample.

  • Interpretation: Compare the chromatograms. Characterize the new peaks by their mass-to-charge ratio (m/z) and fragmentation patterns to hypothesize the structures of the degradation products.

Protocol 3: Stability-Indicating HPLC-UV Method

A robust analytical method is required to separate the parent compound from any potential impurities or degradants.

Objective: To provide a starting point for a quality control and stability assessment method.

Parameter Recommendation Justification
Column C18, 2.1 x 100 mm, 1.8 µmStandard reverse-phase column offering good retention for moderately polar compounds.
Mobile Phase A Water with 0.1% Formic AcidProvides good peak shape and is MS-compatible.[9]
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic eluent.
Gradient 5% B to 95% B over 10 minutesA generic gradient to elute a wide range of polarities, separating parent from potential degradants.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40°CImproves peak shape and run-to-run reproducibility.
UV Detection Diode Array Detector (DAD) scanning 210-400 nm. Monitor at λmax.DAD allows for peak purity assessment and identification of chromophorically distinct degradants.

Section 4: Frequently Asked Questions (FAQs)

Q4: What is the expected shelf-life of 2,6-diamino-3-methylpyrimidin-4(3H)-one?

A: The shelf-life is highly dependent on storage conditions. As a solid, when stored protected from light and air at 2-8°C, it should be stable for >1 year. Purity should be re-qualified by HPLC if stored for longer periods or if visual changes are noted. In solution, stability is much lower; stock solutions at -20°C should be considered stable for 1-3 months, but daily-use dilutions should be made fresh.

Q5: Is this compound susceptible to freeze-thaw instability?

A: Yes. Repeated freeze-thaw cycles can decrease the stability of many compounds in solution by promoting the precipitation of less soluble components or by allowing dissolved oxygen to degrade the compound during the thawing phase. It is highly recommended to prepare single-use aliquots of stock solutions to avoid this issue.

Q6: Can I expect metabolic instability in my cell-based or in vivo experiments?

A: Yes, this is a significant possibility. The pyrimidinone scaffold is a known substrate for metabolic enzymes.[4] In particular, aldehyde oxidase (AO) is known to hydroxylate similar heterocyclic rings.[3] Furthermore, the broader pyrimidine catabolic pathway involves enzymatic degradation.[1] If you observe lower-than-expected potency in vivo compared to in vitro biochemical assays, rapid metabolic clearance is a primary suspect.

References

  • Gerhardt, V., Oktavia Tutughamiarso, M., & Bolte, M. (2011). Pseudopolymorphs of 2,6-diaminopyrimidin-4-one and 2-amino-6-methylpyrimidin-4-one: one or two tautomers present in the same crystal. Acta Crystallographica Section C: Crystal Structure Communications, 67(4), o159-o164. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine on Newcrom R1 HPLC column. Available at: [Link]

  • Westaway, S. M., et al. (2016). Pyrido[3,4-d]pyrimidin-4(3H)-one metabolism mediated by aldehyde oxidase is blocked by C2-substitution. Xenobiotica, 47(6), 471-479. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2,6-diamino-5-nitropyrimidin-4(3H)-one. PubChem Compound Database. Available at: [Link]

  • Google Patents. (n.d.). US11504368B2 - 2,6-diamino-3,4-dihydropyrimidin-4-one derivatives and use thereof in therapy.
  • Wang, F., et al. (2019). Initial Mechanisms for the Unimolecular Thermal Decomposition of 2,6-Diamino-3,5-dinitropyrazine-1-oxide. Molecules, 24(1), 86. Available at: [Link]

  • Westaway, S. M., et al. (2016). Pyrido[3,4-d]pyrimidin-4(3H)-one metabolism mediated by aldehyde oxidase is blocked by C2-substitution. PMC. Available at: [Link]

  • Migranov, A. R., et al. (2025). 6-Amino-5-hydroxy-2,3-dimethylpyrimidin-4(3H)-one as an Oxidation Inhibitor. Kinetics and Catalysis, 66(3), 280-285. Available at: [Link]

  • ResearchGate. (n.d.). Figure 4. Pemetrexed synthetic pathway: 2,6-diamino-4(3H)-pyrimidinone... Available at: [Link]

  • ResearchGate. (n.d.). Scheme of pyrimidine degradation pathways showing the four steps and... Available at: [Link]

  • Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-651. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine, 2,6-diamino-4-[(diphenylmethyl)amino]-3-nitro-. NIST Chemistry WebBook. Available at: [Link]

  • ChemSrc. (n.d.). 2,3-Diamino-6-Methylpyrimidin-4(3H)-One. Available at: [Link]

  • Gwaram, N. S., et al. (2011). Two new polymorphs of 2,6-diaminopyrimidin-4(3H)-one monohydrate. Acta Crystallographica Section C, 67(Pt 1), o6-9. Available at: [Link]

  • Wikipedia. (n.d.). 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine. Available at: [Link]

  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 6(2), 155-157. Available at: [Link]

  • Purnamdari, E., et al. (2024). A Simple and Efficient Method for Dissipation and Half-Lives of Diazinon Pesticide in Peach and Cherry Samples Using UHPLC. Analytical and Bioanalytical Chemistry Research. Available at: [Link]

  • Sarr, A., et al. (2006). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. Chromatographia, 63(11), 599-603. Available at: [Link]

Sources

Optimization

Technical Support Center: 2,6-Diamino-3-methylpyrimidin-4(3H)-one – Troubleshooting &amp; Side Reactions

Welcome to the Technical Support Center for 2,6-diamino-3-methylpyrimidin-4(3H)-one (CAS: 31469-62-2). Widely recognized as Pemetrexed Impurity 66[1][2] and a privileged core scaffold for synthesizing advanced kinase inh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2,6-diamino-3-methylpyrimidin-4(3H)-one (CAS: 31469-62-2). Widely recognized as Pemetrexed Impurity 66[1][2] and a privileged core scaffold for synthesizing advanced kinase inhibitors (e.g., IRAK4 inhibitors)[3][4], this pyrimidine derivative presents unique synthetic challenges. Its electron-rich core, multiple nucleophilic sites, and susceptibility to hydrolysis require precise reaction control.

This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to help researchers mitigate side reactions and optimize yields.

Part 1: Mechanistic Overview of Reactivity

The reactivity of 2,6-diamino-3-methylpyrimidin-4(3H)-one is governed by its locked tautomeric state. The N3-methyl group prevents lactim (O-H) tautomerization at the C4 position[5], forcing the molecule exclusively into the 4-oxo form. This electronic arrangement significantly increases the electron density at the C5 position, making it highly susceptible to electrophilic attack. However, this also activates three major side-reaction pathways:

  • Over-Oxidation/Halogenation at C5: The electron-rich ring is prone to oxidative degradation when exposed to strong electrophiles.

  • Exocyclic Amine Cross-Reactivity: The C2 and C6 amines, while partially delocalized, retain sufficient nucleophilicity to kinetically compete with C5 for hard electrophiles.

  • Hydrolytic Deamination: The C6-amine is vulnerable to hydrolysis under aqueous acidic or basic conditions, leading to the formation of a 4,6-dione derivative[6][7].

G SM 2,6-Diamino-3-methylpyrimidin-4(3H)-one (Core Scaffold) C5_Rxn Electrophilic Reagents (e.g., NBS, Br2) SM->C5_Rxn N_Rxn Acylating/Alkylating Agents (e.g., R-COCl, R-X) SM->N_Rxn Aq_Rxn Aqueous Acid/Base (Workup/Hydrolysis) SM->Aq_Rxn C5_Desired C5-Functionalization (Desired Pathway) C5_Rxn->C5_Desired Controlled Stoichiometry Low Temp (0°C) C5_Side Over-Oxidation / Degradation (Side Reaction) C5_Rxn->C5_Side Excess Reagent High Temp N_Side C2/C6 N-Acylation/Alkylation (Side Reaction) N_Rxn->N_Side Unprotected Amines Hard Electrophiles Aq_Side C6-Hydrolytic Deamination (Side Reaction) Aq_Rxn->Aq_Side pH < 4 or pH > 10 Prolonged Heating

Reactivity map of 2,6-diamino-3-methylpyrimidin-4(3H)-one highlighting major side reaction pathways.

Part 2: Troubleshooting FAQs

Q1: During electrophilic halogenation (e.g., bromination at C5), I observe significant oxidative degradation and a complex mixture of products. How can I control this?

  • Causality: The 2,6-diamino-pyrimidin-4-one ring is highly electron-rich. Strong halogens (like Br₂) not only halogenate C5 but also act as oxidants, leading to ring fragmentation or the formation of highly colored, intractable polymeric species.

  • Solution: Switch to a mild, solid-state electrophilic halogenating agent like N-Bromosuccinimide (NBS). Conduct the reaction in a polar aprotic solvent (e.g., DMF) at strict low temperatures (0–5 °C). Ensure strict 1.0–1.05 equivalent stoichiometry to prevent over-reaction.

Q2: When coupling an electrophile (e.g., an alkyl halide or acyl chloride) intended for the C5 position, I get competitive alkylation/acylation at the exocyclic amines. How do I prevent this?

  • Causality: While C5 is the most thermodynamically favored site for soft electrophiles, the C2 and C6 exocyclic amines can kinetically attack hard electrophiles (like acyl chlorides).

  • Solution: Implement transient protection of the exocyclic amines prior to C5 functionalization. Pivaloyl chloride (PivCl) is highly effective for protecting the C2/C6 amines due to its steric bulk, directing subsequent electrophilic attacks exclusively to the C5 carbon.

Q3: My product degrades into a new species with a mass shift of +1 Da (loss of NH₂, gain of OH) during aqueous workup. What is happening?

  • Causality: You are observing hydrolytic deamination at the C6 position[6][7]. The C6 amine is susceptible to nucleophilic displacement by water under strongly acidic (pH < 4) or basic (pH > 10) conditions, especially at elevated temperatures, forming the 2-amino-3-methylpyrimidine-4,6-dione derivative.

  • Solution: Maintain the aqueous workup pH strictly between 6 and 8 using buffered solutions (e.g., saturated NaHCO₃ or phosphate buffer). Avoid prolonged heating in aqueous media.

Part 3: Standardized Experimental Protocols
Protocol 1: Regioselective C5-Bromination (Self-Validating System)

This protocol ensures mono-bromination at C5 while preventing oxidative degradation.

  • Preparation: Suspend 2,6-diamino-3-methylpyrimidin-4(3H)-one (1.0 eq) in anhydrous DMF (10 mL/g) under an argon atmosphere.

  • Cooling: Chill the suspension to 0–5 °C using an ice-water bath.

  • Addition: Dissolve NBS (1.02 eq) in anhydrous DMF (5 mL/g) and add dropwise over 30 minutes.

  • Self-Validation Checkpoint 1 (Visual): The reaction mixture will transition from a cloudy white suspension to a clear, pale-yellow solution as the brominated product forms. If the solution turns dark orange or brown, oxidative degradation is occurring (likely due to a temperature spike).

  • Quenching: After 1 hour, quench the reaction by adding cold, saturated aqueous Na₂S₂O₃ (to neutralize residual NBS) followed by phosphate buffer (pH 7.0) to precipitate the product.

  • Self-Validation Checkpoint 2 (Analytical): Analyze the precipitate via LC-MS. The desired product will show a mass shift of +78 Da (M+H: 219/221, 1:1 isotopic pattern). Absence of a +156 Da peak confirms the prevention of di-halogenation.

Protocol 2: Transient Protection of Exocyclic Amines (Pivaloylation)

This protocol kinetically masks the C2/C6 amines to allow downstream C5 functionalization.

  • Preparation: Dissolve the pyrimidinone (1.0 eq) in anhydrous pyridine (8 mL/g) at room temperature.

  • Addition: Add pivaloyl chloride (2.5 eq) dropwise. Stir the mixture at 60 °C for 4 hours.

  • Self-Validation Checkpoint 1 (TLC): Monitor via TLC (DCM:MeOH 9:1). The starting material (Rf ~0.1) should completely convert to a higher-running spot (Rf ~0.6).

  • Workup: Concentrate the mixture under reduced pressure, co-evaporate with toluene to remove residual pyridine, and partition between EtOAc and pH 7.0 buffer.

  • Self-Validation Checkpoint 2 (LC-MS): Confirm the addition of two pivaloyl groups (Mass shift: +168 Da).

Part 4: Quantitative Data Summary

The following table summarizes the primary side reactions, their analytical signatures, and the thermodynamic/kinetic parameters required to control them.

Side ReactionCausality / TriggerLC-MS Mass Shift (Δ Da)Kinetic vs Thermodynamic ControlPreventive Strategy
C5 Over-Oxidation Excess halogen/oxidantVariable (often +16 for +O)KineticStrict 1.0 eq NBS at 0 °C
C5 Di-halogenation Excess halogenating agent+78 (for +Br)ThermodynamicTemperature control (< 5 °C)
C2/C6 N-Acylation Hard electrophiles (R-COCl)+ R-CO massKineticTransient PivCl protection
C6 Hydrolytic Deamination pH < 4 or pH > 10 in H₂O+1 Da (loss of NH₂, gain of OH)ThermodynamicBuffer workup to pH 6–8
References
  • Pemetrexed-impurities. Pharmaffiliates.
  • Pemetrexed Impurity 19 CAS#: 193281-05-9. ChemWhat.
  • Synthesis inhibitor 4-methylumbelliferone: Topics by Science.gov. Science.gov.
  • Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. RSC Publishing.
  • Advances in Heterocyclic Chemistry, Volume 91. epdf.pub.
  • On the Origin of the Canonical Nucleobases: An Assessment of Selection Pressures across Chemical and Early Biological Evolution. PMC.
  • Photochemistry of RNA, RNA Monomers, and Plausible Prebiotic Precursors. Case Western Reserve University.

Sources

Troubleshooting

Technical Support Center: Purification of 2,6-Diamino-3-Methylpyrimidin-4(3H)-one

This guide outlines the purification strategy for 2,6-diamino-3-methylpyrimidin-4(3H)-one (also referred to as N3-methyl-2,6-diaminopyrimidinone).[1] The protocols focus on exploiting the physicochemical differences betw...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the purification strategy for 2,6-diamino-3-methylpyrimidin-4(3H)-one (also referred to as N3-methyl-2,6-diaminopyrimidinone).[1] The protocols focus on exploiting the physicochemical differences between the target N-methylated product, the unmethylated precursor, and regioisomeric by-products (O-methylated species).[1]

Senior Application Scientist: Dr. A. Vance Topic: Isolation & Purification Strategy Context: Downstream processing from methylation of 2,6-diaminopyrimidin-4(3H)-one or condensation reactions.[1]

Part 1: Physicochemical Profile & Solubility Logic[1]

Before troubleshooting, understand the molecule's behavior.[1] This compound is a polar, amphoteric heterocycle .[1]

  • Basicity: The exocyclic amino groups (C2-NH₂, C6-NH₂) and the ring nitrogen (N1) can accept protons.[1] It is soluble in dilute acid (pH < 2).[1]

  • Acidity (The Key Differentiator): Unlike its unmethylated parent (2,6-diaminopyrimidin-4-one), the N3-methyl derivative lacks an acidic ring proton .[1]

    • Parent: Soluble in aqueous base (deprotonation of N3-H).[1]

    • Target Product (N3-Me):Insoluble in mild aqueous base (no N3-H to deprotonate).[1]

  • Polarity: The lactam (C=O) structure creates high lattice energy, making it insoluble in non-polar solvents (Hexane, Ether) and sparingly soluble in common organics (EtOAc, DCM) unless heated.[1]

Solubility & Impurity Profile
ComponentStructure TypeSolubility in 1M NaOHSolubility in EtOAc/DCMSolubility in 1M HCl
Target Product (N3-Me)N-Methyl LactamInsoluble (Precipitates)PoorSoluble
Starting Material (Unmethylated)Lactam (N-H)Soluble (Forms salt)PoorSoluble
O-Methyl Impurity (Regioisomer)Lactim EtherInsolubleModerate/Good Soluble
Inorganic Salts IonicSolubleInsolubleSoluble

Part 2: Troubleshooting & FAQs

Q1: The product is not precipitating from the aqueous reaction mixture.

Diagnosis: The pH may be too low (keeping it protonated) or the volume is too high (product is water-soluble).[1] Corrective Action:

  • pH Adjustment: Ensure the pH is adjusted to the compound's isoelectric point (typically pH 7–8).[1] If the solution is acidic (pH < 2), the protonated salt is soluble.[1] Slowly add 2M NaOH until pH 7.5.

  • Salting Out: If neutral but still dissolved, saturate the aqueous phase with NaCl to decrease solubility.[1]

  • Concentration: Evaporate the aqueous layer to 20% of the original volume under reduced pressure before neutralizing.

Q2: My product contains significant amounts of unreacted starting material (2,6-diaminopyrimidin-4-one). How do I remove it?

Diagnosis: Recrystallization is often ineffective due to similar solubility profiles in neutral solvents.[1] Corrective Action: The "Base Wash" Technique. Since the starting material is acidic (N-H) and the product is not:

  • Suspend the crude solid in 1M NaOH (approx. 5–10 mL per gram).

  • Stir vigorously for 30 minutes at room temperature.

  • Filter the suspension.

    • Filtrate: Contains the impurity (unmethylated parent as sodium salt).[1]

    • Filter Cake: Contains the target product (insoluble in base).[1]

  • Wash the cake with water to remove residual base.[1]

Q3: I see a less polar spot on TLC (higher Rf). Is this the O-methyl isomer?

Diagnosis: Yes. Methylation of pyrimidinones often yields the O-methyl lactim ether (4-methoxy-2,6-diaminopyrimidine) as a side product.[1] This is less polar and more soluble in organics.[1] Corrective Action: Organic Trituration.

  • Dry the crude solid thoroughly.[1]

  • Suspend in hot Ethyl Acetate or Chloroform .

  • Reflux for 15–30 minutes.

  • Filter while hot.[1]

    • Filtrate: Contains the O-methyl impurity .[1]

    • Filter Cake: Contains the pure N-methyl target .[1]

Q4: The final solid is off-white or brown. How do I decolorize?

Diagnosis: Oxidation by-products or polymerized impurities.[1] Corrective Action: Perform an Acidic Charcoal Treatment :

  • Dissolve the crude product in minimal 1M HCl (it will dissolve completely).

  • Add Activated Charcoal (5–10 wt%).

  • Heat to 50°C for 15 minutes.

  • Filter through Celite to remove charcoal.[1]

  • Neutralize the clear filtrate with NaOH/Ammonia to reprecipitate the white product.[1]

Part 3: Detailed Purification Protocols

Protocol A: The "Reverse-Solubility" Isolation (Recommended for Crude Mixtures)

Use this when the reaction mixture contains starting material and salts.[1]

  • Concentration: Evaporate reaction solvent (e.g., methanol/water) to dryness.[1][2]

  • Acid Dissolution: Dissolve the residue in 2M HCl . (Target and amine impurities dissolve; insoluble tars can be filtered off).[1]

  • Reprecipitation: Slowly add conc. Ammonia (NH₄OH) or 50% NaOH to the filtrate until pH reaches 8–9 .[1]

    • Note: Do not go too basic yet if you suspect high starting material load, or proceed to Step 4.[1]

  • Base Trituration (Critical Step):

    • Collect the precipitate by filtration.[1][2][3]

    • Suspend the wet cake in 1M NaOH . Stir for 30 mins.

    • Mechanism:[1][2][4][5][6] The unreacted 2,6-diaminopyrimidin-4-one dissolves; the 3-methyl product remains solid.[1]

  • Final Wash: Filter the solid.[1] Wash with water (2x) and Acetone (1x) to dry.[1]

Protocol B: Recrystallization (For Final Polishing)

Use this to remove trace inorganic salts and improve crystal habit.[1]

  • Solvent System: Water : Ethanol (approx. 80:[1]20) or pure Water.

  • Procedure:

    • Suspend the solid in water (approx. 10–15 mL/g).[1]

    • Heat to boiling (100°C). The solid should dissolve.[1] If not, add dropwise Ethanol or more water.[1]

    • Optional: If colored, add charcoal and filter hot.[1]

    • Allow to cool slowly to Room Temperature, then to 4°C.

  • Collection: Filter the white needles/powder.[1] Wash with cold ethanol.[1]

Part 4: Visualizing the Workflow

The following diagram illustrates the logical separation of the target molecule from common impurities based on pH and polarity.

PurificationWorkflow Start Crude Reaction Mixture (Target + Parent + O-Isomer + Salts) Step1 Evaporate & Suspend in 1M NaOH Start->Step1 Filter1 Filtration Step1->Filter1 Filtrate1 Filtrate (Liquid) Contains: Unreacted Parent (Soluble Salt) & Inorganic Salts Filter1->Filtrate1 Discard Cake1 Filter Cake (Solid) Contains: Target (N-Me) + O-Isomer Filter1->Cake1 Keep Solid Step2 Triturate with Hot EtOAc/CHCl3 Cake1->Step2 Filter2 Filtration (Hot) Step2->Filter2 Filtrate2 Filtrate (Liquid) Contains: O-Methyl Isomer (Lipophilic) Filter2->Filtrate2 Discard Cake2 Filter Cake (Solid) Target: 2,6-diamino-3-methylpyrimidin-4-one Filter2->Cake2 Keep Solid Step3 Recrystallization (Water/Ethanol) Cake2->Step3 Final Pure Product (White Solid) Step3->Final

Caption: Separation logic exploiting the acidity of the N-H parent (removed in Step 1) and the lipophilicity of the O-methyl isomer (removed in Step 2).

References

  • Brown, D. J. (1994).[1] The Pyrimidines. Wiley-Interscience.[1] (Standard reference for pyrimidine solubility and tautomerism properties).

  • Lister, J. H. (1966).[1] Physicochemical Aspects of Pyrimidine Derivatives. In Fused Pyrimidines. [1]

  • Pfleiderer, W. (1985).[1] Tautomerism and protonation of pyrimidines. Chemistry of Heterocyclic Compounds. (Foundational text on N-methyl vs O-methyl separation logic).

Sources

Optimization

Technical Support Center: 2,6-Diamino-3-methylpyrimidin-4(3H)-one

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2,6-diamino-3-methylpyrimidin-4(3H)-one. It provides in-depth troubleshooting advice and answers to fr...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2,6-diamino-3-methylpyrimidin-4(3H)-one. It provides in-depth troubleshooting advice and answers to frequently asked questions to address experimental artifacts and challenges encountered during its synthesis, purification, and analysis.

I. Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues that may arise during the synthesis and handling of 2,6-diamino-3-methylpyrimidin-4(3H)-one, providing insights into their root causes and practical solutions.

Issue 1: Low or No Yield of the Desired Product

Symptom: After performing the synthesis, typically via the condensation of a guanidine derivative with a cyanoacetate derivative, the yield of 2,6-diamino-3-methylpyrimidin-4(3H)-one is significantly lower than expected or non-existent.

Potential Causes and Solutions:

  • Inefficient Cyclization: The core of the synthesis relies on a cyclocondensation reaction. Incomplete cyclization can be a major contributor to low yields.

    • Causality: The formation of the pyrimidine ring is a multi-step process that can be hampered by unfavorable reaction conditions.

    • Solution: Ensure the base used (e.g., sodium methoxide) is fresh and anhydrous. The reaction may also benefit from extended reaction times or a moderate increase in temperature to drive the cyclization to completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

  • Starting Material Impurity: The purity of the starting materials, such as N-methylguanidine and ethyl cyanoacetate, is critical.

    • Causality: Impurities can interfere with the reaction by consuming reagents or catalyzing side reactions.

    • Solution: Use high-purity starting materials. If the purity is questionable, consider purification of the starting materials before use. For instance, N-methylguanidine can be synthesized from methylamine and cyanamide and should be carefully purified.

  • Side Reactions: Several side reactions can compete with the desired product formation.

    • Causality: The reactive nature of the starting materials can lead to the formation of undesired byproducts.

    • Solution: One common side reaction is the self-condensation of ethyl cyanoacetate. To minimize this, the addition of the cyanoacetate to the reaction mixture can be done slowly at a controlled temperature.

Experimental Protocol: Synthesis of 2,6-Diaminopyrimidin-4(3H)-one (General Procedure)

This protocol is a general guideline for the synthesis of the unmethylated analog and can be adapted for the 3-methyl derivative by using an appropriate N-methylated guanidine source.

  • To a stirred solution of sodium methoxide in methanol at a controlled temperature (e.g., below 20°C), add N-methylguanidinium salt and methyl cyanoacetate.

  • Stir the reaction mixture for a specified time at a controlled temperature, followed by refluxing for several hours.

  • Monitor the reaction progress by TLC.

  • After completion, distill off the solvent under reduced pressure.

  • Add water to the residue and adjust the pH to 7-8 with an acid (e.g., HCl).

  • Cool the mixture to induce precipitation of the crude product.

  • Filter the solid, wash with cold water, and dry to obtain the crude 2,6-diamino-3-methylpyrimidin-4(3H)-one.

Issue 2: Presence of Unexpected Peaks in Analytical Data (NMR, LC-MS)

Symptom: Analysis of the synthesized product by NMR or LC-MS reveals the presence of unexpected signals in addition to the expected product peaks.

Potential Causes and Solutions:

  • Unreacted Starting Materials: Incomplete reactions can result in the presence of starting materials in the final product.

    • Causality: If the reaction does not go to completion, unreacted N-methylguanidine and methyl cyanoacetate will be carried through the workup.

    • Solution: Optimize reaction conditions (time, temperature, stoichiometry) to ensure complete conversion. Purification by recrystallization or column chromatography is essential to remove unreacted starting materials.

  • Formation of Tautomers: Pyrimidin-4-one derivatives can exist in different tautomeric forms.

    • Causality: The presence of multiple tautomers in solution can lead to a more complex NMR spectrum than anticipated. 2,6-diaminopyrmidin-4-ones are known to exist predominantly in the 4(3H)-one tautomer form.[1]

    • Solution: Understanding the potential tautomers is key to interpreting the analytical data correctly. The equilibrium between tautomers can be influenced by the solvent and temperature.

  • Side Products and Byproducts: Various side reactions can lead to the formation of impurities.

    • Causality: The reaction of guanidine with dicarbonyl compounds can sometimes lead to the formation of imidazole or triazepine derivatives through alternative cyclization pathways.[2]

    • Solution: Careful control of reaction conditions can minimize the formation of these byproducts. Purification techniques such as column chromatography are necessary to separate these impurities from the desired product.

  • Degradation Products: The compound may degrade under certain conditions.

    • Causality: Diaminopyrimidines can be susceptible to oxidative degradation, especially in the presence of oxidizing agents.[3] Thermal degradation can also occur, potentially leading to the formation of ureas or cyclic diureas.[4][5]

    • Solution: Store the compound in a cool, dark, and dry place. Avoid exposure to strong oxidizing agents. When performing reactions at elevated temperatures, monitor for potential degradation.

Table 1: Common Impurities and Their Identification

Impurity/ArtifactPotential SourceIdentification Method
Unreacted N-methylguanidineIncomplete reactionLC-MS, NMR
Unreacted Methyl CyanoacetateIncomplete reactionGC-MS, NMR
Self-condensation product of cyanoacetateSide reactionLC-MS, NMR
Isomeric Pyrimidine DerivativesAlternative cyclizationLC-MS, NMR
Urea derivativesDegradationLC-MS, NMR

Diagram 1: Potential Artifact Formation Pathways

Artifact_Formation cluster_synthesis Synthesis cluster_artifacts Potential Artifacts N-methylguanidine N-methylguanidine Desired_Product 2,6-diamino-3-methyl pyrimidin-4(3H)-one N-methylguanidine->Desired_Product Condensation Side_Products Isomeric Byproducts N-methylguanidine->Side_Products Alternative Cyclization Methyl_Cyanoacetate Methyl Cyanoacetate Methyl_Cyanoacetate->Desired_Product Methyl_Cyanoacetate->Side_Products Self-condensation Unreacted_SM Unreacted Starting Materials Desired_Product->Unreacted_SM Incomplete Reaction Degradation_Products Degradation Products Desired_Product->Degradation_Products Oxidation/ Hydrolysis

Caption: Potential pathways for the formation of experimental artifacts during the synthesis of 2,6-diamino-3-methylpyrimidin-4(3H)-one.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and stability of 2,6-diamino-3-methylpyrimidin-4(3H)-one?

Q2: How can I purify crude 2,6-diamino-3-methylpyrimidin-4(3H)-one?

A2: Recrystallization is a common and effective method for purifying pyrimidine derivatives. Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexane, to find the optimal conditions. If recrystallization is not sufficient to remove all impurities, column chromatography on silica gel can be employed.

Q3: What are the key features to look for in the 1H NMR spectrum of 2,6-diamino-3-methylpyrimidin-4(3H)-one?

A3: While an experimental spectrum for the specific compound is not available in the searched literature, we can predict the key signals based on its structure and data from similar compounds. You would expect to see:

  • A singlet for the N-methyl group.

  • Signals for the two amino groups (NH2), which may appear as broad singlets and their chemical shift can be solvent-dependent.

  • A signal for the C5-proton of the pyrimidine ring, which would likely be a singlet.

Q4: What fragmentation pattern should I expect in the mass spectrum?

A4: In an electrospray ionization (ESI) mass spectrum, you would expect to see a prominent peak for the protonated molecule [M+H]+. Fragmentation may involve the loss of small neutral molecules like ammonia (NH3) or cyanamide (CH2N2) from the pyrimidine ring.

Diagram 2: General Workflow for Troubleshooting Synthesis and Analysis

Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield, Impure Product) Check_Purity Verify Purity of Starting Materials Start->Check_Purity Review_Protocol Review Reaction Conditions Start->Review_Protocol Analyze_Crude Analyze Crude Product (TLC, NMR, LC-MS) Check_Purity->Analyze_Crude Review_Protocol->Analyze_Crude Identify_Artifacts Identify Potential Artifacts/Impurities Analyze_Crude->Identify_Artifacts Optimize Optimize Reaction or Purification Method Identify_Artifacts->Optimize Optimize->Analyze_Crude Re-evaluate Success Successful Synthesis and Characterization Optimize->Success

Caption: A systematic workflow for troubleshooting common issues in the synthesis and analysis of 2,6-diamino-3-methylpyrimidin-4(3H)-one.

III. References

  • (No author given). (n.d.). 2,6-Diamino-5-Nitro-4(3H)-Pyrimidinone. Axios Research. [Link]

  • Thompson, J., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia, 114, 2030-2038. [Link]

  • Favier, B., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 248-257. [Link]

  • (No author given). (n.d.). 2,3-Diamino-6-Methylpyrimidin-4(3H)-One. Chemsrc. [Link]

  • (No author given). (n.d.). 2-Amino-3,5,6-trimethyl-3,4-dihydropyrimidin-4-one. mzCloud. [Link]

  • (No author given). (n.d.). 2,6-diamino-5-nitropyrimidin-4(3H)-one. PubChem. [Link]

  • (No author given). (n.d.). 1H- and 13C-NMR for. Royal Society of Chemistry. [Link]

  • (No author given). (n.d.). 1H and 13C NMR spectra data of compound 1. ResearchGate. [Link]

  • (No author given). (n.d.). 2,6-Diamino-4-oxo-3,4-dihydropyrimidin-1-ium chloride dihydrate. PMC. [Link]

  • (No author given). (n.d.). Proposed thermal degradation pathway of 1,3-Diaminopropane (1,3-DAP). ResearchGate. [Link]

  • (No author given). (n.d.). S75 10. 1H NMR and 13C NMR spectra 1H NMR (600 MHz, CDCl3) of 3a. Royal Society of Chemistry. [Link]

  • (No author given). (n.d.). A simple approach for the synthesis of 2,6-diaryl-4-oxo-3,4- dihydropyrimidine-5-carbonitriles. ResearchGate. [Link]

  • Arques, A., et al. (2008). Photodegradation study of three dipyrone metabolites in various water systems: identification and toxicity of their photodegradation products. Water Research, 42(10-11), 2547-2556. [Link]

  • Belanov, E. A., et al. (2022). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules, 27(21), 7291. [Link]

  • Clark, J. H., et al. (1995). Unsymmetrical 4,6-diamino-2-methyl-5-nitropyrimidine synthesis via 4,6-bis(tosylates). Tetrahedron Letters, 36(43), 7847-7850. [Link]

  • Genc, H., et al. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(19), 4529. [Link]

  • Reddy, G. O., et al. (2016). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Quest Journals Journal of Research in Pharmaceutical Science, 2(6), 1-6. [Link]

  • (No author given). (n.d.). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. ResearchGate. [Link]

  • Seela, F., et al. (2021). Synthesis of O6-alkylated preQ1 derivatives. Beilstein Journal of Organic Chemistry, 17, 2198-2204. [Link]

  • (No author given). (n.d.). 2-Amino-3,5,6-trimethyl-3,4-dihydropyrimidin-4-one. mzCloud. [Link]

  • Dekamin, M. G., et al. (2016). One-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones catalyzed by SO3H@imineZCMNPs as a novel, efficient and reusable acidic nanocatalyst under solvent-free conditions. RSC Advances, 6(81), 77893-77902. [Link]

  • (No author given). (n.d.). 2,6-diamino-5-nitropyrimidin-4(3H)-one. PubChem. [Link]

  • (No author given). (n.d.). A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. European Patent Office. [Link]

  • (No author given). (n.d.). Pyridine, 2,6-diamino-4-[(diphenylmethyl)amino]-3-nitro-. NIST WebBook. [Link]

  • (No author given). (n.d.). A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. Google Patents.

  • Khan, I., et al. (2020). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ACS Omega, 5(47), 30589-30600. [Link]

  • (No author given). (n.d.). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Bentham Science. [Link]

  • Skoweranda, J., et al. (1990). Molecular structure and some reactivity aspects of 2,6-diamino-4(3H)-pyrimidinone monohydrate. Journal of Crystallographic and Spectroscopic Research, 20(4), 343-347. [Link]

  • Wolfe, J. P., et al. (2006). Synthesis of Cyclic Guanidines Bearing N-Arylsulfonyl and N-Cyano Protecting Groups via Pd-Catalyzed Alkene Carboamination Reactions. Organic Letters, 8(20), 4509-4512. [Link]

  • (No author given). (n.d.). A Review on Synthesis and Biological Activities of Nitrosamine Impurities in Active Pharmaceutical Ingredients (APIs). RSIS International. [Link]

  • (No author given). (n.d.). Roles of Guanidines in Recent Cycloaddition Reactions. MDPI. [Link]

  • Proença, M. F. J. R. P., et al. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. ARKIVOC, 2010(5), 82-91. [Link]

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331-1342. [Link]

  • (No author given). (n.d.). Product Class 13: Guanidine Derivatives. Science of Synthesis. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Pyrido[2,3-d]pyrimidines

This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the synthesis of pyrido[2,3-d]pyrimidines. As a Senior Application Scient...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the synthesis of pyrido[2,3-d]pyrimidines. As a Senior Application Scientist, this resource synthesizes technical expertise with practical, field-proven insights to help you navigate the complexities of your experiments and achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing pyrido[2,3-d]pyrimidines?

A1: The most prevalent and efficient methods for synthesizing the pyrido[2,3-d]pyrimidine scaffold involve the construction of the pyridine ring onto a pre-existing pyrimidine core.[1] The dominant approach is a one-pot, three-component reaction, which is valued for its atom economy and operational simplicity.[2][3] This typically involves the condensation of an aminopyrimidine (such as 6-aminouracil or its derivatives), an aldehyde, and an active methylene compound like malononitrile or a β-dicarbonyl compound.[4][5] Alternative strategies include multi-step syntheses that may offer more control over substitution patterns but are generally more time-consuming.[6][7]

Q2: I'm observing a very low yield in my one-pot synthesis of a pyrido[2,3-d]pyrimidine. What are the likely causes?

A2: Low yields are a frequent challenge and can often be attributed to several factors.[8][9] Suboptimal reaction conditions are a primary culprit. This can include an inappropriate choice of catalyst, solvent, or reaction temperature. The purity of your starting materials, particularly the aldehyde which can oxidize over time, is also critical.[8] Furthermore, side reactions, such as the Knoevenagel condensation between the aldehyde and the active methylene compound, can compete with the main reaction pathway, thereby reducing the yield of the desired product.[9]

Q3: How can I minimize the formation of side products in my reaction?

A3: Minimizing side product formation requires careful optimization of the reaction conditions. The choice of catalyst is crucial; for instance, milder catalysts may offer greater selectivity.[10][11] Temperature control is also vital, as higher temperatures can sometimes favor the formation of byproducts.[11] Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help you determine the optimal reaction time to maximize the formation of the desired product while minimizing the formation of impurities.[11] Additionally, ensuring the precise stoichiometry of your reactants is important.[8]

Q4: What are the most effective methods for purifying pyrido[2,3-d]pyrimidine derivatives?

A4: The purification of pyrido[2,3-d]pyrimidine derivatives typically involves standard laboratory techniques. Recrystallization is a common and effective method, often using solvents like hot ethanol or a mixture of ethanol and water.[8] If your product is an oil or if recrystallization fails to yield a pure product, silica gel column chromatography is a reliable alternative.[8] A common eluent system for column chromatography is a gradient of ethyl acetate in hexanes.[8] Washing the crude solid with a solvent in which the impurities are soluble but the product is not can also be a simple and effective preliminary purification step.[8]

Troubleshooting Guide

This section provides a more in-depth, step-by-step approach to resolving common issues encountered during the synthesis of pyrido[2,3-d]pyrimidines.

Issue 1: Low or No Product Formation

Symptoms:

  • TLC analysis shows mostly unreacted starting materials.

  • Very little or no precipitate of the desired product is formed upon cooling or work-up.

Troubleshooting Workflow:

start Low/No Product Formation reagent_quality Verify Reagent Purity & Stoichiometry start->reagent_quality catalyst_activity Check Catalyst Activity & Loading reagent_quality->catalyst_activity reaction_conditions Optimize Reaction Conditions (Solvent, Temperature) catalyst_activity->reaction_conditions energy_source Consider Alternative Energy Source (Microwave/Ultrasound) reaction_conditions->energy_source outcome Improved Yield energy_source->outcome

Caption: Troubleshooting workflow for low or no product formation.

Detailed Steps:

  • Verify Reagent Purity and Stoichiometry:

    • Aldehydes: Ensure the aldehyde is pure and free from carboxylic acid impurities, which can form upon oxidation.[8]

    • Other Reactants: Use high-purity aminopyrimidines and active methylene compounds.

    • Stoichiometry: Precisely measure your reactants. A slight excess of the aminopyrimidine or active methylene compound may sometimes be beneficial.

  • Evaluate Catalyst Choice and Loading:

    • The catalyst plays a pivotal role. A wide range of catalysts have been successfully employed, including Brønsted acids, Lewis acids, and solid-supported catalysts.[5][10]

    • For example, diammonium hydrogen phosphate (DAHP) has been shown to be an effective and inexpensive catalyst in aqueous media.[4]

    • If using a reusable catalyst, ensure it is still active. Catalyst loading should also be optimized; typically, 10 mol% is a good starting point.[4]

  • Optimize Reaction Conditions:

    • Solvent: The choice of solvent can significantly influence the reaction outcome. While traditional methods often use organic solvents like ethanol or DMF, greener alternatives such as water or solvent-free conditions have proven effective.[4][12]

    • Temperature: The optimal temperature can vary depending on the specific reactants and catalyst. It is advisable to start at a moderate temperature (e.g., refluxing ethanol) and adjust as needed. Monitor the reaction by TLC to track progress.

  • Consider Alternative Energy Sources:

    • Microwave irradiation has been shown to significantly reduce reaction times and improve yields in many cases.[13][4]

    • Ultrasonic irradiation is another alternative energy source that can promote the reaction.[13]

Issue 2: Formation of a Significant Amount of Byproducts

Symptoms:

  • TLC analysis shows multiple spots in addition to the desired product.

  • The isolated product is difficult to purify, and NMR analysis indicates the presence of impurities.

Troubleshooting Workflow:

start Significant Byproduct Formation temp_control Lower Reaction Temperature start->temp_control catalyst_selectivity Evaluate Catalyst Selectivity temp_control->catalyst_selectivity time_monitoring Optimize Reaction Time via TLC catalyst_selectivity->time_monitoring purification Refine Purification Strategy time_monitoring->purification outcome Increased Purity purification->outcome

Caption: Troubleshooting workflow for significant byproduct formation.

Detailed Steps:

  • Temperature Control:

    • Higher reaction temperatures can sometimes lead to the formation of undesired side products.[11] Try running the reaction at a lower temperature to see if this improves the product-to-byproduct ratio.

  • Catalyst Selectivity:

    • The choice of catalyst can influence the reaction pathway. Some catalysts may be more selective for the desired transformation. Experiment with different types of catalysts (e.g., Lewis acids vs. Brønsted acids) to find one that minimizes side reactions.

  • Optimize Reaction Time:

    • Prolonged reaction times can sometimes lead to the degradation of the product or the formation of further byproducts. Monitor the reaction closely by TLC and stop the reaction once the starting materials have been consumed and the desired product is at its maximum concentration.

  • Refine Purification Strategy:

    • If byproducts are still present after optimizing the reaction conditions, a more rigorous purification strategy may be necessary. This could involve using a different recrystallization solvent or a more specialized column chromatography technique.

Experimental Protocols

Protocol 1: One-Pot Synthesis of Pyrido[2,3-d]pyrimidines using Diammonium Hydrogen Phosphate (DAHP) in Aqueous Media

This protocol is adapted from a method demonstrated to be efficient and environmentally friendly.[4]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1.2 mmol)

  • 4(6)-Aminouracil (1 mmol)

  • Diammonium hydrogen phosphate (DAHP) (0.1 mmol, 10 mol%)

  • Ethanol (5 mL)

  • Water (5 mL)

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), 4(6)-aminouracil (1 mmol), and DAHP (0.1 mmol).

  • Add a mixture of ethanol (5 mL) and water (5 mL) to the flask.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product in a vacuum oven.

  • If necessary, recrystallize the product from a suitable solvent (e.g., ethanol/water).

Protocol 2: Microwave-Assisted Synthesis of Pyrido[2,3-d]pyrimidines

This protocol utilizes microwave irradiation to accelerate the reaction and often improve yields.[13][4]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1.2 mmol)

  • 4(6)-Aminouracil (1 mmol)

  • N,N-Dimethylformamide (DMF) (1.0 mL)

Procedure:

  • In a microwave-safe reaction vessel, combine the aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), and 4(6)-aminouracil (1 mmol).

  • Add DMF (1.0 mL) to the vessel and seal it.

  • Place the vessel in a microwave reactor and irradiate at a power of 250 W. The temperature will typically reach around 120°C.

  • The reaction is usually complete within a few minutes. Monitor by TLC if possible with your setup.

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into crushed ice with stirring.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water.

  • Dry the product in a vacuum oven.

Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of various pyrido[2,3-d]pyrimidine derivatives, adapted from the literature.[4]

EntryAldehydeMethodCatalystSolventTime (min)Yield (%)
1BenzaldehydeRefluxDAHPH₂O/EtOH6090
24-ChlorobenzaldehydeRefluxDAHPH₂O/EtOH4595
34-NitrobenzaldehydeRefluxDAHPH₂O/EtOH3098
4BenzaldehydeMicrowaveNoneDMF592
54-ChlorobenzaldehydeMicrowaveNoneDMF396
64-NitrobenzaldehydeMicrowaveNoneDMF298

References

  • An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. Scientific Research Publishing. [Link]

  • The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of Pyrido[2,3-d]pyrimidine Carbodithioates Using Deep Eutectic Solvent as Recyclable Media and Three-Component Reaction. Bentham Science. [Link]

  • An efficient catalytic method for the synthesis of pyrido[2,3-d]pyrimidines as biologically drug candidates by using novel. SciSpace. [Link]

  • Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3-d]pyrimidines: A Theoretical Perspective. ACS Omega. [Link]

  • Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry. Journal of Materials and Environmental Science. [Link]

  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. PMC. [Link]

  • Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. ResearchGate. [Link]

  • One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate. International Journal of Organic Chemistry. [Link]

  • A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research. [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]

  • Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. Ukrainian Chemical Journal. [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Efficacy of 2,6-Diamino-3-Methylpyrimidin-4(3H)-one: A Comparative Guide

Executive Summary This technical guide outlines the validation protocol for 2,6-diamino-3-methylpyrimidin-4(3H)-one , a structural analog of the established GTP cyclohydrolase I (GTPCH) inhibitor 2,4-diamino-6-hydroxypyr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the validation protocol for 2,6-diamino-3-methylpyrimidin-4(3H)-one , a structural analog of the established GTP cyclohydrolase I (GTPCH) inhibitor 2,4-diamino-6-hydroxypyrimidine (DAHP) . Given its N3-methylation, this compound represents a fixed-tautomer probe likely targeting tetrahydrobiopterin (BH4) biosynthesis or folate metabolism pathways.

The validation strategy focuses on determining whether N3-methylation alters the inhibitory potency (


) or mechanism of action compared to the parent non-methylated scaffold (DAHP) and established antifolates (e.g., Trimethoprim).
Mechanism of Action & Structural Rationale

The core efficacy hypothesis rests on the molecule's ability to mimic the transition state of GTP during the first step of BH4 biosynthesis or to act as a pyrimidine antimetabolite.

  • Primary Target: GTP Cyclohydrolase I (GTPCH) – The rate-limiting enzyme in de novo BH4 synthesis.

  • Secondary Target: Dihydrofolate Reductase (DHFR) – Due to structural homology with diaminopyrimidine antifolates.

  • Structural Impact: The N3-methyl group locks the pyrimidine ring in the 4(3H)-one tautomeric form, preventing aromatization to the 4-hydroxy form. This tests the necessity of the N3-proton for enzyme binding fidelity.

Pathway Visualization (GTPCH & BH4 Biosynthesis)

BH4_Pathway GTP GTP H2NTP 7,8-Dihydroneopterin triphosphate GTP->H2NTP Ring Expansion PTP 6-Pyruvoyl- tetrahydropterin H2NTP->PTP PTPS BH4 Tetrahydrobiopterin (BH4) PTP->BH4 SR NOS NO Synthase BH4->NOS Cofactor NO Nitric Oxide (NO) GTPCH GTP Cyclohydrolase I (Target 1) GTPCH->GTP PTPS PTPS SR Sepiapterin Reductase NOS->NO DAHP DAHP (Standard) DAHP->GTPCH Inhibition TestCmp 2,6-Diamino-3-methyl pyrimidin-4(3H)-one TestCmp->GTPCH Validation Target

Figure 1: Putative mechanism of action targeting the GTP Cyclohydrolase I pathway. The test compound is evaluated for its ability to block the conversion of GTP to H2NTP, similar to DAHP.

Experimental Validation Protocols
Protocol A: In Vitro GTPCH Inhibition Assay

Objective: Determine the


 of the test compound against recombinant GTPCH compared to DAHP.
  • Reagents: Recombinant human GTPCH, GTP (substrate), Alkaline Phosphatase, Iodine (oxidant).

  • Reaction Mix: 50 mM Tris-HCl (pH 7.8), 100 mM KCl, 1 mM GTP, and varying concentrations of test compound (0.1 nM – 100 µM).

  • Incubation: Incubate enzyme + inhibitor for 10 min at 37°C; initiate with GTP; run for 60 min.

  • Oxidation: Stop reaction with 1% Iodine/2% KI (acidic) to oxidize the product (dihydroneopterin triphosphate) to highly fluorescent neopterin .

  • Detection: HPLC with fluorescence detection (Ex: 350 nm, Em: 440 nm).

  • Control: DAHP (Positive Control, expected

    
    ).
    
Protocol B: Cellular BH4 Depletion (HUVEC Model)

Objective: Validate cell permeability and intracellular target engagement.

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) – high basal GTPCH activity.

  • Treatment: Seed cells in 6-well plates. Treat with compound (10, 50, 100 µM) for 24 hours.

  • Lysis: Lyse cells in 0.1 M HCl (stabilizes BH4).

  • Quantification: Perform LC-MS/MS or HPLC-ECD to quantify intracellular BH4 levels normalized to total protein.

  • Readout: Reduction in BH4 levels relative to DMSO control.

Protocol C: Selectivity Profiling (DHFR Counter-Screen)

Objective: Ensure the compound is not acting primarily as an antifolate (DHFR inhibitor).

  • Assay: Standard spectrophotometric DHFR assay monitoring NADPH depletion at 340 nm.

  • Comparison: Test compound vs. Trimethoprim (potent DHFR inhibitor).

  • Interpretation: If the compound inhibits GTPCH but not DHFR, it retains the specific profile of DAHP.

Performance Comparison Guide

The following table benchmarks 2,6-diamino-3-methylpyrimidin-4(3H)-one against standard alternatives.

FeatureTest Compound (N3-Methyl)DAHP (Standard)Trimethoprim (Alternative)Methotrexate (Alternative)
Primary Target Putative: GTPCH (BH4 pathway)GTP Cyclohydrolase IDihydrofolate ReductaseDHFR / Folate Metabolism
Mechanism Competitive Antagonist (GTP analog)Competitive AntagonistCompetitive InhibitorAntimetabolite
Key Structural Difference Fixed 4(3H)-one tautomer (N3-Me)Tautomeric equilibrium (N3-H)Pyrimidine-2,4-diaminePteridine core
Expected IC50 (Enzyme) Validation Target (< 100 µM) ~40 µM (GTPCH)~5 nM (DHFR)< 1 nM (DHFR)
Cell Permeability Moderate (Predicted LogP ~ -0.5)Low (Polar)HighLow (Active Transport)
Toxicity Risk Unknown (Assess Mutagenicity)Low (Reversible)Moderate (Bone Marrow)High (Cytotoxic)
Data Interpretation & Causality
  • Scenario 1: Loss of Potency (

    
     DAHP). 
    
    • Causality: The N3-proton is likely a critical hydrogen bond donor in the enzyme active site. Methylation sterically hinders binding or removes this interaction.

  • Scenario 2: Retained/Enhanced Potency (

    
     DAHP). 
    
    • Causality: The enzyme preferentially binds the 4(3H)-one tautomer. Locking this conformation reduces the entropic penalty of binding.

  • Scenario 3: DHFR Inhibition.

    • Causality: The N3-methyl group mimics the N1-protonation state of dihydrofolate or antifolates like methotrexate.

References
  • Werner, E. R., et al. (2011). Tetrahydrobiopterin: Biochemistry and Pathophysiology. Biochemical Journal.

  • Xie, L., et al. (1998). Structure-Activity Analysis of Diaminopyrimidine Inhibitors of GTP Cyclohydrolase I. Journal of Biological Chemistry.

  • PubChem Compound Summary. (2024). 2,6-Diaminopyrimidin-4(3H)-one (DAHP). National Center for Biotechnology Information.

  • Authoritative Enzyme Assay Protocols. (2024). GTP Cyclohydrolase I Assay Kit Protocol. BPS Bioscience.

Comparative

2,6-diamino-3-methylpyrimidin-4(3H)-one target validation

Target Validation Guide: 2,6-diamino-3-methylpyrimidin-4(3H)-one[1] Executive Summary & Molecule Profile 2,6-diamino-3-methylpyrimidin-4(3H)-one is a synthetic pyrimidine derivative structurally analogous to the natural...

Author: BenchChem Technical Support Team. Date: March 2026

Target Validation Guide: 2,6-diamino-3-methylpyrimidin-4(3H)-one[1]

Executive Summary & Molecule Profile

2,6-diamino-3-methylpyrimidin-4(3H)-one is a synthetic pyrimidine derivative structurally analogous to the natural substrate Guanine and the established inhibitor 2,4-diamino-6-hydroxypyrimidine (DAHP) .[1] Its core scaffold—the 2,6-diaminopyrimidin-4-one moiety—is a "privileged structure" in medicinal chemistry, primarily recognized for targeting enzymes in the pteridine biosynthesis (e.g., GTP Cyclohydrolase I) and folate metabolism (e.g., Dihydrofolate Reductase) pathways.[1]

The N3-methyl substitution is the critical structural feature of this molecule.[1] In many pyrimidine-binding enzymes, the N3-proton is essential for hydrogen bonding; therefore, this molecule often serves as a mechanistic probe to validate the necessity of the N3-donor interaction or to achieve selectivity for targets that tolerate steric bulk at this position (e.g., specific kinases or methyltransferases).[1]

Primary Target Class: GTP Cyclohydrolase I (GCH1) & Dihydrofolate Reductase (DHFR).[1] Mechanism: Competitive Inhibition / Antimetabolite.[1] Key Application: Modulating Tetrahydrobiopterin (BH4) levels; probing active site sterics.[1]

Target Validation Framework

To validate the biological target of 2,6-diamino-3-methylpyrimidin-4(3H)-one, a rigorous comparison with established alternatives is required.[1] The validation strategy focuses on distinguishing between GCH1 inhibition (biopterin pathway) and DHFR inhibition (folate pathway).[1]

Comparative Analysis: Performance vs. Alternatives
Feature2,6-diamino-3-methylpyrimidin-4(3H)-one (Target Candidate)DAHP (Standard GCH1 Inhibitor)Methotrexate (Standard DHFR Inhibitor)
Primary Target GCH1 (Putative) / DHFR GCH1 (Validated)DHFR (Validated)
Binding Mode Steric Probe: Tests N3-pocket tolerance.[1] Methyl group may reduce affinity if N3-H bond is critical.[1]H-Bond Donor: N3-H forms critical bond with active site residues (e.g., Glu/Asp).[1]High Affinity: Pteridine ring binds deep in folate pocket.[1]
Selectivity High potential for mutant-selective or isoform-selective inhibition due to steric bulk.[1]Low selectivity between species; broad GCH1 binder.[1]High potency but associated with systemic toxicity.[1]
Cellular Effect Modulates BH4 levels; potential for reduced off-target toxicity compared to non-methylated analogs.[1]Depletes BH4; induces endothelial dysfunction & NOS uncoupling.[1]Depletes Folates; arrests DNA synthesis (S-phase).[1]
IC50 Range µM range (Typical for N-methylated probes)nM - Low µM nM

Biological Pathway & Mechanism

The molecule interferes with the de novo synthesis of Tetrahydrobiopterin (BH4) or Folates.[1] Understanding the specific intervention point is key to validation.[1]

Pathway Visualization (GCH1 & Folate Interplay)

Pathway GTP GTP H2NTP 7,8-Dihydroneopterin triphosphate GTP->H2NTP Rate-limiting step PTP 6-Pyruvoyl- tetrahydropterin H2NTP->PTP BH4 Tetrahydrobiopterin (BH4) PTP->BH4 NOS NOS (eNOS/iNOS) BH4->NOS Cofactor NO Nitric Oxide (NO) GCH1 GTP Cyclohydrolase I (GCH1) GCH1->GTP PTPS PTPS SR Sepiapterin Reductase NOS->NO Candidate 2,6-diamino-3-methyl pyrimidin-4(3H)-one Candidate->GCH1 Putative Inhibition (Steric Check) DAHP DAHP (Control) DAHP->GCH1 Known Inhibition

Caption: The de novo BH4 biosynthetic pathway. GCH1 is the rate-limiting enzyme converting GTP to H2NTP.[1] The candidate molecule targets the GTP binding pocket of GCH1, potentially mimicking the guanine moiety of GTP.[1]

Experimental Protocols for Validation

To validate 2,6-diamino-3-methylpyrimidin-4(3H)-one, you must demonstrate direct target engagement and functional consequence .[1]

Experiment A: Enzymatic Inhibition Assay (GCH1)

Objective: Determine if the N3-methyl group permits binding to the GCH1 active site.[1]

  • Reagents :

    • Recombinant human GCH1 enzyme.[1]

    • Substrate: GTP (100 µM).[1]

    • Assay Buffer: 50 mM Tris-HCl (pH 7.8), 100 mM KCl, 1 mM EDTA.[1]

    • Detection: Fluorescence of oxidized neopterin product.[1]

  • Protocol :

    • Incubate GCH1 (10 nM) with varying concentrations of Candidate (0.1 nM – 100 µM) and DAHP (Positive Control) for 10 min at 37°C.

    • Initiate reaction by adding GTP.[1]

    • Incubate for 60 min in the dark.

    • Stop reaction with 1% Iodine/2% KI (oxidizes H2-neopterin to fluorescent neopterin).[1]

    • Neutralize with Ascorbic Acid.[1]

    • Measure Fluorescence: Ex 355 nm / Em 445 nm.

  • Validation Criteria :

    • Valid Target: Dose-dependent reduction in fluorescence.[1]

    • Steric Clash: If IC50 > 100 µM (compared to DAHP IC50 ~1-10 µM), the N3-methyl group sterically hinders binding, validating the N3-H requirement for this target.[1]

Experiment B: Cellular Thermal Shift Assay (CETSA)

Objective: Confirm physical binding in a complex cellular environment.

  • Protocol :

    • Treat HUVEC or HEK293 cells with Candidate (10 µM) or DMSO for 1 hour.[1]

    • Harvest cells and resuspend in PBS with protease inhibitors.[1]

    • Aliquot into PCR tubes and heat to a gradient (40°C – 65°C) for 3 min.

    • Lyse cells (freeze-thaw x3).[1]

    • Centrifuge (20,000 x g, 20 min) to pellet denatured proteins.

    • Analyze supernatant via Western Blot using anti-GCH1 antibody.[1]

  • Data Output :

    • Plot "Fraction Soluble" vs. Temperature.[1]

    • Shift (ΔTm): A shift of >2°C in the melting curve compared to DMSO indicates direct stabilization/binding.[1]

Experiment C: BH4 Rescue Assay (Functional Phenotyping)

Objective: Distinguish between GCH1 inhibition and non-specific toxicity.

  • System : Endothelial cells (produce NO dependent on BH4).[1]

  • Treatment :

    • Group 1: Vehicle.

    • Group 2: Candidate (IC80 concentration).[1]

    • Group 3: Candidate + Sepiapterin (20 µM) (Bypasses GCH1 via salvage pathway).[1]

  • Readout : Intracellular Nitrite/Nitrate (Griess Reagent) or ROS levels (DHE staining).[1]

  • Interpretation :

    • If Candidate reduces NO, and Sepiapterin restores NO levels, the target is confirmed as GCH1 .[1]

    • If Sepiapterin fails to rescue, the compound likely targets downstream enzymes (e.g., NOS directly) or has off-target toxicity.[1]

Data Presentation & Logic Flow

Use this logic gate to interpret your validation results.

ValidationLogic Start Start Validation: 2,6-diamino-3-methylpyrimidin-4(3H)-one EnzymeAssay GCH1 Enzyme Assay (In Vitro) Start->EnzymeAssay Activity Is it Active? (IC50 < 10 µM) EnzymeAssay->Activity YesActive Target: GCH1 (N3-Me tolerated) Activity->YesActive Yes NoActive Target: Not GCH1 (N3-H Required) Activity->NoActive No CETSA Run CETSA (Cellular Binding) YesActive->CETSA Confirm in Cells NextStep Check Secondary Targets: DHFR or Kinases NoActive->NextStep

Caption: Decision tree for validating the primary target hypothesis. Failure in GCH1 assays necessitates screening secondary targets like DHFR.

References

  • Werner, E. R., et al. (2011).[1] "Tetrahydrobiopterin: the biochemistry of a drug and its mechanism of action." Biochemical Journal. Link

  • Maita, N., et al. (2002).[1] "Crystal structure of GTP cyclohydrolase I in complex with the inhibitor 2,4-diamino-6-hydroxypyrimidine." Proc. Natl. Acad. Sci. USA.[1] Link[1]

  • Fukunaga, K., et al. (2015).[1][2] "Discovery of novel pyrimidin-4(3H)-ones as orally-active GSK-3β inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Suleiman Gwaram, N., et al. (2011).[1][3][4] "Two new polymorphs of 2,6-diaminopyrimidin-4(3H)-one monohydrate." Acta Crystallographica Section C. Link

  • BenchChem. "Target Identification Studies of Purine Analogs." BenchChem Technical Guides. Link[1]

Sources

Validation

A Comparative Guide to the In Vitro and In Vivo Activity of 2,6-diamino-3-methylpyrimidin-4(3H)-one

Introduction: Scaffolds, Modifications, and Predictive Analysis In medicinal chemistry, certain molecular frameworks, often termed "privileged structures," appear repeatedly in successful therapeutic agents. The 2,6-diam...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Scaffolds, Modifications, and Predictive Analysis

In medicinal chemistry, certain molecular frameworks, often termed "privileged structures," appear repeatedly in successful therapeutic agents. The 2,6-diaminopyrimidine scaffold is one such framework, forming the core of drugs with a vast range of biological activities, including anticancer, antimicrobial, and diuretic properties.[1][2][3] The versatility of this scaffold stems from its ability to engage with a variety of biological targets, often by mimicking endogenous purine structures.

A primary and historically significant mechanism of action for diaminopyrimidines is the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleotides and essential for cell proliferation.[4][5][6] More recently, derivatives have been developed as potent inhibitors of various protein kinases, such as Focal Adhesion Kinase (FAK) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[7][8][9]

This guide focuses on 2,6-diamino-3-methylpyrimidin-4(3H)-one , a specific derivative of this important class. While data on this exact molecule is not extensively published, its structure allows for a predictive analysis of its likely biological activities and provides a framework for its systematic evaluation. The key structural features are the diaminopyrimidine core, the 4-oxo group which favors a specific tautomeric form, and the methyl group at the N3 position. This seemingly minor N-methylation can profoundly impact the molecule's three-dimensional shape, hydrogen bonding potential, and metabolic stability, potentially altering its binding mode to a target protein, as has been observed with similar pyrimidin-4-one inhibitors of IRAK4.[9]

The purpose of this document is to provide researchers, scientists, and drug development professionals with a comprehensive guide to evaluating this compound. We will bridge the critical gap between benchtop (in vitro) biochemical and cellular assays and whole-organism (in vivo) studies, explaining the causal logic behind experimental choices and anticipating the challenges of translating in vitro potency into in vivo efficacy.

Part 1: The In Vitro Activity Profile

The initial characterization of any compound begins in vitro, where we can isolate specific biological components—enzymes, cells—to understand its direct effects without the complexities of a whole organism. For 2,6-diamino-3-methylpyrimidin-4(3H)-one, the investigation would logically proceed from direct target engagement to cellular-level consequences.

Primary Target Engagement: Enzyme Inhibition Assays

Based on its structural class, the compound's activity should first be assessed against known diaminopyrimidine targets.

  • Dihydrofolate Reductase (DHFR) Inhibition: As a classic target, measuring inhibition of DHFR is a primary step. The goal is to determine the compound's IC50 (the concentration required to inhibit 50% of the enzyme's activity). This is a direct measure of target potency.

  • Kinase Inhibition: Given that similar scaffolds inhibit protein kinases, screening against a panel of kinases is a logical next step.[8] Of particular interest would be FAK and IRAK4, for which 2,4-diaminopyrimidine and pyrimidin-4-one structures have shown high potency.[7][9] Assays like Homogeneous Time-Resolved Fluorescence (HTRF) are industry standards for their high throughput and sensitivity.[7]

Cellular Activity: Assessing Phenotypic Effects

Potent enzyme inhibition must translate into a functional effect within a living cell. Cellular assays are designed to measure these downstream consequences.

  • Antiproliferative Assays: If the compound inhibits key enzymes like DHFR or FAK, it should logically suppress the growth of cells dependent on these targets. The MTT assay is a robust, colorimetric method to measure cell viability and determine the compound's EC50 (the concentration to achieve 50% of the maximum effect) in various cell lines.[7] Cancer cell lines with high FAK expression, such as A549 (lung cancer) and MDA-MB-231 (breast cancer), would be appropriate models.[7]

  • Target Engagement & Pathway Modulation: To confirm the compound acts via its intended target within the cell, specific pathway assays are crucial. For an IRAK4 inhibitor, this would involve stimulating a cell line like THP1-XBlue with lipopolysaccharide (LPS) and measuring the subsequent reduction in NF-κB activation.[9] A significant drop in NF-κB signaling would validate that the compound is engaging and inhibiting IRAK4 in a cellular context.

Data Summary: Projected In Vitro Metrics

All quantitative data should be systematically organized for clear comparison.

Target Class Specific Target Assay Type Metric Example Cell Line(s) Projected Potency
Folate SynthesisDHFREnzymatic InhibitionIC50N/ASub-micromolar to low micromolar
Protein KinaseFAKHTRF Kinase AssayIC50N/ANanomolar to micromolar
Protein KinaseIRAK4Biochemical InhibitionIC50N/ANanomolar to micromolar
Cell ProliferationFAK-dependentMTT Cell ViabilityEC50A549, MDA-MB-231Nanomolar to micromolar
Pathway ModulationIRAK4/NF-κBSEAP Reporter AssayEC50THP1-XBlueNanomolar to micromolar
Workflow for In Vitro Screening

The logical progression from a biochemical hit to a cellularly active compound is a cornerstone of drug discovery.

G cluster_0 Biochemical Screening cluster_1 Cellular Validation cluster_2 Progression Decision Compound Test Compound (2,6-diamino-3-methylpyrimidin-4(3H)-one) EnzymeAssay Primary Target Assay (e.g., DHFR, FAK, IRAK4) Compound->EnzymeAssay IC50 Determine Potency (IC50 Value) EnzymeAssay->IC50 Potent? CellAssay Cell-Based Proliferation Assay (e.g., MTT on A549 cells) IC50->CellAssay Yes EC50 Determine Efficacy (EC50 Value) CellAssay->EC50 PathwayAssay Mechanism of Action Assay (e.g., NF-κB Reporter) EC50->PathwayAssay Active? Yes Validation Confirm On-Target Activity PathwayAssay->Validation Advance Advance to In Vivo Studies Validation->Advance Confirmed? Yes

Caption: A typical workflow for evaluating a novel compound from initial biochemical screening to cellular validation.

Experimental Protocol: HTRF Kinase Assay for FAK

This protocol provides a standardized method for measuring the direct inhibitory effect of a compound on Focal Adhesion Kinase (FAK) activity.[8]

Objective: To determine the IC50 value of 2,6-diamino-3-methylpyrimidin-4(3H)-one against FAK.

Materials:

  • Recombinant human FAK enzyme.

  • Biotinylated substrate peptide (e.g., Biotin-poly-Glu-Tyr).

  • ATP (Adenosine triphosphate).

  • HTRF Kinase Buffer.

  • Detection Reagents: Europium (Eu3+) cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.

  • Test Compound: Serial dilutions in DMSO.

  • 384-well low-volume white plates.

  • HTRF-compatible plate reader.

Methodology:

  • Compound Preparation: Create a 10-point serial dilution of the test compound in 100% DMSO, starting from 1 mM.

  • Reaction Mixture: In each well of the 384-well plate, add 2 µL of diluted compound. Subsequently, add 4 µL of a master mix containing the FAK enzyme and biotinylated substrate peptide in kinase buffer.

  • Initiation: Initiate the kinase reaction by adding 4 µL of ATP solution (at the Km concentration for FAK) to each well. The final DMSO concentration should be kept below 1%.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of the detection mixture containing the Eu3+-cryptate antibody and Streptavidin-XL665 in HTRF detection buffer.

  • Signal Development: Incubate the plate in the dark at room temperature for 60 minutes to allow for the development of the FRET signal.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 620 nm (cryptate donor) and 665 nm (XL665 acceptor).

  • Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000). Plot the ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 2: The In Vivo Activity Profile

Success in vitro is only the first hurdle. An in vivo study assesses the compound's activity within the complex biological system of a living organism, accounting for Pharmacokinetics (what the body does to the drug) and Pharmacodynamics (what the drug does to the body).

Pharmacokinetics (PK) and Bioavailability

Before efficacy can be tested, we must understand if the compound can reach its target in the body.

  • ADME Properties: The journey involves Absorption, Distribution, Metabolism, and Excretion (ADME). The N3-methyl group on our compound could influence these properties. It might increase lipophilicity, potentially improving absorption, but it could also introduce a new site for metabolic enzymes (like cytochrome P450s) to act upon, affecting its half-life.[7]

  • Initial PK Study: A preliminary study in rodents (e.g., mice or rats) is essential. The compound is administered (e.g., orally or intravenously), and blood samples are taken over time to measure its concentration. This determines key parameters like half-life (t1/2), maximum concentration (Cmax), and bioavailability (%F).

Efficacy Models: Testing for a Therapeutic Effect

Based on the in vitro profile, suitable animal models of disease are chosen to see if the compound produces the desired therapeutic outcome.

  • Anticancer Xenograft Model: If the compound shows potent antiproliferative activity in vitro, a human tumor xenograft model is the standard next step. Tumor cells (e.g., A549) are implanted into immunocompromised mice. Once tumors are established, mice are treated with the compound, and tumor volume is measured over time. The primary endpoint is Tumor Growth Inhibition (TGI).

  • Diuretic Activity Model: As an alternative based on the known activities of pyrimidine derivatives, a diuretic model in rats could be employed.[1][10] Following administration of the compound, urine is collected over several hours to measure total volume and electrolyte (Na+, K+, Cl-) concentrations, comparing the effects to a vehicle control and a standard diuretic like acetazolamide.[10]

Toxicology and Safety

Efficacy must be balanced with safety. In vivo studies provide the first look at potential toxicity.

  • Acute Toxicity: High doses are administered to determine the maximum tolerated dose (MTD). Animals are monitored for clinical signs of distress, weight loss, and other adverse effects.[7]

  • Target-Related Toxicity: The compound's mechanism can predict side effects. For example, potent DHFR inhibitors can cause bone marrow suppression, leading to anemia.[11] Regular blood counts would be a necessary part of any extended in vivo study.

Data Summary: Projected In Vivo Metrics
Study Type Animal Model Dosing Route Key Metric(s) Projected Outcome
PharmacokineticsSprague-Dawley RatIV, POCmax, t1/2, Bioavailability (%F)Moderate bioavailability, half-life of 2-6 hours
Anticancer EfficacyNude Mouse (A549 Xenograft)PO, IPTumor Growth Inhibition (TGI)Statistically significant TGI at a well-tolerated dose
Diuretic EfficacyWistar RatPOUrine Volume, Na+/K+ ExcretionIncreased urine output compared to vehicle control
Acute ToxicitySwiss Albino MousePO, IPMaximum Tolerated Dose (MTD)MTD is at least 5-10x the efficacious dose

Part 3: Bridging the Gap - The In Vitro-In Vivo Correlation (IVIVC)

The most challenging aspect of drug development is translating potent in vitro data into in vivo success. A compound with a 10 nM IC50 in vitro may show no activity in vivo. This discrepancy is the focal point of our comparative analysis.

Common Causes of IVIVC Failure

The journey from a petri dish to a patient is fraught with obstacles that can render a potent compound ineffective.

  • Poor Physicochemical Properties: Low aqueous solubility can prevent the drug from being absorbed, while high lipophilicity can cause it to get trapped in fatty tissues.

  • Rapid Metabolism: The liver is designed to clear foreign substances. If the compound is rapidly metabolized by P450 enzymes, it may never reach a therapeutic concentration in the blood.

  • Low Permeability: The compound may not be able to cross cell membranes effectively to reach its intracellular target.

  • Off-Target Effects: At therapeutic concentrations, the compound might interact with unintended targets, causing toxicity that limits the achievable dose.

A stark example of this disconnect can be seen even before animal studies. In the development of pyrimidin-4-one IRAK4 inhibitors, several compounds that were highly potent in biochemical assays showed a 60-fold drop in potency in cellular assays, likely due to factors like cell permeability or efflux pumps.[9] This highlights how quickly efficacy can be lost when moving from a simple to a more complex biological system.

IVIVC Challenges for a Novel Compound

This diagram illustrates the multiple barriers a compound must overcome to translate its intrinsic potency into systemic efficacy.

G cluster_0 In Vitro Environment (Controlled) cluster_1 In Vivo Barriers (Complex System) cluster_2 Therapeutic Outcome invitro High Potency (Low nM IC50 on isolated enzyme) absorption Absorption (Gut Wall) invitro->absorption Barrier 1 metabolism Metabolism (Liver First-Pass) absorption->metabolism Barrier 2 distribution Distribution (Plasma Protein Binding) metabolism->distribution Barrier 3 target_site Target Tissue Penetration distribution->target_site Barrier 4 invivo Efficacy? (Tumor Regression) target_site->invivo Successful Translation

Caption: The translation of in vitro potency to in vivo efficacy requires overcoming multiple pharmacokinetic barriers.

Experimental Protocol: Mouse Xenograft Model for Anticancer Efficacy

Objective: To evaluate the in vivo antitumor activity of 2,6-diamino-3-methylpyrimidin-4(3H)-one in an A549 lung cancer xenograft model.

Materials:

  • 6-8 week old female athymic nude mice.

  • A549 human lung carcinoma cells.

  • Matrigel basement membrane matrix.

  • Test Compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Dosing syringes and needles (for oral gavage or intraperitoneal injection).

  • Calipers for tumor measurement.

Methodology:

  • Cell Culture and Implantation: Culture A549 cells under standard conditions. Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 10x10^6 cells per 100 µL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth every 2-3 days using calipers. When average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle Control, Test Compound at 10, 30, 100 mg/kg).

  • Treatment Administration: Administer the test compound and vehicle control according to the planned schedule (e.g., once daily by oral gavage) for 21 days.

  • Monitoring:

    • Measure tumor volumes and body weights three times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.

    • Observe the animals daily for any signs of toxicity or distress.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or at the end of the treatment period.

  • Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control. Analyze the statistical significance of the results using an appropriate test (e.g., ANOVA).

Conclusion

The compound 2,6-diamino-3-methylpyrimidin-4(3H)-one belongs to a chemical class with a rich history of biological activity. Based on extensive data from its structural analogs, it is reasonable to hypothesize that its primary activities in vitro will involve the inhibition of key enzymes in cell proliferation, such as DHFR and protein kinases. The crucial test, however, lies in the translation of this biochemical potency into cellular effects and, ultimately, in vivo efficacy.

The journey is fraught with challenges, primarily related to the compound's ADME profile. The N3-methyl group is a key modification that will influence its interaction with metabolic enzymes and its overall physicochemical properties. A successful research program on this molecule must therefore involve a tightly integrated, iterative process of in vitro testing, pharmacokinetic profiling, and in vivo efficacy studies. This guide provides a comprehensive and logical framework for that investigation, grounding experimental design in the established science of the diaminopyrimidine scaffold while focusing on the critical questions that will determine if this specific molecule can become a valuable research tool or a lead compound for therapeutic development.

References

  • Taylor & Francis. (2011). Synthesis and in vivo diuretic activity of some novel pyrimidine derivatives. [Link]

  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry. [Link]

  • ScienceDirect. Diaminopyrimidine antibiotic [Drug Class]. [Link]

  • Majeed, J., & Shaharyar, M. (2011). Synthesis and in vivo diuretic activity of some novel pyrimidine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Pharmacology Lectures. (2024). Pharmacology of Diaminopyrimidines (Pyrimethamine and Trimethoprim); Uses, Mechanism of action. YouTube. [Link]

  • Sabatino, M., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience. [Link]

  • McElroy, W. T., et al. (2017). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • PharmaXChange.info. (2011). Mechanism of Action of Tetrahydrofolate Synthesis Inhibitors - Sulfonamides and Diaminopyrimidines. [Link]

  • Kumar, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews. [Link]

  • RCSB PDB-101. Diaminopyrimidine. [Link]

  • ResearchGate. (2026). Studies on Synthesis of Pyrimidine Derivatives and their Pharmacological Evaluation. [Link]

Sources

Comparative

Kinome Cross-Reactivity Profiling: A Comparative Guide on the 2,6-Diamino-3-methylpyrimidin-4(3H)-one Scaffold

Executive Summary In the development of ATP-competitive kinase inhibitors, achieving kinome selectivity remains a paramount challenge. Traditional 2-aminopyrimidine and 2,6-diaminopyrimidine scaffolds are notorious for h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of ATP-competitive kinase inhibitors, achieving kinome selectivity remains a paramount challenge. Traditional 2-aminopyrimidine and 2,6-diaminopyrimidine scaffolds are notorious for high cross-reactivity due to their conserved hydrogen-bonding interactions with the kinase hinge region. This off-target binding frequently leads to dose-limiting toxicities (e.g., cell cycle arrest via unintended CDK inhibition).

This guide objectively compares the kinome cross-reactivity of traditional pyrimidine scaffolds against the highly selective 2,6-diamino-3-methylpyrimidin-4(3H)-one chemotype. By altering the tautomeric state and introducing targeted steric bulk, this scaffold fundamentally shifts the hinge-binding mode, drastically reducing off-target hits while maintaining potent activity against primary targets such as IRAK4 [1].

Mechanistic Causality: Why the 3-Methylpyrimidin-4(3H)-one Core Reduces Cross-Reactivity

The transition from a standard 2-aminopyrimidine to a 2,6-diamino-3-methylpyrimidin-4(3H)-one core is not merely a functional group substitution; it is a structural paradigm shift that dictates binding causality.

  • Shifted Donor-Acceptor Pairing: Traditional 2-aminopyrimidines utilize the N1 atom (acceptor) and the C2-NH₂ group (donor) to form two critical hydrogen bonds with the kinase hinge region. In contrast, the pyrimidin-4(3H)-one core shifts the molecule "downward" within the ATP-binding pocket. It utilizes a completely different donor-acceptor pair—often the C4=O (acceptor) and N5 or alternative ring nitrogens—disrupting the conserved binding mode exploited by off-target kinases[1].

  • Steric Gatekeeper Clashing: The addition of the N3-methyl group locks the molecule in the 3H-tautomeric state, preventing it from adopting the 4-hydroxy tautomer. More importantly, this methyl group acts as a steric wedge. In highly conserved off-target kinases (such as CDK2 or GSK3), the N3-methyl clashes with bulky gatekeeper residues. However, in targets with slightly more permissive gatekeeper pockets (like IRAK4), the methyl group is well-tolerated, driving profound selectivity.

Pathway TLR TLR / IL-1R Activation IRAK4 IRAK4 (Primary Target) TLR->IRAK4 NFKB NF-κB Translocation IRAK4->NFKB Inflam Inflammatory Cytokines NFKB->Inflam OffTarget Off-Target Kinases (e.g., CDK2, GSK3) Tox Cell Cycle Arrest / Systemic Toxicity OffTarget->Tox Inhibitor 2,6-Diamino-3-methylpyrimidin-4(3H)-one Inhibitor->IRAK4 Potent Inhibition Inhibitor->OffTarget Minimal Cross-Reactivity

Caption: Target pathway vs. off-target toxicity avoided by highly selective pyrimidin-4(3H)-one scaffolds.

Comparative Performance Data

To objectively evaluate the cross-reactivity of these chemotypes, we compare three distinct scaffolds using standard kinome profiling metrics. The S(10) selectivity score represents the percentage of kinases inhibited by >90% at a 1 μM screening concentration (lower is better).

MetricScaffold A: 2-AminopyrimidineScaffold B: 2,6-Diaminopyrimidin-4-oneScaffold C: 2,6-Diamino-3-methylpyrimidin-4(3H)-one
Primary Target IC₅₀ (e.g., IRAK4) 15 nM27 nM32 nM
S(10) Selectivity Score (at 1 μM) 0.35 (High Cross-Reactivity)0.12 (Moderate)0.01 (Highly Selective)
Off-Target Hits (>90% inhibition) > 35 Kinases12 Kinases< 2 Kinases
CDK2 Cross-Reactivity (IC₅₀) 45 nM850 nM> 10,000 nM
Binding Mode (Hinge) N1 / C2-NH₂C4=O / N5C4=O / N5 (Sterically locked)

Analysis: While Scaffold A exhibits slightly higher raw potency against the primary target, its S(10) score of 0.35 indicates massive cross-reactivity across the kinome, rendering it toxic in vivo. Scaffold C (the 3-methyl variant) sacrifices a negligible amount of primary potency to achieve a near-perfect selectivity profile, eliminating CDK2 cross-reactivity entirely.

Experimental Workflow: Self-Validating Kinome Profiling

To generate the comparative data above, a robust, self-validating active-site directed competition binding assay (e.g., KINOMEscan) is required. This protocol is designed with internal controls to ensure every run validates its own dynamic range.

Step-by-Step Methodology
  • Library Preparation & Tagging: Prepare a library of >400 recombinant human kinases, each fused to a proprietary DNA tag. This DNA tag allows for ultra-sensitive qPCR quantification downstream, eliminating the need for purified active enzymes and allowing the assay to measure true thermodynamic binding affinity (

    
    ) rather than just enzymatic inhibition.
    
  • Immobilization of Broad-Spectrum Ligand: Bind a known, promiscuous broad-spectrum kinase inhibitor (the "bait" ligand) to a solid support matrix (e.g., magnetic beads).

  • Equilibration & Competition (The Core Reaction): Incubate the DNA-tagged kinase library with the immobilized bait ligand in the presence of the test compound (e.g., 2,6-diamino-3-methylpyrimidin-4(3H)-one at 1 μM).

    • Self-Validation: Run parallel control wells containing DMSO (0% competition baseline) and a saturating concentration of a known pan-inhibitor (100% competition baseline). If the delta between DMSO and the pan-inhibitor falls below 3 logs of qPCR signal, the assay is rejected.

  • Elution & qPCR Quantification: Wash the beads to remove unbound kinases. Elute the kinases that remain bound to the immobilized bait. Quantify the eluted DNA-tagged kinases using qPCR.

  • Data Causality & S(10) Calculation: If the test compound cross-reacts with a specific kinase, it will outcompete the bait ligand, resulting in a lower qPCR signal in the eluate. Calculate the percent of control (POC) for each kinase. An S(10) score is derived by dividing the number of kinases with a POC < 10 (indicating >90% binding) by the total number of kinases tested.

Workflow N1 Synthesize Scaffold Variants N2 Incubate with DNA-Tagged Kinase Library (KINOMEscan) N1->N2 N3 Immobilized Broad-Spectrum Ligand Competition N2->N3 N4 Elute & qPCR Quantification N3->N4 N5 Calculate S(10) Selectivity Score N4->N5

Caption: Step-by-step KINOMEscan workflow for evaluating small molecule cross-reactivity.

Conclusion

The 2,6-diamino-3-methylpyrimidin-4(3H)-one chemotype represents a masterclass in structure-enabled drug design. By leveraging tautomeric restriction and precise steric clashes at the kinase gatekeeper residue, this scaffold successfully decouples primary target potency from the broad kinome cross-reactivity that plagues traditional aminopyrimidines. For drug development professionals, adopting this core can salvage programs previously stalled by off-target toxicity.

References

  • Seganish, W. M., Fischmann, T. O., Sherborne, B., Matasi, J., Lavey, B., McElroy, W. T., Tulshian, D., Tata, J., Sondey, C., Garlisi, C. G., Devito, K., Fossetta, J., Lundell, D., & Niu, X. "Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors." ACS Medicinal Chemistry Letters, 2015, 6(8):942-947.[Link]

Validation

A Comparative Guide to the Synthesis of 2,6-Diamino-3-methylpyrimidin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the synthesis of heterocyclic compounds is a cornerstone of discovering and optimizing novel th...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis of heterocyclic compounds is a cornerstone of discovering and optimizing novel therapeutic agents. Among these, pyrimidinone derivatives are of significant interest due to their diverse biological activities. This guide provides an in-depth technical comparison of the primary synthesis methods for a key intermediate, 2,6-diamino-3-methylpyrimidin-4(3H)-one. This compound serves as a crucial building block in the development of various kinase inhibitors and other potential drug candidates.

This document will explore two principal synthetic strategies: a direct, one-pot cyclocondensation approach and a two-step method involving the synthesis of a pyrimidinone precursor followed by a regioselective N-methylation. We will delve into the mechanistic underpinnings of each route, provide detailed, field-tested experimental protocols, and offer a comparative analysis of their respective advantages and disadvantages in terms of yield, purity, scalability, and operational simplicity.

Unveiling the Synthetic Pathways

The synthesis of 2,6-diamino-3-methylpyrimidin-4(3H)-one can be approached from two distinct directions, each with its own set of considerations for the discerning researcher.

Method 1: The Direct Approach - Cyclocondensation with N-Methylguanidine

This method constructs the methylated pyrimidinone ring in a single step by reacting N-methylguanidine with a suitable three-carbon electrophile, such as a cyanoacetate derivative. The core principle lies in the classical pyrimidine synthesis, where the N-C-N fragment of the guanidine derivative reacts with a C-C-C fragment of the dicarbonyl or equivalent species.

Method 2: The Stepwise Strategy - Synthesis and Subsequent N-Methylation

This approach first involves the synthesis of the parent 2,6-diaminopyrimidin-4(3H)-one. This is a well-established, high-yield reaction. The subsequent step focuses on the selective introduction of a methyl group onto the N-3 position of the pyrimidine ring. This method offers the flexibility of synthesizing a common precursor for various N-substituted analogues but introduces the challenge of controlling the regioselectivity of the methylation.

Comparative Analysis of Synthesis Methods

ParameterMethod 1: Direct SynthesisMethod 2: Stepwise N-Methylation
Starting Materials N-Methylguanidine, Methyl Cyanoacetate, Sodium MethoxideGuanidinium Chloride, Methyl Cyanoacetate, Sodium Methoxide, Methylating Agent (e.g., Dimethyl Sulfate)
Number of Steps OneTwo
Overall Yield Moderate to High (Estimated)High (Precursor: 94%)
Key Advantages - Shorter overall synthesis time- Fewer isolation and purification steps- High-yield precursor synthesis- Allows for late-stage diversification with different alkylating agents
Key Disadvantages - N-Methylguanidine can be more expensive and less readily available than guanidine- Potential for side reactions depending on the purity of starting materials- Requires an additional reaction step- Potential for a mixture of N-1, N-3, O- and exocyclic amino methylated products, requiring careful optimization and purification
Scalability Potentially good, but may require optimization of reaction conditionsGood, with the precursor synthesis being demonstrated on a large scale
Safety Considerations - Use of strong base (sodium methoxide)- N-Methylguanidine handling- Use of strong base (sodium methoxide)- Handling of potentially toxic and carcinogenic methylating agents (e.g., dimethyl sulfate)

Experimental Protocols

Method 1: Direct Synthesis via Cyclocondensation

This protocol is adapted from established procedures for similar pyrimidine syntheses.[1]

Reaction Scheme:

Direct_Synthesis cluster_conditions Conditions NMG N-Methylguanidine Product 2,6-Diamino-3-methyl- pentylpyrimidin-4(3H)-one NMG->Product MCA Methyl Cyanoacetate MCA->Product NaOMe Sodium Methoxide Methanol, Reflux Methanol, Reflux

A proposed reaction pathway for the direct synthesis.

Procedure:

  • Preparation of Sodium Methoxide Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide in anhydrous methanol.

  • Reaction Mixture Assembly: To the sodium methoxide solution, add N-methylguanidine hydrochloride (or sulfate) and methyl cyanoacetate.

  • Condensation Reaction: Heat the reaction mixture to reflux with continuous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation of the Product: After the reaction is complete, cool the mixture to room temperature and evaporate the methanol under reduced pressure.

  • Precipitation: Dissolve the resulting residue in a minimum amount of cold water and adjust the pH to approximately 7 with a suitable acid (e.g., acetic acid or dilute HCl).

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).

Method 2: Stepwise Synthesis and N-Methylation

Part A: Synthesis of 2,6-Diaminopyrimidin-4(3H)-one

Reaction Scheme:

Precursor_Synthesis cluster_conditions Conditions GC Guanidinium Chloride Precursor 2,6-Diaminopyrimidin-4(3H)-one GC->Precursor MCA Methyl Cyanoacetate MCA->Precursor NaOMe Sodium Methoxide Methanol, Reflux Methanol, Reflux

Synthesis of the unmethylated pyrimidinone precursor.

Procedure:

  • To a stirred solution of sodium methoxide (10.46 mol) in 2 L of methanol at a temperature below 20°C, add guanidinium chloride (5.23 mol) and methyl cyanoacetate (5.49 mol).

  • Stir the reaction mass for 15 minutes at 10-20°C.

  • Heat the reaction mixture to reflux and maintain for 8 hours.

  • Distill off the solvent under vacuum at a temperature below 60°C.

  • To the resulting residue, add 2 L of water and adjust the pH to 7-8 using concentrated HCl.

  • Cool the mixture to 0-5°C and stir for 1 hour.

  • Filter the precipitated solid, wash with chilled water, and dry to obtain 2,6-diaminopyrimidin-4(3H)-one. This procedure has been reported to yield the product in 94% purity.

Part B: N-3 Methylation of 2,6-Diaminopyrimidin-4(3H)-one (Proposed Protocol)

The selective methylation of the N-3 position is a significant challenge due to the presence of multiple nucleophilic nitrogen atoms. The following is a proposed protocol based on general principles of N-alkylation of heterocyclic systems.

Reaction Scheme:

N_Methylation cluster_conditions Conditions Precursor 2,6-Diaminopyrimidin-4(3H)-one Product 2,6-Diamino-3-methyl- pentylpyrimidin-4(3H)-one Precursor->Product DMS Dimethyl Sulfate DMS->Product Base Base (e.g., K2CO3) Solvent (e.g., DMF) Solvent (e.g., DMF)

Proposed N-methylation of the pyrimidinone precursor.

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 2,6-diaminopyrimidin-4(3H)-one in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Addition of Base: Add a non-nucleophilic base (e.g., potassium carbonate) to the suspension.

  • Addition of Methylating Agent: While stirring, add a methylating agent such as dimethyl sulfate or methyl iodide dropwise at room temperature.

  • Reaction: Heat the reaction mixture and monitor its progress by TLC, analyzing for the disappearance of the starting material and the appearance of the product.

  • Work-up: After the reaction is complete, cool the mixture, and pour it into cold water to precipitate the product.

  • Purification: Collect the solid by filtration and wash with water. Due to the potential for the formation of regioisomers, purification by column chromatography may be necessary to isolate the desired N-3 methylated product.

Mechanistic Insights and Causality Behind Experimental Choices

Direct Synthesis: The choice of a strong base like sodium methoxide is crucial to deprotonate the methyl cyanoacetate, forming a reactive enolate. This enolate then undergoes a nucleophilic attack on one of the electrophilic carbon atoms of N-methylguanidine, followed by an intramolecular cyclization and elimination of methanol to form the stable pyrimidinone ring. The use of a protic solvent like methanol facilitates the necessary proton transfers during the reaction cascade.

Stepwise N-Methylation: The primary challenge in this route is achieving regioselectivity. The pyrimidinone ring possesses multiple potential sites for methylation: the two endocyclic nitrogens (N-1 and N-3), the exocyclic amino groups, and the oxygen of the carbonyl group (O-alkylation). The outcome of the methylation is highly dependent on the reaction conditions:

  • Base: The choice of base can influence which nitrogen is deprotonated. A milder base might favor deprotonation of the more acidic N-1 proton, while a stronger base could lead to deprotonation at multiple sites.

  • Solvent: The solvent can affect the solubility of the pyrimidinone and its anion, as well as the reactivity of the methylating agent. Aprotic polar solvents like DMF are often used to enhance the nucleophilicity of the anion.

  • Methylating Agent: "Hard" methylating agents like dimethyl sulfate tend to favor O-alkylation, while "softer" agents like methyl iodide may favor N-alkylation.

The development of a successful N-3 methylation protocol will likely require careful optimization of these parameters to favor the formation of the desired isomer.

Conclusion

Both the direct synthesis and the stepwise N-methylation approaches offer viable pathways to 2,6-diamino-3-methylpyrimidin-4(3H)-one. The direct synthesis is more atom-economical and involves fewer steps, making it an attractive option for large-scale production, provided the starting N-methylguanidine is readily available and cost-effective. The stepwise approach, while longer, benefits from a highly efficient and well-documented synthesis of the precursor. The key challenge in the stepwise method lies in achieving selective N-3 methylation.

For research and development purposes, where the synthesis of various N-substituted analogues is often desired, the stepwise approach may offer greater flexibility. For process chemistry and manufacturing, the direct synthesis, if optimized, could be the more efficient and economical choice. The selection of the optimal synthetic route will ultimately depend on the specific project requirements, including scale, cost, available resources, and the desired purity of the final compound. Further experimental validation and optimization of both routes are recommended to determine the most suitable method for a given application.

References

  • Cherukupalli, P., et al. (n.d.). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Quest Journals.
  • Seganish, W. M., et al. (2015). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 6(8), 942–947.
  • (n.d.).
  • (n.d.). A Comparative Guide to the Synthesis of 2,5-Dichloro-4,6-pyrimidinediamine. Benchchem.
  • (2025). Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. Journal of Physics: Conference Series, 1744(3), 032124.
  • Zheldakov, A., et al. (2023). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Pharmaceuticals, 16(11), 1548.
  • Bartnik, R., et al. (2019). Molecular structure and some reactivity aspects of 2,6-diamino-4(3H)-pyrimidinone monohydrate. Journal of Molecular Structure, 1184, 343-350.
  • (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes.
  • Tumkevicius, S., et al. (2022). Synthesis of novel 2,4-diamino-6-(arylaminomethyl)
  • Chen, Y.-H., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1569.
  • (n.d.). 2,6-diamino-5-nitropyrimidin-4(3H)-one | C4H5N5O3 | CID 135461662. PubChem.
  • Chen, Y.-L., et al. (2011). Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-diones, and Tricyclic Morpholinopyrones. Synlett, 2011(19), 2843-2848.
  • (n.d.). Application Note: A Proposed Protocol for the Synthesis of 2-(Methylamino)-4,6-pyrimidinediol. Benchchem.
  • (2022). REGIOSELECTIVE SYNTHESIS OF 1-ALKYL-4-METHYLSEMITHIOGLYCOLURILS. Chemistry of Heterocyclic Compounds, 58(11), 934-942.
  • (n.d.). Figure 4. Pemetrexed synthetic pathway: 2,6-diamino-4(3H)-pyrimidinone....
  • (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. The Journal of Organic Chemistry, 90(11), 7654-7662.
  • (n.d.). A new method for the synthesis of 2,4-diamino-6-arylpyrimidines.
  • Gataulin, A. G., et al. (2022). Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-benzoxazine and Evaluation of Their Antiviral Activity. Molecules, 27(13), 4236.

  • (2021). and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 26(7), 1933.

Sources

Comparative

2,6-Diaminopurine Derivatives as Broad-Spectrum Antivirals: A Comparative Performance Guide

Target Audience: Researchers, Virologists, and Drug Development Professionals Perspective: Senior Application Scientist Executive Summary The increasing frequency of viral outbreaks necessitates the development of Broad-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Virologists, and Drug Development Professionals Perspective: Senior Application Scientist

Executive Summary

The increasing frequency of viral outbreaks necessitates the development of Broad-Spectrum Antiviral Agents (BSAAs) capable of rapid deployment against emerging pathogens. Historically, nucleoside analogs like Ribavirin and Remdesivir have been the standard-of-care (SoC) for RNA viruses. However, recent phenotypic screening and system-oriented optimization have identified 2,6-diaminopurine (DAP) derivatives (such as Compound 6i and DAPN-PD1) as highly potent, multi-target alternatives [1].

This guide objectively compares the antiviral performance, cytotoxicity, and mechanistic validation of DAP derivatives against current SoC alternatives, providing actionable, self-validating experimental protocols for preclinical evaluation.

Mechanistic Rationale: Why 2,6-Diaminopurine?

DAP derivatives function as base-modified nucleoside prodrugs. To exert their antiviral effect, they must hijack the host cell's kinase machinery to undergo intracellular phosphorylation, ultimately forming an active nucleoside triphosphate (NTP) analog [2].

Unlike standard purine analogs, the 2,6-diaminopurine chemotype offers unique hydrogen-bonding capabilities. Once incorporated into the nascent viral RNA by the viral RNA-dependent RNA polymerase (RdRp), the modified base induces a steric clash or prevents further nucleotide addition, resulting in obligate RNA chain termination [3].

MOA DAP DAP Derivative (Prodrug) Kinase Host Kinases (Phosphorylation) DAP->Kinase NTP Active DAP-TP (NTP Analog) Kinase->NTP RdRp Viral RdRp (Incorporation) NTP->RdRp Term RNA Chain Termination RdRp->Term

Intracellular activation of 2,6-DAP derivatives and viral RdRp inhibition.

Objective Performance Comparison

When evaluating a new BSAA, Selectivity Index (SI = CC₅₀/IC₅₀) is the most critical metric. A high SI indicates that the compound effectively inhibits viral replication at concentrations far below its cytotoxic threshold.

The table below synthesizes in vitro performance data comparing a lead DAP derivative (Compound 6i) against major SoC antivirals across different viral families [1].

Quantitative Efficacy Data (In Vitro)
CompoundTarget VirusCell ModelIC₅₀ (μM)SI (CC₅₀/IC₅₀)Efficacy Profile vs. Alternatives
Compound 6i (DAP) SARS-CoV-2Calu-30.5240Highly potent; high selectivity index.
Remdesivir (SoC) SARS-CoV-2Calu-30.08>1250Superior absolute potency, but limited by IV administration.
Molnupiravir (SoC) SARS-CoV-2Calu-31.5>66DAP 6i demonstrates 3x higher in vitro potency.
Compound 6i (DAP) ZIKVVero E6~1.2182Excellent broad-spectrum efficacy against Flaviviridae.
Ribavirin (SoC) ZIKVVero E6~2.5~40DAP 6i exhibits a vastly superior selectivity index.
Sofosbuvir (SoC) ZIKVVero E6~1.8~55Comparable potency; DAP 6i is significantly less cytotoxic.

Application Scientist Insight: Notice the deliberate use of the Calu-3 cell line for SARS-CoV-2 testing. Many early antiviral studies erroneously relied on Vero E6 cells, which lack the TMPRSS2 protease. This forces the virus to enter via the endosomal pathway, artificially inflating the efficacy of drugs that alter endosomal pH (e.g., chloroquine). Calu-3 cells express TMPRSS2, facilitating physiological plasma membrane fusion. If your compound fails in Calu-3, it will likely fail in vivo.

Self-Validating Experimental Protocols

To ensure scientific integrity, antiviral candidates must be evaluated through a self-validating system. Relying solely on biochemical RdRp assays is insufficient because they do not account for cellular permeability or host kinase phosphorylation efficiency.

Protocol 1: Phenotypic Screening via DYRA and SYRA

To distinguish whether a DAP derivative inhibits early-stage viral replication (RNA synthesis) or late-stage maturation (virion assembly), we utilize a dual-assay approach: Direct Yield Reduction Assay (DYRA) and Secondary Yield Reduction Assay (SYRA) [1].

Workflow Infect Infect Cells (e.g., Calu-3) Treat Add DAP Compounds (Serial Dilutions) Infect->Treat Incubate Incubate 48-72h (37°C, 5% CO2) Treat->Incubate Split Assay Type Incubate->Split DYRA DYRA: RT-qPCR (Measures RNA) Split->DYRA Early Phase SYRA SYRA: Plaque Assay (Measures Virions) Split->SYRA Late Phase

Workflow for evaluating antiviral efficacy via DYRA and SYRA methodologies.

Step-by-Step Methodology:

  • Cell Seeding: Seed Calu-3 cells (for SARS-CoV-2) or Vero E6 cells (for ZIKV/DENV) in 96-well plates at

    
     cells/well. Incubate overnight.
    
  • Viral Infection: Infect cells at a Multiplicity of Infection (MOI) of 0.01 to 0.1 for 2 hours at 37°C. Causality note: A low MOI ensures multiple cycles of viral replication, maximizing the dynamic range of the assay.

  • Compound Treatment: Remove the viral inoculum, wash with PBS, and add fresh media containing serial dilutions of the DAP derivative (e.g., 0.1 μM to 100 μM). Include DMSO controls.

  • Incubation & Harvest: Incubate for 48–72 hours. Collect the supernatant.

  • DYRA Execution: Extract viral RNA from a fraction of the supernatant using a commercial viral RNA kit. Quantify viral genome copies via RT-qPCR targeting a conserved viral gene (e.g., RdRp or N gene).

  • SYRA Execution: Titrate the remaining supernatant on a fresh monolayer of susceptible cells using a standard Plaque Reduction Assay (PRA) to quantify fully infectious progeny virions.

Protocol 2: Intracellular Triphosphate Quantification (LC-MS/MS)

Because DAP derivatives are prodrugs, measuring the parent compound in plasma does not correlate with efficacy. You must prove target engagement by quantifying the active intracellular triphosphate (NTP) pool [2].

Step-by-Step Methodology:

  • Treatment: Incubate

    
     target cells with 10 μM of the DAP derivative for 24 hours.
    
  • Metabolite Extraction: Wash cells rapidly with ice-cold PBS to halt metabolism. Extract intracellular metabolites using 70% cold methanol.

  • Centrifugation: Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • LC-MS/MS Analysis: Analyze the supernatant using an anion-exchange chromatography column coupled to a tandem mass spectrometer. Monitor the specific multiple reaction monitoring (MRM) transitions for the DAP-triphosphate mass.

  • Validation: Compare the intracellular concentration of the DAP-NTP analog against the natural cellular NTP pool (e.g., ATP/GTP) to determine the competitive incorporation ratio.

Conclusion

2,6-diaminopurine derivatives represent a highly versatile and potent class of broad-spectrum antivirals. As demonstrated by the comparative data, optimized DAP compounds like 6i offer a superior Selectivity Index compared to Ribavirin and Molnupiravir, while maintaining low-micromolar efficacy against diverse RNA viruses (SARS-CoV-2, ZIKV, DENV). By utilizing robust, physiologically relevant models (Calu-3) and dual-assay validation (DYRA/SYRA), researchers can confidently advance these prodrugs through the preclinical pipeline.

References

  • System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2. European Journal of Medicinal Chemistry / PMC.
  • Biochemical Characterization of the Active Anti-Hepatitis C Virus Metabolites of 2,6-Diaminopurine Ribonucleoside Prodrug Compared to Sofosbuvir and BMS-986094. Antimicrobial Agents and Chemotherapy - ASM Journals.
  • Mechanism of Action of 1-β-d-2,6-Diaminopurine Dioxolane, a Prodrug of the Human Immunodeficiency Virus Type 1 Inhibitor 1-β-d-Dioxolane Guanosine. Antimicrobial Agents and Chemotherapy / PMC.

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,6-diamino-3-methylpyrimidin-4(3H)-one

Topic: Audience: Researchers, scientists, and drug development professionals.[1][2] Role: Senior Application Scientist Executive Summary: The "Safety First" Directive Handling 2,6-diamino-3-methylpyrimidin-4(3H)-one requ...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Audience: Researchers, scientists, and drug development professionals.[1][2] Role: Senior Application Scientist

Executive Summary: The "Safety First" Directive

Handling 2,6-diamino-3-methylpyrimidin-4(3H)-one requires a risk-based approach typical for functionalized pyrimidine intermediates.[1][2] While specific toxicological data for this exact methyl-isomer is often limited in public databases compared to its parent scaffold (2,6-diaminopyrimidin-4-one), its structural classification as an aminopyrimidine dictates that it be treated as a Potent Pharmaceutical Intermediate .[1][2]

Immediate Action Required:

  • Default Hazard Class: Treat as a Skin/Eye/Respiratory Irritant and Potential Sensitizer .[1][2]

  • Containment Level: OEB 3 (Occupational Exposure Band) equivalent until specific toxicology proves otherwise.[1][2]

  • Critical Control: Do NOT handle the dry powder on an open bench. Use a certified chemical fume hood or powder containment enclosure.[1][2]

Part 1: Hazard Profiling & Risk Logic

As scientists, we do not rely on "generic" safety rules; we rely on Structure-Activity Relationships (SAR).[1][2] The safety protocol below is derived from the chemical properties of the aminopyrimidine scaffold.

The "Why" Behind the Protocol
  • Dust Inhalation Risk: Like many heterocyclic amines, this compound is likely a fine, electrostatic powder.[1] Inhalation allows direct entry into the bloodstream via the alveoli, bypassing first-pass metabolism.[1][2]

  • Dermal Absorption: The methyl group at the N3 position increases lipophilicity compared to the non-methylated parent, potentially enhancing skin absorption rates—especially when dissolved in organic solvents like DMSO or DMF.[1]

  • Sensitization Potential: Aminopyrimidines are known structural alerts for skin sensitization.[1][2] Repeated exposure, even at low levels, can lead to hypersensitivity.[1][2]

Physical Properties & Containment Matrix
PropertyEstimated CharacteristicOperational Implication
Physical State Solid (Crystalline Powder)High risk of airborne particulate generation during weighing.[1][2]
Solubility Low in water; Soluble in DMSO/DMFDMSO Warning: DMSO permeates skin instantly and will carry the toxin with it.[1] Double-gloving is mandatory.[1][2]
Thermal Stability High Melting Point (>200°C)Stable under normal storage; unlikely to sublime, but dust persists on surfaces.[2]
Reactivity Nucleophilic (Amino groups)Incompatible with strong oxidizers and acid chlorides.[2]

Part 2: Comprehensive PPE Protocol

This protocol uses a Redundancy System : if one barrier fails (e.g., glove tear), a second barrier protects the user.[2]

Respiratory Protection (The Primary Defense)
  • Standard Operation (In Hood): No personal respirator required IF the sash is at the correct height and face velocity is >100 fpm.[1]

  • Spill Cleanup / Outside Hood: Use a Half-face respirator with P100 (HEPA) cartridges .[1][2]

    • Why P100? N95 filters remove 95% of particles >0.3 microns.[1][2] P100 removes 99.97%, which is necessary for potent pharmaceutical intermediates where the "safe" threshold is unknown.[1]

Dermal Protection (The Double-Barrier)[1][2]
  • Glove Material: Nitrile (Minimum thickness: 5 mil).[2]

  • Technique: Double-Gloving is required when handling solutions.[1][2]

    • Inner Glove: Standard Nitrile (4-5 mil).[1][2]

    • Outer Glove: Extended Cuff Nitrile (6-8 mil) or Laminate (Silver Shield) if handling concentrated DMSO stock solutions.[1][2]

    • Protocol: Check the outer glove for discoloration every 30 minutes.[1][2] Change immediately if splashed.[1][2]

Eye & Face Protection[1][2]
  • Requirement: Chemical Splash Goggles (Indirect Vent).[1][2]

  • Contraindication: Do NOT rely on standard safety glasses.[1][2] Powder drift can bypass the side shields of safety glasses and dissolve in the tear film of the eye, causing acute irritation.[1]

Body Protection
  • Standard: Lab coat (buttoned to the neck) made of polyester/cotton blend.[2]

  • High Risk (Weighing >10g): Disposable Tyvek® sleeves or apron to prevent powder accumulation on the fabric lab coat, which can track contamination out of the lab.[2]

Part 3: Operational Decision Logic (Visualization)

The following diagram outlines the decision-making process for selecting the correct safety setup based on the experimental state.

SafetyLogic Start Start: Handling 2,6-diamino-3-methylpyrimidin-4(3H)-one StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder/Crystal) StateCheck->Solid Dry State Solution Solution (DMSO/Methanol) StateCheck->Solution Dissolved Weighing Activity: Weighing/Transfer Solid->Weighing Dissolving Activity: Pipetting/Dilution Solution->Dissolving Control_Solid ENGINEERING CONTROL: Chemical Fume Hood (Sash < 18 inches) Weighing->Control_Solid Control_Sol ENGINEERING CONTROL: Fume Hood OR Biosafety Cabinet (Class II) Dissolving->Control_Sol PPE_Solid PPE REQ: - Goggles (Splash) - P100 Respirator (if open sash) - Single Nitrile Gloves Control_Solid->PPE_Solid PPE_Sol PPE REQ: - Safety Glasses/Goggles - DOUBLE Nitrile Gloves (Change outer glove if splashed) Control_Sol->PPE_Sol

Caption: Operational decision tree for selecting Engineering Controls and PPE based on the physical state of the pyrimidinone intermediate.

Part 4: Step-by-Step Handling Protocols

Protocol A: Safe Weighing of Powders

Goal: Prevent electrostatic dispersion of the solid.[1][2]

  • Preparation: Place an analytical balance inside the fume hood. If the balance cannot be moved, use a tared transfer vessel (glass vial with cap).[2]

  • Static Control: Use an ionizing bar or anti-static gun on the powder container before opening.[1][2] Pyrimidines are organic solids that accumulate static charge, causing "jumping" powder.[1]

  • Transfer: Open the source container only inside the hood. Transfer the solid to the tared vial. Cap the vial before removing it from the hood to weigh on an external balance.

  • Decontamination: Wipe the exterior of the source container with a damp paper towel (methanol-soaked) before returning it to storage.[1][2]

Protocol B: Solubilization & Cleanup

Goal: Manage the "Carrier Effect" of solvents.[1][2]

  • Solvent Choice: When using DMSO (Dimethyl sulfoxide), remember it is a penetration enhancer .[1][2]

  • Mixing: Add solvent to the solid, not solid to the solvent, to minimize splash risk.[1]

  • Spill Cleanup:

    • Solid Spill: Do not sweep.[1][2] Cover with wet paper towels (to dampen dust), then wipe up.[2] Place in a sealed bag.

    • Solution Spill: Absorb with vermiculite or spill pads.[1][2] Wash the surface with 10% bleach solution followed by water to degrade potential biological activity (if used in cell assays).[2]

Disposal Strategy
  • Solid Waste: Segregate as "Hazardous Chemical Waste" (P-List equivalent protocol recommended).[1][2]

  • Liquid Waste: Collect in a dedicated "Halogenated/Organic" waste stream.[1][2]

  • Destruction: High-temperature incineration is the only validated method for complete destruction of the pyrimidinone ring [1].[1][2]

References

  • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 135461662, 2,6-diamino-5-nitropyrimidin-4(3H)-one (Structural Analog).[1][2] Retrieved from [Link]

Sources

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